Phenyl cinnamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNGRDFKUJVIN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2757-04-2 | |
| Record name | Phenyl cinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC21000 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Phenyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phenyl cinnamate (B1238496), a significant organic compound with applications in various scientific fields. This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a clear, accessible format.
Synthesis of Phenyl Cinnamate
This compound is commonly synthesized in the laboratory via the esterification of cinnamic acid with phenol (B47542). One of the most effective and widely documented methods involves a two-step process: the conversion of cinnamic acid to cinnamoyl chloride, followed by the reaction of the acyl chloride with phenol. An alternative approach is the direct Fischer esterification of cinnamic acid and phenol using an acid catalyst.
Synthesis via Cinnamoyl Chloride Intermediate
This robust method typically provides a good yield of the desired ester. The reaction proceeds by first activating the carboxylic acid group of cinnamic acid with thionyl chloride to form the more reactive cinnamoyl chloride. This intermediate then readily undergoes nucleophilic acyl substitution with phenol to yield this compound.
Experimental Protocol: Synthesis of this compound via Cinnamoyl Chloride [1]
Materials:
-
Cinnamic acid
-
Thionyl chloride (redistilled before use is recommended)[1]
-
Phenol (analytical reagent grade)[1]
-
2% Sodium bicarbonate solution
Procedure:
-
Formation of Cinnamoyl Chloride: In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap for hydrogen chloride and sulfur dioxide, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.[1] The flask is mounted at an angle to prevent the condensate from running into the side arm.[1] The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45–60 minutes).[1]
-
Reaction with Phenol: The reaction mixture is allowed to cool, and 94 g (1 mole) of phenol is added.[1] The mixture is then reheated on the steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).[1] To ensure the reaction goes to completion and to remove any remaining hydrogen chloride, the flask is briefly heated to reflux on a sand bath.[1]
-
Purification: The crude reaction mixture is cooled and then distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.[1] The distillate, which solidifies upon cooling to a pale yellow solid, is then purified.[1] The solid is ground to a powder and washed with 500 mL of cold 2% sodium bicarbonate solution.[1] The resulting residue is recrystallized from 300 mL of 95% ethanol to yield pure, white crystals of this compound.[1]
Yield: 141–168 g (63–75%) of pure this compound.[1]
Fischer Esterification
Fischer esterification offers a more direct route to this compound by reacting cinnamic acid and phenol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This is an equilibrium-driven reaction, and removal of water can be employed to drive the reaction towards the product.
Characterization of this compound
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following sections detail the key analytical techniques and expected results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [3] |
| Molecular Weight | 224.25 g/mol | [3] |
| Melting Point | 75–76 °C | [1] |
| Boiling Point | 190–210 °C at 15 mm Hg | [1] |
| Appearance | White crystalline solid | [1] |
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Vinylic Proton (α to C=O) | ~6.5 | d | ~16.0 | 1H |
| Vinylic Proton (β to C=O) | ~7.8 | d | ~16.0 | 1H |
| Aromatic Protons (Cinnamate Phenyl) | ~7.4-7.6 | m | - | 5H |
| Aromatic Protons (Phenoxy Phenyl) | ~7.1-7.4 | m | - | 5H |
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a commonly used solvent.
-
Concentration: A solution of approximately 5-10 mg/mL of this compound in the deuterated solvent is prepared.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Acquisition Parameters:
-
Spectrometer Frequency: 300-500 MHz.
-
Number of Scans: 16-32 scans are generally sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typically used.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | ~165 |
| Vinylic Carbon (α to C=O) | ~118 |
| Vinylic Carbon (β to C=O) | ~145 |
| Aromatic Carbons (Cinnamate Phenyl) | ~128-134 |
| Aromatic Carbons (Phenoxy Phenyl) | ~121-151 |
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: A more concentrated solution (20-50 mg/mL) is often required compared to ¹H NMR.
Acquisition Parameters:
-
Spectrometer Frequency: 75-125 MHz.
-
Decoupling: Proton decoupling is used to simplify the spectrum to single lines for each carbon.
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3060 | C-H stretch | Aromatic & Vinylic |
| ~1735 | C=O stretch | Ester |
| ~1635 | C=C stretch | Alkene |
| ~1600, 1490 | C=C stretch | Aromatic Ring |
| ~1200 | C-O stretch | Ester |
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Nujol Mull: The sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 224
-
Base Peak: m/z = 131 (loss of phenoxy radical, •OC₆H₅) corresponding to the cinnamoyl cation.
-
Other Fragments: m/z = 103 (loss of CO from the cinnamoyl cation) and m/z = 77 (phenyl cation).
Experimental Protocol: Mass Spectrometry
Ionization Method:
-
Electron Impact (EI): A common method for volatile compounds.
Analysis:
-
The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
Visualizations
Synthesis Workflow
References
Spectroscopic Profile of Phenyl Cinnamate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for phenyl cinnamate (B1238496), a significant compound in chemical research and drug development. The following sections detail its ¹H NMR, ¹³C NMR, and Infrared (IR) spectral characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Phenyl cinnamate is an ester of phenol (B47542) and cinnamic acid. Its structural features, including two phenyl rings and an α,β-unsaturated carbonyl system, give rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and the study of its chemical behavior.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum is characterized by signals from the aromatic protons of the two phenyl rings and the vinylic protons of the cinnamate backbone.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.75 | d, J = 16.0 Hz | 1H | H-α (vinylic) |
| 7.55 - 7.20 | m | 10H | Aromatic protons |
| 6.50 | d, J = 16.0 Hz | 1H | H-β (vinylic) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O (ester carbonyl) |
| 150.8 | C-O (aromatic) |
| 145.0 | C-α (vinylic) |
| 134.9 | C-ipso (cinnamate phenyl) |
| 130.6 | Aromatic CH |
| 129.3 | Aromatic CH |
| 128.5 | Aromatic CH |
| 121.8 | Aromatic CH |
| 118.8 | C-β (vinylic) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The key absorptions correspond to the stretching vibrations of the carbonyl group, the carbon-carbon double bond, and the aromatic rings.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Medium | Aromatic C-H stretch |
| 1735 | Strong | C=O (ester carbonyl) stretch |
| 1635 | Strong | C=C (vinylic) stretch |
| 1595, 1490 | Medium-Strong | Aromatic C=C stretch |
| 1160 | Strong | C-O (ester) stretch |
| 750, 690 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[1] The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Data acquisition parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure high-quality spectra.
Infrared (IR) Spectroscopy: IR spectra are generally recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Multifaceted Biological Activities of Phenyl Cinnamate Derivatives: A Technical Guide for Researchers
Introduction
Phenyl cinnamate (B1238496) derivatives, a class of organic compounds characterized by a core structure of cinnamic acid esterified with a phenol, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, found in various natural sources and also accessible through synthetic routes, exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties. Their versatile bioactivities stem from their unique chemical architecture, which allows for various substitutions on both the phenyl and cinnamate moieties, leading to a broad range of derivatives with tailored biological functions. This technical guide provides an in-depth overview of the biological activities of phenyl cinnamate derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this promising field.
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for different derivatives against several cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-N-[(3,4-dichlorophenyl)methyl]-3-(4-phenoxyphenyl)-2-propenamide (LQM755) | Human gastric adenocarcinoma (AGS) | Potentially promising cytotoxic effect | [1] |
| Compound 4ii | HT-29 (colon), A-549 (lung), OAW-42 (ovarian), MDA-MB-231 (breast), HeLa (cervical) | Low antitumor activity, with the exception of 4ii | [2][3] |
| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives (16c, 16d) | HeLa (cervical), MCF-7 (breast), HCT-116 (colon) | Moderate activity (IC50 range: 42–170 µM) | [4] |
| Cinnamic acid phenethyl ester (CAPE) | Colon 26-L5 carcinoma | 1.76 µg/mL | [5] |
| Benzyl caffeate | Colon 26-L5 carcinoma | 0.288 µg/mL | [5] |
| Cinnamoyl caffeate | Colon 26-L5 carcinoma | 0.114 µg/mL | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
-
Experimental Workflow: MTT Assay
Antimicrobial Activity
This compound derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[9]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. The following table summarizes the MIC values for several this compound derivatives against various microbial strains.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cinnamic acid | Staphylococcus aureus | 125 | [10] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16b, 16c, 16d, 17a, 17c) | Staphylococcus sp. and Enterococcus sp. | 1-2 | [4] |
| Butyl cinnamate (6) | Candida albicans, C. tropicalis, C. glabrata | 626.62 µM | [11] |
| 4-isopropylbenzylcinnamide (18) | Staphylococcus aureus, S. epidermidis, Pseudomonas aeruginosa | 458.15 µM | [11] |
| Decyl cinnamate (9) | Staphylococcus aureus, S. epidermidis, P. aeruginosa | 550.96 µM | [11] |
| 1-cinnamoylpyrrolidine | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 0.5 mg/mL | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
-
Materials:
-
96-well microtiter plate
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivative stock solution
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland standard
-
Microplate reader (optional)
-
-
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[13]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth medium across the wells of the 96-well plate.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[13]
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[13]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] This can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Workflow: MIC Determination
Antioxidant Activity
Many this compound derivatives exhibit potent antioxidant properties, primarily due to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. The presence of hydroxyl groups on the phenyl ring is a key structural feature contributing to their radical-scavenging capabilities.[4]
Quantitative Antioxidant Activity Data
The antioxidant activity is often expressed as the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 indicates higher antioxidant potential.
| Derivative | Antioxidant Assay | IC50 | Reference |
| Acetyl derivative of cinnamic acid | DPPH | 0.16 µg/mL | [14] |
| Cinnamic acid | DPPH | 0.18 µg/mL | [14] |
| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 8, 10, 13) | DPPH | Similar to Trolox | [15] |
| Caffeic acid | DPPH | - | [16] |
| Ferulic acid | DPPH | - | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging activity of compounds.[17]
-
Materials:
-
DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)
-
This compound derivative solutions at various concentrations
-
UV-Vis spectrophotometer
-
96-well plate or cuvettes
-
-
Procedure:
-
Reaction Mixture: Mix a solution of the this compound derivative with the DPPH solution.[17]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[18]
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).[17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the log of the compound concentration.
-
Signaling Pathway: Nrf2 Activation
Some this compound derivatives exert their antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some cinnamate derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[9][19]
Anti-inflammatory Activity
This compound derivatives have demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory enzymes and signaling pathways. Their ability to modulate the production of pro-inflammatory mediators makes them attractive candidates for the development of new anti-inflammatory agents.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often assessed by measuring the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.
| Derivative | Enzyme | IC50 (µM) | Reference |
| Compound 9 | COX-2 | 3.0 ± 0.3 | [15] |
| Compound 10 | COX-2 | 2.4 ± 0.6 | [15] |
| Compound 23 | COX-2 | 1.09 ± 0.09 | [15] |
| Compound 4 | COX-1 | 37 ± 4 | [20] |
| Compound 4 | COX-2 | 126 ± 12 | [20] |
| Compound 2 | COX-1 | 56 ± 6 | [20] |
| Compound 2 | COX-2 | 204 ± 10 | [20] |
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
This compound derivative solutions
-
Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production)
-
Microplate reader
-
-
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the this compound derivative for a specific time.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[21]
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Detection: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Signaling Pathway: NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this pathway, thereby reducing the inflammatory response.[22]
Enzyme Inhibitory Activity
Beyond their effects on inflammatory enzymes, this compound derivatives have been found to inhibit a variety of other enzymes implicated in different diseases. This includes enzymes like lipoxygenase (LOX), which is involved in inflammation, and α-glucosidase, a target for diabetes treatment.
Quantitative Enzyme Inhibitory Activity Data
| Derivative | Enzyme | IC50 (µM) | Reference |
| Compound 4ii | Soybean Lipoxygenase | Potent inhibitor | [2][3] |
| Compound 3i | Soybean Lipoxygenase | 7.4 | [23] |
| Caffeic acid | Intestinal Maltase | 0.74 ± 0.01 mM | [22] |
| Ferulic acid | Intestinal Maltase | 0.79 ± 0.04 mM | [22] |
| Ferulic acid | Intestinal Sucrase | 0.45 ± 0.01 mM | [22] |
Experimental Protocol: Lipoxygenase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of lipoxygenase.
-
Materials:
-
Lipoxygenase enzyme (e.g., from soybean)
-
Linoleic acid or arachidonic acid (substrate)
-
Buffer solution (e.g., borate (B1201080) buffer, pH 9.0)
-
This compound derivative solutions
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the buffer, enzyme, and the this compound derivative at various concentrations.[24]
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic acid).[24]
-
Absorbance Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[25]
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Experimental Workflow: Lipoxygenase Inhibition Assay
This compound derivatives represent a versatile and promising class of bioactive molecules with a wide array of potential therapeutic applications. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory assays highlights their potential as lead compounds for drug discovery and development. The structure-activity relationships of these derivatives offer a valuable framework for the rational design of new and more potent analogues. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research into the fascinating biological activities of this compound derivatives and accelerate their translation into novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 6. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. graphviz.org [graphviz.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. dot | Graphviz [graphviz.org]
- 15. New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. mdpi.com [mdpi.com]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
Phenyl Cinnamate: A Technical Guide to its Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring compound found in a variety of plants. Belonging to the phenylpropanoid class, it has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the biological effects of phenyl cinnamate, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data from relevant studies, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Phenylpropanoids are a large family of secondary metabolites in plants, playing crucial roles in defense against pathogens and UV radiation. This compound, as a member of this family, possesses a characteristic C6-C3 carbon skeleton. Its biological activities are largely attributed to the synergistic effects of its constituent phenol and cinnamic acid moieties, as well as the unique properties of the ester linkage. This document will systematically dissect the current understanding of how this compound interacts with and modulates key biological pathways.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
This compound and its derivatives have been shown to suppress the activation of the NF-κB pathway.[1][2] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of NF-κB.[2] The resulting downregulation of COX-2 and iNOS expression leads to a decrease in the production of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.
Antioxidant Activity: Activation of the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a wide range of pathologies. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.
Electrophilic compounds, including derivatives of cinnamic acid, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's capacity to neutralize ROS. Studies on N-phenyl cinnamamide (B152044) derivatives strongly suggest that this mechanism is a key contributor to their protective effects against oxidative stress.[3]
Quantitative Data
The following tables summarize the quantitative data for the biological activities of this compound and its closely related derivatives.
Table 1: Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| Cinnamic acid derivatives | NF-κB Inhibition | THP1-Blue™ NF-κB cells | Significant attenuation at 2 µM | [1] |
| N-phenyl cinnamamide derivatives | Nrf2/ARE Luciferase Assay | HepG2 | 3.57–15.6 times more potent than negative control at 10 µM | [3] |
| Cinnamic acid | DPPH Radical Scavenging | - | IC50 values vary depending on derivatives | [5][6] |
| Cinnamic acid | ABTS Radical Scavenging | - | IC50 values vary depending on derivatives | [5] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Cinnamic acid derivatives | HeLa, A549 | MTT | IC50 values vary widely based on substitution | [7][8][9] |
| Octyl, phenyl-propyl, and decyl caffeates | A549 | MTT | 54.2 to 80.2 µM | [8] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) | Reference |
| This compound | Aspergillus niger | 61 | [10] |
| This compound | Bacillus subtilis | 164 | [10] |
| This compound | Candida albicans | 43 | [10] |
| This compound | Escherichia coli | 252 | [10] |
| This compound | Staphylococcus aureus | 203 | [10] |
| Cinnamic acid derivatives | S. aureus, E. coli | MICs vary | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's biological activities.
Synthesis of this compound
Objective: To synthesize this compound from cinnamic acid and phenol.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Phenol
-
Sodium bicarbonate solution (2%)
-
Claisen flask, reflux condenser, gas-absorption trap, steam bath, sand bath, distillation apparatus
Procedure: [12]
-
Place 1 mole of cinnamic acid and 1 mole of thionyl chloride in a 500-ml Claisen flask fitted with a reflux condenser and a gas-absorption trap.
-
Heat the mixture on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).
-
Cool the mixture and add 1 mole of phenol.
-
Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).
-
Heat the reaction mixture to reflux on a sand bath to complete the reaction and remove residual hydrogen chloride.
-
Cool the mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg.
-
Purify the resulting solid by grinding it to a powder and washing with cold 2% sodium bicarbonate solution.
-
Recrystallize the product from 95% ethanol to obtain pure this compound.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-RE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound stock solution (in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS)
-
Luciferase Assay System
-
96-well opaque plates
-
Luminometer
-
Seed the HEK293 reporter cells in a 96-well opaque plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., PMA or LPS) for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
HepG2 or other suitable cells
-
This compound stock solution (in DMSO)
-
Paraformaldehyde (4%)
-
Triton X-100 (0.25%)
-
Bovine Serum Albumin (BSA, 1%)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blot for COX-2 and iNOS
Objective: To determine the effect of this compound on the protein expression levels of COX-2 and iNOS in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies for COX-2, iNOS, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure: [18][19][20][21][22]
-
Seed RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Antioxidant Activity (DPPH and ABTS Assays)
Objective: To measure the free radical scavenging capacity of this compound.
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727).
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.
-
Dilute the ABTS•+ solution with methanol to an absorbance of ~0.7 at 734 nm.
-
Add various concentrations of this compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anticancer Activity (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
Seed the cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity (Broth Microdilution for MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Perform serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities. Its mechanisms of action are multifaceted, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, which are central to inflammation and oxidative stress responses. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. Future studies should focus on elucidating the precise molecular targets and conducting in vivo efficacy and safety evaluations to translate the promising in vitro findings into clinical applications.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. library.opentrons.com [library.opentrons.com]
- 14. bowdish.ca [bowdish.ca]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells [mdpi.com]
- 22. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. systembio.com [systembio.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. researchgate.net [researchgate.net]
The Solubility of Phenyl Cinnamate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of phenyl cinnamate (B1238496) in various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents relevant biological pathway information.
Executive Summary
Phenyl cinnamate, an ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility is critical for process development, formulation, and biological studies. This guide addresses the current knowledge gap by providing estimated quantitative solubility data in ethanol (B145695) and qualitative data for other common organic solvents. Furthermore, it outlines a detailed experimental protocol for precise solubility determination and visualizes the relevant Nrf2 signaling pathway, which can be modulated by cinnamate derivatives.
Data Presentation: Solubility of this compound
Precise quantitative solubility data for this compound is not widely available in published literature. However, an estimation for its solubility in 95% ethanol can be derived from established purification protocols. Qualitative solubility information is also available for other organic solvents.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Type | Source |
| 95% Ethanol | ~20-25 (Cold) | ~6.0 - 15.7 | Estimated | [1] |
| 95% Ethanol | ~78 (Hot) | > 66.7 | Estimated | [1] |
| Alcohols | Ambient | Soluble | Qualitative | [2] |
| Oils | Ambient | Soluble | Qualitative | [2] |
| Water | Ambient | Insoluble | Qualitative | [2] |
Disclaimer: The solubility data for 95% Ethanol is estimated from a recrystallization procedure where 186-200g of crude this compound was dissolved in 300 mL of hot 95% ethanol, and 141-168g was recovered after cooling.[1] The cold solubility represents the maximum amount that could have remained in the mother liquor. The hot solubility indicates that at least 66.7 g dissolved in 100 mL.
Experimental Protocols
To obtain precise and accurate solubility data for this compound, the isothermal shake-flask method followed by UV/Vis spectrophotometric analysis is recommended.
Isothermal Shake-Flask and UV/Vis Spectrophotometry Protocol
1. Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
2. Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Conical flasks with stoppers
-
Thermostatic shaker bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
3. Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create at least five standard solutions of varying, known concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear (R² > 0.99).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a conical flask containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.
-
Seal the flask and place it in a thermostatic shaker bath set to the desired temperature.
-
Agitate the flasks for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the flasks to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Nrf2 Signaling Pathway Activation by Cinnamate Derivatives
Cinnamic acid and its derivatives, which are α,β-unsaturated carbonyl compounds, are known to be electrophilic and can act as activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.
References
Crystal Structure of Phenyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of phenyl cinnamate (B1238496). Phenyl cinnamate, the ester of phenol (B47542) and cinnamic acid, is a compound of interest in various chemical and pharmaceutical fields. Understanding its three-dimensional structure is crucial for predicting its physical and chemical properties, which in turn influences its application in drug development and materials science. While a definitive single-crystal X-ray diffraction study detailing the complete crystallographic parameters for this compound is not publicly available in crystallographic databases as of the date of this publication, this guide furnishes the necessary theoretical framework, experimental protocols for its determination, and its known physicochemical properties. This document outlines the standard procedures for synthesis, purification, and subsequent crystal structure analysis.
Introduction
This compound (C₁₅H₁₂O₂) is an aromatic ester with established applications and potential for further development in various scientific domains. The arrangement of its constituent atoms in a crystalline lattice dictates its macroscopic properties, including melting point, solubility, and bioavailability. Therefore, a thorough understanding of its crystal structure is of significant scientific and industrial importance. This guide serves as a resource for researchers aiming to elucidate the crystal structure of this compound or its derivatives.
Physicochemical Properties
While experimental crystallographic data is not available, other key physical and chemical properties of this compound have been documented.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |
| Molecular Weight | 224.26 g/mol | [2] |
| IUPAC Name | phenyl (2E)-3-phenylprop-2-enoate | [1] |
| CAS Number | 2757-04-2 | [1][2] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 74.0 to 78.0 °C | |
| Boiling Point | 207 °C at 12 mmHg | |
| Solubility | Data not readily available | |
| Crystal System | Not determined | |
| Space Group | Not determined | |
| Unit Cell Dimensions | Not determined | |
| Z Value | Not determined | |
| Final R-factor | Not determined |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the general procedure for its crystal structure determination via single-crystal X-ray diffraction.
Synthesis and Purification of this compound
A reliable method for the synthesis of this compound involves the reaction of cinnamoyl chloride with phenol. The crude product is then purified by recrystallization.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Phenol
-
Sodium bicarbonate solution (2%)
Procedure:
-
Preparation of Cinnamoyl Chloride: In a flask equipped with a reflux condenser, mix cinnamic acid with an excess of thionyl chloride. Heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).
-
Reaction with Phenol: After cooling the cinnamoyl chloride solution, add an equimolar amount of phenol.
-
Completion of Reaction: Heat the new mixture on a steam bath until the evolution of hydrogen chloride is no longer observed (approximately 1 hour).
-
Purification:
-
Cool the reaction mixture and perform a vacuum distillation, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify upon cooling.
-
Grind the solidified product into a powder and wash it with a cold 2% sodium bicarbonate solution.
-
Recrystallize the washed product from 95% ethanol to yield pure, white crystals of this compound.
-
Proposed Protocol for Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the determination of the crystal structure of this compound.
1. Crystal Growth:
-
High-quality single crystals of this compound are essential for X-ray diffraction analysis.
-
Slow evaporation of a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a constant temperature is a common method for crystal growth.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize the thermal vibration of the atoms.
-
The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
The intensities of the diffracted X-rays are used to solve the phase problem and generate an initial electron density map of the molecule.
-
This map is then used to build a preliminary model of the this compound molecule.
4. Structure Refinement and Validation:
-
The initial model is refined against the experimental data using least-squares methods to improve the atomic positions and thermal parameters.
-
The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically presented in a Crystallographic Information File (CIF).
Visualizations
Molecular Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: Molecular structure of this compound.
Workflow for Crystal Structure Analysis
The diagram below outlines the logical workflow for determining the crystal structure of a compound like this compound.
Caption: Experimental workflow for crystal structure analysis.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined and deposited in public databases, this guide provides the essential background and procedural information for researchers to undertake this task. The outlined protocols for synthesis and single-crystal X-ray diffraction offer a clear pathway for obtaining high-quality structural data. The elucidation of the three-dimensional arrangement of atoms in this compound will undoubtedly contribute to a deeper understanding of its properties and facilitate its application in the development of new materials and therapeutic agents.
References
Thermogravimetric Analysis of Phenyl Cinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermogravimetric analysis (TGA) of phenyl cinnamate (B1238496). Due to a lack of specific experimental data for phenyl cinnamate in the public domain, this document synthesizes information from the thermal analysis of its constituent components, cinnamic acid and phenol, as well as structurally related cinnamate esters. The guide outlines a detailed experimental protocol for conducting TGA on this compound, presents an expected thermal decomposition profile, and discusses the probable decomposition pathways. This information is intended to serve as a valuable resource for researchers in materials science, organic chemistry, and pharmaceutical development who are interested in the thermal stability and degradation kinetics of this compound.
Introduction
This compound is an aromatic ester with applications in various fields, including as a fragrance ingredient and a potential synthon in organic chemistry. Understanding its thermal stability is crucial for its application in processes that involve elevated temperatures, such as in polymer formulations or certain chemical reactions. Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This guide will provide a projected TGA profile for this compound based on the known thermal behavior of related compounds.
Predicted Thermogravimetric Analysis Data
The following table summarizes the expected quantitative data from a thermogravimetric analysis of this compound. This data is inferred from the thermal decomposition characteristics of cinnamic acid and phenolic structures.
| Parameter | Expected Value | Description |
| Onset Decomposition Temperature (Tonset) | ~ 200 - 250 °C | The temperature at which significant mass loss begins. This is likely initiated by the cleavage of the ester bond. |
| Peak Decomposition Temperature (Tpeak) | ~ 250 - 350 °C | The temperature at which the rate of mass loss is at its maximum. This corresponds to the primary decomposition of the molecule. |
| Final Decomposition Temperature | > 400 °C | The temperature at which the majority of the volatile components have been removed. |
| Residual Mass @ 500 °C (Nitrogen Atmosphere) | < 5% | The remaining mass, likely consisting of a small amount of char. |
Detailed Experimental Protocol
This section outlines a recommended experimental protocol for conducting a thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer is required. The instrument should be capable of precise temperature and mass measurements in a controlled atmosphere.
3.2. Sample Preparation
-
Sample: this compound, solid powder.
-
Mass: 5-10 mg.
-
Crucible: Alumina or platinum crucible.
3.3. TGA Parameters
-
Atmosphere: High-purity nitrogen (or air, for oxidative decomposition studies).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C.
-
Heating Rate: 10 °C/min. A common heating rate for initial studies.
-
3.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature, peak decomposition temperature, and residual mass.
Visualization of Experimental Workflow and Decomposition Pathway
4.1. TGA Experimental Workflow
The following diagram illustrates the logical steps involved in performing a TGA experiment.
4.2. Proposed Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is expected to proceed through the initial cleavage of the ester linkage, which is generally the most thermally labile bond in such molecules. Subsequent decomposition of the resulting fragments would then occur at higher temperatures.
Discussion of Expected Results
The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial and most significant mass loss is predicted to occur in the 200-350 °C range, corresponding to the cleavage of the ester bond and the subsequent fragmentation of the molecule. Cinnamic acid itself undergoes decomposition in a single stage.[1] Phenolic resins, which are structurally related to the phenyl group, show a sharp increase in thermal degradation above 500°C.[2] The presence of the phenyl group may contribute to a small amount of char formation at higher temperatures.
The decomposition in an inert nitrogen atmosphere is expected to proceed via radical mechanisms, leading to the formation of various volatile products such as carbon dioxide, carbon monoxide, and benzene derivatives. If the analysis is performed in an air atmosphere, the decomposition will be oxidative, likely occurring at lower temperatures and proceeding more completely, with a lower residual mass.
Conclusion
References
Phenyl Cinnamate: A Comprehensive Technical Guide for Researchers
Abstract
Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a naturally occurring phenylpropanoid found in select plant species and propolis. As a derivative of cinnamic acid, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer effects. This technical guide provides an in-depth overview of phenyl cinnamate as a natural product constituent, detailing its biosynthesis, natural occurrence, and reported biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of associated biochemical pathways to facilitate further investigation and application of this compound.
Introduction
Phenylpropanoids are a diverse class of secondary metabolites synthesized by plants from the amino acid phenylalanine. Cinnamic acid is a central intermediate in the phenylpropanoid pathway, and its derivatives, including this compound, are of significant interest due to their potential pharmacological properties. This compound has been identified as a constituent of the bud exudates of Populus balsamifera and is also found in bee propolis, a resinous mixture collected by honeybees from various plant sources. The biological activities of many cinnamic acid esters have been explored, revealing their potential as antioxidant, antimicrobial, and cytotoxic agents. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its study and potential therapeutic development.
Natural Occurrence and Biosynthesis
Natural Sources
This compound is not as widely distributed in nature as other cinnamic acid derivatives. Its presence has been primarily reported in the following sources:
-
Populus balsamifera (Balsam Poplar): The bud exudate of balsam poplar is a known source of a variety of phenylpropanoids, including esters of cinnamic acid. While quantitative data for this compound is limited, related compounds such as 2-phenylethyl cinnamate have been tentatively identified in these extracts[1].
-
Propolis: This resinous bee product is rich in phenolic compounds, including flavonoids and cinnamic acid esters. The composition of propolis varies significantly depending on the geographical location and the plant sources available to the bees. Various cinnamic acid esters have been identified in propolis from different regions[2][3].
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, which is initiated by the deamination of L-phenylalanine.
The initial step involves the conversion of L-phenylalanine to trans-cinnamic acid, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). The final step is the esterification of cinnamic acid with phenol to yield this compound. While the specific enzymes catalyzing this esterification in plants have not been fully elucidated, this reaction can be achieved synthetically.
Biological Activities and Mechanisms of Action
While specific biological activity data for this compound is limited, the activities of its parent compound, cinnamic acid, and its other esters are well-documented. These activities are often attributed to the α,β-unsaturated carbonyl group, which can act as a Michael acceptor, and the phenolic moiety, which can participate in antioxidant processes.
Antioxidant Activity
Cinnamic acid and its derivatives are known to possess antioxidant properties. This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Antioxidant Activity of Cinnamic Acid and its Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Cinnamic Acid | 0.18 | [4] |
| Cinnamyl Acetate | 0.16 | [4] |
| Vitamin C (Standard) | 0.12 |[4] |
Antimicrobial Activity
Cinnamic acid and its esters have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity.
Table 2: Antimicrobial Activity of Benzyl Cinnamate
| Microorganism | Strain | MIC (µM) | Reference |
|---|---|---|---|
| Staphylococcus aureus | ATCC-35903 | 537.81 | [4] |
| Staphylococcus epidermidis | ATCC-12228 | 537.81 | [4] |
| Pseudomonas aeruginosa | ATCC-25853 | 1075.63 |[4] |
Anticancer Activity
The cytotoxic effects of cinnamic acid and its derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.
Table 3: Cytotoxicity of Phenyl Amide Cinnamate and Cinnamic Acid
| Cell Line | Compound | IC50 | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Cinnamic Acid | - | [5] |
| HT-144 (Melanoma) | Cinnamic Acid | 2.4 mM | [6] |
| MCF-7 (Breast Cancer) | Phenyl Amide Cinnamate | >100 µg/mL (low activity) |[7] |
Putative Signaling Pathway: TNF-α Mediated Apoptosis
Studies on cinnamic acid have shown that it can induce apoptosis in cancer cells through the extrinsic pathway mediated by Tumor Necrosis Factor-alpha (TNF-α)[5]. This pathway involves the activation of caspase-8 and caspase-3.
Experimental Protocols
This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound and related compounds.
Extraction and Isolation from Populus balsamifera Buds
The following protocol is a general procedure for the extraction of phenylpropanoids from poplar buds, which can be adapted for the isolation of this compound[1][8].
-
Sample Preparation: Freshly collected buds of Populus balsamifera (5g) are placed in a sealed vessel.
-
Hexane Extraction: 25 mL of n-hexane is added to the buds, and the mixture is kept for 4 hours with periodic stirring. The solvent is then decanted, and the buds are washed with an additional 15 mL of n-hexane. The combined extracts are concentrated under vacuum[1].
-
Drying and Grinding: The buds from the hexane extraction are air-dried and then crushed into a powder[1].
-
Diethyl Ether Extraction: 25 mL of diethyl ether is added to the powdered buds, and the mixture is stored for 4 hours. The extract is filtered, and the residue is washed with 10 mL of ether. The combined ether extracts are evaporated to dryness under vacuum[1].
-
Purification: The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
The identification and quantification of this compound in the extract can be performed by GC-MS.
-
Derivatization: For the analysis of more polar compounds in the ether extract, the dried extract is derivatized with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) at 60°C for 1 hour to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers[1].
-
GC-MS Conditions:
-
Column: A non-polar capillary column such as a PE-5HT or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable[1][9].
-
Injector Temperature: 250°C[1].
-
Oven Program: A typical program starts at 70°C, holds for 2 minutes, then ramps to 250°C at 10-20°C/min, and holds for 5 minutes[9].
-
MS Conditions: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400[9].
-
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard and by library matching (e.g., NIST).
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-DAD method can be used for the quantification of this compound.
-
Chromatographic System: An HPLC system equipped with a diode array detector (DAD) is used[10][11][12][13].
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed[11].
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and methanol (B129727) or acetonitrile (B52724) is typically used[10][13].
-
Detection: The DAD is set to monitor the absorbance at the λmax of this compound (around 280-320 nm).
-
Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Antioxidant Activity Assay (DPPH Method)
-
Preparation of Reagents: A stock solution of the test compound (this compound) is prepared in methanol. A solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.
-
Assay Procedure: Different concentrations of the test compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control containing only DPPH and methanol is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Antimicrobial Activity Assay (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The microbial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Conclusion
This compound is a naturally occurring phenylpropanoid with potential for further investigation as a bioactive compound. While its presence in nature appears to be limited, its structural similarity to other biologically active cinnamic acid derivatives suggests that it may possess valuable pharmacological properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its natural sources, biosynthesis, and putative biological activities. The detailed experimental protocols and pathway visualizations are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this intriguing molecule. Further research is warranted to isolate and quantify this compound from its natural sources and to elucidate its specific biological activities and mechanisms of action.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective analysis of phenolic compounds in propolis by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. scielo.br [scielo.br]
- 13. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
Quantum Chemical Blueprint of Phenyl Cinnamate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Structural, Spectroscopic, and Electronic Properties of Phenyl Cinnamate (B1238496) Through Quantum Chemical Calculations
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on Phenyl cinnamate, a significant organic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular geometry, vibrational frequencies, electronic properties, and potential biological significance. The integration of computational data with experimental protocols aims to provide a robust framework for future research and development endeavors involving this compound and its derivatives.
Introduction
This compound, the ester of phenol (B47542) and cinnamic acid, belongs to a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Understanding the fundamental relationship between the molecular structure and the observed properties of this compound is crucial for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the electronic structure and predicting the physicochemical properties of molecules with a high degree of accuracy.[5][6] This guide presents a detailed computational analysis of this compound, complemented by established experimental protocols for its synthesis and characterization.
Computational Methodology
The quantum chemical calculations detailed herein were performed using Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in studying organic molecules.
Geometry Optimization: The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.[5][6] This level of theory has been demonstrated to provide reliable geometric parameters for a wide range of organic compounds. The optimization process was carried out until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same B3LYP/6-311G(d,p) level of theory to predict the infrared (IR) spectrum of this compound. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data.
Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined to understand the molecule's electronic transitions and chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and its UV-Vis absorption characteristics. The Molecular Electrostatic Potential (MEP) was also calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations on this compound. Disclaimer: The following data is based on calculations performed on this compound and its closely related derivatives as found in the cited literature. Specific values for the parent this compound may vary slightly.
Table 1: Selected Optimized Geometric Parameters of this compound (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.215 | |
| C-O (ester) | 1.358 | |
| O-C (phenyl) | 1.405 | |
| C=C (vinyl) | 1.341 | |
| C-C (phenyl-vinyl) | 1.478 | |
| Bond Angles (°) | ||
| O=C-O | 123.5 | |
| C-O-C (ester) | 117.8 | |
| C=C-C (vinyl) | 125.7 | |
| Dihedral Angles (°) | ||
| O=C-O-C | 179.8 | |
| C-C=C-C | -179.9 |
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Description |
| ~3060 | C-H stretch | Aromatic and Vinyl C-H |
| ~1715 | C=O stretch | Ester Carbonyl |
| ~1635 | C=C stretch | Vinyl group |
| ~1590, 1490, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester C-O linkage |
| ~1160 | C-O stretch | Phenyl-O linkage |
| ~980 | C-H bend | Out-of-plane vinyl C-H |
| ~760, 690 | C-H bend | Out-of-plane aromatic C-H |
Table 3: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Energy Gap | 5.33 |
| Predicted λmax (nm) | ~310[7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established and reliable procedures.
Synthesis of this compound
This protocol is adapted from the procedure reported in Organic Syntheses.[8]
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Phenol
-
Sodium bicarbonate solution (2%)
Procedure:
-
In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, a mixture of 1 mole of cinnamic acid and 1 mole of thionyl chloride is placed.
-
The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).
-
The reaction mixture is allowed to cool, and 1 mole of phenol is added.
-
The mixture is reheated on the steam bath until the evolution of hydrogen chloride is complete (approximately 1 hour).
-
The reaction mixture is then brought to reflux temperature on a sand bath to ensure the reaction goes to completion and to remove any remaining hydrogen chloride.
-
After cooling, the product is distilled under reduced pressure. The fraction boiling at 190–210 °C at 15 mm Hg is collected.
-
The solidified distillate is purified by grinding it to a powder and washing with a cold 2% sodium bicarbonate solution.
-
The residue is then recrystallized from 95% ethanol to yield pure, white crystals of this compound.
Spectroscopic Characterization
FTIR Spectroscopy:
-
A small amount of the synthesized this compound is mixed with dry potassium bromide (KBr) in a mortar and pestle.
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy:
-
A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as ethanol or cyclohexane.
-
A series of standard solutions of varying concentrations are prepared by diluting the stock solution.
-
The UV-Vis absorption spectra of the standard solutions and a blank (pure solvent) are recorded using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm.[9]
-
The wavelength of maximum absorbance (λmax) is determined from the spectra.
Visualizations: Diagrams and Pathways
This section provides visual representations of the computational workflow, the relationship between structure and properties, and a potential biological signaling pathway modulated by cinnamate derivatives.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Relationship between molecular structure and key properties of this compound.
Caption: Postulated Nrf2 signaling pathway modulation by cinnamate derivatives.[1]
Conclusion
This technical guide has provided a detailed overview of the quantum chemical properties of this compound, supported by established experimental protocols. The computational data presented, including optimized geometry, vibrational frequencies, and electronic properties, offer valuable insights into the molecular characteristics that govern its behavior. The visualization of the computational workflow, structure-property relationships, and a potential biological signaling pathway provides a clear framework for understanding the significance of this compound. It is anticipated that the information contained within this guide will serve as a valuable resource for researchers and professionals in the field of drug discovery and materials science, facilitating the development of novel applications for this compound and its analogues. Further experimental validation of the computational predictions is encouraged to continue advancing our understanding of this versatile molecule.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Unveiling the Photophysical Landscape of Substituted Phenyl Cinnamates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of substituted phenyl cinnamates, a class of compounds with significant potential in various scientific and therapeutic areas. This document delves into their absorption and emission characteristics, the influence of substituent groups on their photophysics, and the experimental methodologies used for their characterization. Furthermore, it explores their relevance in drug development, particularly their role as antimitotic agents, and visualizes key experimental and biological processes.
Photophysical Data of Substituted Phenyl Cinnamates
The photophysical properties of phenyl cinnamates are intricately linked to the nature and position of substituents on the phenyl ring. These modifications can dramatically alter the absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. The following tables summarize key quantitative data for various substituted phenyl cinnamates, offering a comparative analysis for researchers.
Methoxy-Substituted Phenyl Cinnamates
Methoxy substitution has been extensively studied, revealing a strong dependence of fluorescence on the substitution pattern. Notably, a "meta-effect" has been observed, where meta-substitution leads to strong fluorescence, while para-substituted compounds are often weakly fluorescent or non-fluorescent.[1]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | Reference |
| 2-Ethylhexyl-4-methoxycinnamate (OMC) | Cyclohexane | 310 | - | < 0.001 | [1] |
| 2-Ethylhexyl-3-methoxycinnamate | Cyclohexane | 285 | 345 | 0.20 | [1] |
| 2-Ethylhexyl-2,4,5-trimethoxycinnamate | Cyclohexane | 315 | 380 | 0.15 | [1] |
| 2-Ethylhexyl-2,4,6-trimethoxycinnamate | Cyclohexane | 310 | - | < 0.001 | [1] |
Hydroxy, Nitro, and Fluoro-Substituted Phenyl Cinnamates
The introduction of hydroxy, nitro, and fluoro groups also significantly modulates the photophysical behavior of phenyl cinnamates. The position of these substituents (ortho, meta, or para) dictates the relaxation pathways of the excited state, influencing whether the molecule will exhibit fluorescence or undergo non-radiative decay.[2][3] Generally, ortho and meta derivatives tend to be more fluorescent than their para counterparts.[2][3]
| Compound (Methyl Ester) | Solvent | λ_abs (nm) | λ_em (nm) | Remarks | Reference |
| o-Hydroxycinnamate | Methanol | 320 | 430 | Fluorescent | [2][3] |
| m-Hydroxycinnamate | Methanol | 280 | 350 | Fluorescent | [2][3] |
| p-Hydroxycinnamate | Methanol | 310 | - | Non-radiative decay | [2][3] |
| o-Nitrocinnamate | Methanol | 260 | - | Non-radiative decay | [2] |
| m-Nitrocinnamate | Methanol | 260 | - | Non-radiative decay | |
| p-Nitrocinnamate | Methanol | 310 | - | Non-radiative decay | |
| o-Fluorocinnamate | Methanol | 275 | 330 | Fluorescent | |
| m-Fluorocinnamate | Methanol | 270 | 320 | Fluorescent | [2] |
| p-Fluorocinnamate | Methanol | 275 | - | Non-radiative decay | [2] |
Experimental Protocols
Accurate characterization of the photophysical properties of substituted phenyl cinnamates relies on standardized experimental procedures. This section details the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_abs) of a compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the phenyl cinnamate (B1238496) derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_abs to ensure linearity according to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (typically 200-500 nm for phenyl cinnamates).
-
The wavelength at which the highest absorbance is recorded is the λ_abs.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission spectrum and the wavelength of maximum emission (λ_em) of a fluorescent compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the fluorescent phenyl cinnamate derivative in a suitable spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Place the cuvette containing the sample solution in the spectrofluorometer.
-
Set the excitation wavelength (usually at or near the λ_abs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
The wavelength at which the highest fluorescence intensity is observed is the λ_em.
-
Fluorescence Quantum Yield (Φ_f) Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_f_sample) can be calculated using the following equation:
Φ_f_sample = Φ_f_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)
where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard.
-
Visualization of Experimental and Biological Processes
Graphical representations are crucial for understanding complex workflows and biological mechanisms. The following diagrams were generated using the Graphviz (DOT language) to illustrate key concepts related to the study of substituted phenyl cinnamates.
Experimental Workflow for Photophysical Characterization
Proposed Mechanism of Action: Microtubule Disruption
Certain substituted phenyl cinnamates, particularly phenylcinnamides, have demonstrated potential as anticancer agents by acting as antimitotic agents.[4] Their mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division.
Conclusion
Substituted phenyl cinnamates represent a versatile class of molecules with tunable photophysical properties and promising biological activities. Understanding the structure-property relationships is paramount for their application in diverse fields, from materials science to drug discovery. This guide provides a foundational understanding and practical methodologies for researchers to explore and harness the potential of these fascinating compounds. The presented data and protocols serve as a valuable resource for the rational design of novel this compound derivatives with tailored photophysical and biological functions.
References
- 1. Photophysical characterization of cinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions | CoLab [colab.ws]
- 3. Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Cinnamate: A Technical Guide to its Role in Plant Secondary Metabolism
Abstract
Phenyl cinnamate (B1238496) is an aromatic ester derived from the core phenylpropanoid pathway, a critical route in plant secondary metabolism. This pathway is responsible for the biosynthesis of a vast array of compounds essential for plant development, defense, and interaction with the environment, including lignins, flavonoids, and stilbenes. Phenyl cinnamate, as a derivative of the central intermediate trans-cinnamic acid, is of significant interest for its potential biological activities, drawing from the well-established pharmacological properties of cinnamates such as antimicrobial, antioxidant, and UV-protective effects. This technical guide provides an in-depth overview of the biosynthesis of the cinnamate backbone, the putative roles of this compound in plants, its known biological activities, and detailed experimental protocols for its study. It is intended for researchers, scientists, and drug development professionals working in phytochemistry, pharmacology, and metabolic engineering.
Introduction
Plants produce a diverse arsenal (B13267) of chemical compounds, broadly classified into primary and secondary metabolites. While primary metabolites are essential for survival, secondary metabolites mediate the plant's interaction with its environment.[1] The phenylpropanoid pathway is a major biosynthetic route of secondary metabolism that begins with the amino acid L-phenylalanine.[2][3] This pathway generates a C6-C3 skeleton, which is the foundation for thousands of compounds, including lignols, flavonoids, coumarins, and stilbenes.[4][5]
The entry point and central intermediate of this pathway is trans-cinnamic acid.[2][3] From this precursor, a multitude of derivatives are formed through enzymatic modifications like hydroxylation, methylation, and esterification.[3] this compound (C₁₅H₁₂O₂) is the phenyl ester of cinnamic acid. While many alkyl esters of cinnamic acid are well-documented natural products, the specific natural occurrence and enzymatic synthesis of this compound within plants are not extensively characterized. However, its structural similarity to other known photoprotective and bioactive cinnamates makes it a compound of significant interest for its potential roles in plant defense and its applications in pharmacology and cosmetics.[5][6]
Biosynthesis of the Cinnamate Core
The formation of this compound begins with the general phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This process involves a key enzymatic step. While the subsequent esterification to this compound is not well-documented in plants, the synthesis of its core precursor is a foundational aspect of plant biochemistry.
The General Phenylpropanoid Pathway
The biosynthesis of trans-cinnamic acid is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[2][3] This enzyme facilitates the non-oxidative deamination of L-phenylalanine, forming trans-cinnamic acid and ammonia.[7] This is the first committed step that diverts carbon flow from primary metabolism into the vast network of phenylpropanoid secondary metabolism.[3]
Once formed, trans-cinnamic acid serves as a branch point. It can be hydroxylated by Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid, which is the precursor to most flavonoids and lignin.[3][4] Alternatively, cinnamic acid can be activated to its Coenzyme A (CoA) thioester or undergo other modifications, including esterification, to form various cinnamate derivatives.[3][8]
Formation of this compound
The specific enzymatic reaction for the synthesis of this compound from cinnamic acid and phenol in plants has not been clearly elucidated. In chemical synthesis, this compound is readily produced by reacting cinnamoyl chloride with phenol or by heating cinnamic acid and phenol with a dehydrating agent.[9] It is plausible that a plant enzyme with broad substrate specificity, such as an acyltransferase, could catalyze this esterification, although this remains speculative.
Role in Plant Secondary Metabolism
The roles of phenylpropanoids are diverse, ranging from structural support to protection against environmental stressors.[5][10] Based on the known functions of related cinnamate esters, this compound is likely to contribute to plant defense, particularly against UV radiation.
UV Protection
One of the most well-established roles for phenylpropanoid derivatives is protection from damaging UV light.[5] Cinnamate derivatives, characterized by their aromatic ring conjugated to a propenoic acid side chain, are excellent UV absorbers.[11][12] Synthetic cinnamates, such as octyl methoxycinnamate, are primary active ingredients in commercial sunscreens, absorbing strongly in the UV-B range (280-320 nm).[5][11] Studies on synthetic 2-methylthis compound esters confirm their strong molar absorption coefficients in both the UV-A and UV-B regions.[13] It is therefore highly probable that if synthesized by plants, this compound would accumulate in epidermal tissues and contribute to the plant's UV-B screen, protecting sensitive cellular components like DNA from photodamage.[5]
Antimicrobial and Herbivore Defense
Secondary metabolites are a key component of a plant's defense against pathogens and herbivores. Cinnamic acid and its derivatives have demonstrated broad antimicrobial activity.[6] They can act by disrupting cell membranes, inhibiting enzyme activity, or preventing biofilm formation in pathogenic microbes.[6] While specific data for this compound is limited, other cinnamates and cinnamamides show potent activity against various bacteria and fungi.[14] Therefore, this compound could function as a phytoalexin or a general antimicrobial compound, contributing to the chemical defense barrier of the plant.
Biological and Pharmacological Activities
Cinnamic acid and its derivatives are widely investigated for their potential therapeutic applications, exhibiting a range of pharmacological effects.[6] These activities are largely attributed to their antioxidant and cell-signaling modulation properties.
Antioxidant and Anti-inflammatory Activity
Many cinnamic acid derivatives are potent antioxidants.[6][15] They can scavenge free radicals and chelate metals, protecting against oxidative stress, which is implicated in numerous chronic diseases. Substituted N-phenyl cinnamamides, which are structurally related to this compound, have been shown to protect liver cells from oxidative stress by activating the Nrf2/ARE signaling pathway, a master regulator of the antioxidant response.[15] One molecular docking study calculated a favorable binding affinity for this compound to NADPH oxidase, an enzyme involved in reactive oxygen species (ROS) production, suggesting a potential role in mitigating oxidative stress.[16]
Anticancer and Antimicrobial Activity
The anticancer properties of various cinnamic acid esters have been documented.[6][17] For example, hexadecyl caffeate (a hydroxylated cinnamate ester) was found to be a potent inhibitor of multiple myeloma cells with an IC₅₀ value of 3.0 μM.[17] Another derivative, 3,4,5-trihydroxycinnamate decyl ester, effectively inhibited the growth of MCF-7 breast cancer cells with an IC₅₀ value of approximately 3.2 µM.[6]
In terms of antimicrobial activity, various cinnamates and cinnamamides have shown efficacy against pathogenic bacteria and fungi.[14][18] The minimum inhibitory concentrations (MICs) for some synthetic cinnamamide (B152044) derivatives against methicillin-resistant Staphylococcus aureus (MRSA) strains were in the range of 1–4 µg/mL.[14]
| Compound/Derivative | Biological Activity | Target/Assay | Quantitative Data | Reference |
| This compound | Antioxidant (predicted) | NADPH Oxidase (Docking) | Binding Affinity: -8.61 kcal/mol | [16] |
| Hexadecyl Caffeate | Anticancer | RPMI 8226 Myeloma Cells | IC₅₀ = 3.0 µM | [17] |
| Octadecyl Caffeate | Anticancer | RPMI 8226 Myeloma Cells | IC₅₀ = 9.4 µM | [17] |
| Decyl Caffeate | Anticancer | COLO 205 Colon Cancer Cells | IC₅₀ ≈ 48 µM | [17] |
| 3,4,5-Trihydroxycinnamate Decyl Ester | Anticancer | MCF-7 Breast Cancer Cells | IC₅₀ ≈ 3.2 µM | [6] |
| N–[(2–(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamide | Anticancer | A549 Lung Cancer Cells | IC₅₀ < 10 µg/mL | [14] |
| N–[(2–(4-chlorobenzylthio)phenyl)sulfonyl]cinnamamide | Antibacterial | Methicillin-resistant Staphylococcus aureus | MIC = 1-4 µg/mL | [14] |
Methodologies and Experimental Protocols
The study of this compound and related compounds requires robust methods for extraction from complex plant matrices, purification, and quantification, as well as assays to determine the activity of key biosynthetic enzymes.
Extraction and Quantification of this compound
This protocol provides a general framework for the extraction and analysis of cinnamates from plant tissue.[19][20][21]
5.1.1 Materials and Reagents
-
Plant tissue (e.g., leaves, bark), dried and powdered
-
Solvents: Hexane (B92381), Ethyl Acetate, Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Silica (B1680970) gel 60 (for column chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water
5.1.2 Extraction Protocol
-
Grinding: Grind air-dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area.[22]
-
Maceration: Submerge the powdered plant material (e.g., 50 g) in a suitable solvent such as methanol or aqueous ethanol (B145695) in a sealed container.[19]
-
Agitation: Agitate the mixture at room temperature for 24-48 hours to facilitate extraction.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.[19]
5.1.3 Purification (Optional, via Column Chromatography)
-
Column Packing: Prepare a silica gel column using a nonpolar solvent like hexane.
-
Loading: Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).[22]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Combine and concentrate the relevant fractions.[22]
5.1.4 HPLC Quantification
-
Sample Preparation: Dissolve the purified extract or a known amount of crude extract in the mobile phase and filter through a 0.22 µm syringe filter.[7]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, start with 80% Water (0.1% TFA) and 20% Acetonitrile, ramping to 100% Acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the absorbance maximum for cinnamates, typically around 280-310 nm.[12]
-
-
Quantification: Create a calibration curve using serial dilutions of the this compound analytical standard. Compare the peak area of the sample to the standard curve to determine its concentration.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This spectrophotometric assay measures the activity of PAL by quantifying the formation of trans-cinnamic acid from L-phenylalanine.[7]
5.2.1 Materials and Reagents
-
Extraction Buffer: 0.1 M Tris-HCl buffer (pH 8.8).
-
Substrate Solution: 15 mM L-phenylalanine in extraction buffer.
-
Stop Solution: 6 M HCl.
-
Plant tissue and liquid nitrogen.
-
UV-Vis Spectrophotometer.
5.2.2 Protocol
-
Enzyme Extraction: Homogenize fresh plant tissue (1 g) in liquid nitrogen. Add 5 mL of ice-cold extraction buffer and mix. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Reaction Mixture: In a quartz cuvette, mix 800 µL of extraction buffer and 100 µL of substrate solution.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding 100 µL of the crude enzyme extract.
-
Measurement: Immediately measure the change in absorbance at 290 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of increase in absorbance is proportional to PAL activity.
-
Calculation: Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε ≈ 10,000 M⁻¹cm⁻¹). One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of cinnamic acid per minute.
Conclusion
This compound represents an intriguing but understudied component of the vast phenylpropanoid network. Its biosynthesis originates from trans-cinnamic acid, the cornerstone of a pathway vital for plant survival and defense.[2][3] While its specific enzymatic synthesis and natural abundance in plants require further investigation, its chemical structure strongly suggests a role as a UV protectant, akin to other well-characterized cinnamate esters.[5][13] The established antioxidant, antimicrobial, and anticancer activities of the broader cinnamate family provide a strong rationale for further research into the pharmacological potential of this compound.[6][17] The methodologies outlined in this guide offer a robust framework for the extraction, quantification, and functional analysis of this and related compounds, paving the way for new discoveries in plant biochemistry and natural product development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Rational Engineering of Phenylalanine Accumulation in Pseudomonas taiwanensis to Enable High-Yield Production of Trans-Cinnamate [frontiersin.org]
- 3. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Curcumin - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. UV filter - Wikipedia [en.wikipedia.org]
- 11. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Scale Synthesis of Phenyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of phenyl cinnamate (B1238496). The primary method described is the reaction of cinnamic acid with phenol (B47542) via an acyl chloride intermediate, a robust and reliable procedure. An alternative high-yield method, the Steglich esterification, is also mentioned. This guide includes comprehensive experimental procedures, tables summarizing physical and chemical data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
Phenyl cinnamate is an aromatic ester with applications in the fragrance industry and as a precursor or building block in the synthesis of more complex organic molecules, including pharmaceuticals and liquid crystals. Its synthesis is a common example of esterification. This note details a well-established procedure for its preparation on a laboratory scale, focusing on safety, yield, and purity. The primary protocol is based on the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by esterification with phenol.
Synthesis Pathway Overview
The synthesis is a two-step process performed in a single pot:
-
Acyl Chloride Formation: Cinnamic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive cinnamoyl chloride. This reaction releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.
-
Esterification: Phenol is added to the cinnamoyl chloride intermediate. The subsequent reaction forms the this compound ester and additional HCl gas.
An alternative method is the Steglich esterification, which uses a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to form the ester bond under milder conditions, often resulting in very high yields.[1][2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | phenyl (E)-3-phenylprop-2-enoate | [3] |
| CAS Number | 2757-04-2 | [3] |
| Molecular Formula | C₁₅H₁₂O₂ | [3] |
| Molecular Weight | 224.25 g/mol | [3] |
| Appearance | White to light yellow crystalline powder/solid | [4] |
| Melting Point | 75–76 °C (recrystallized) | [4] |
| Boiling Point | 190–210 °C at 15 mm Hg | [4] |
Table 2: Summary of Synthesis Parameters and Yields (Thionyl Chloride Method)
| Parameter | Value | Reference(s) |
| Reactants | Cinnamic Acid, Thionyl Chloride, Phenol | [4] |
| Stoichiometry | 1:1:1 molar ratio | [4] |
| Reaction Time | ~2-3 hours total heating time | [4] |
| Crude Yield | 83–89% | [4] |
| Final Yield (after purification) | 63–75% | [4] |
| Purification Method | Distillation, Washing, Recrystallization from 95% Ethanol | [4] |
Table 3: Spectroscopic Characterization Data for this compound
| Technique | Data Reference |
| ¹H NMR | Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3] |
| ¹³C NMR | Spectral data available from Aldrich Chemical Company, Inc. via PubChem.[3] |
| IR Spectroscopy | Spectral data (FTIR, KBr Wafer) available from Aldrich Chemical Company, Inc. via PubChem.[3] |
Experimental Protocol: Thionyl Chloride Method
This protocol is adapted from the procedure published in Organic Syntheses.[4]
Materials and Equipment
-
Chemicals:
-
Cinnamic acid (148 g, 1.0 mole)
-
Thionyl chloride (119 g or 73 mL, 1.0 mole), redistilled
-
Phenol (94 g, 1.0 mole)
-
2% Sodium bicarbonate (NaHCO₃) solution
-
95% Ethanol
-
-
Equipment:
-
500-mL Claisen flask
-
Reflux condenser
-
Gas absorption trap (for HCl and SO₂)
-
Heating mantle or steam bath
-
Sand bath
-
Vacuum distillation apparatus
-
Mortar and pestle
-
Büchner funnel and filtration flask
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
Step 1: Formation of Cinnamoyl Chloride
-
Place cinnamic acid (148 g, 1.0 mole) and freshly distilled thionyl chloride (119 g, 1.0 mole) into a 500-mL Claisen flask.
-
Fit the flask with a reflux condenser. Attach a gas absorption trap (e.g., a funnel inverted over a beaker of sodium hydroxide (B78521) solution) to the top of the condenser to neutralize the evolved HCl and SO₂ gases.
-
Heat the mixture cautiously on a steam bath. Once the initial vigorous reaction subsides, continue heating for 45-60 minutes, until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
Step 2: Esterification with Phenol
-
To the cooled flask containing the cinnamoyl chloride, add phenol (94 g, 1.0 mole).
-
Heat the mixture again on a steam bath for approximately 1 hour, until the evolution of HCl gas stops.
-
To ensure the reaction is complete, transfer the flask to a sand bath and heat it gently to the reflux temperature.
Step 3: Isolation of Crude this compound
-
After cooling, set up the Claisen flask for vacuum distillation.
-
Distill the mixture under reduced pressure. Collect the fraction boiling between 190–210 °C at 15 mm Hg .
-
The distillate will solidify upon cooling to a pale yellow solid. This crude product typically weighs 186–200 g (83–89% yield).[4]
Step 4: Purification
-
Transfer the crude solid product to a mortar and grind it into a fine powder.
-
Wash the powder thoroughly with 500 mL of cold 2% sodium bicarbonate solution to remove any acidic impurities. Filter the solid using a Büchner funnel.
-
Recrystallize the washed solid from approximately 300 mL of 95% ethanol.
-
Collect the resulting pure white crystals by filtration and dry them. The final yield is typically between 141–168 g (63–75%).[4] The purified product should have a melting point of 75–76 °C.
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phenol: Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin. Handle with extreme care, using appropriate gloves and eye protection.
-
Gas Evolution: The reaction releases significant amounts of toxic and corrosive gases (HCl and SO₂). A gas trap is mandatory to prevent their release into the laboratory.
-
Vacuum Distillation: There is a risk of implosion. Use glassware that is free of cracks or stars, and a safety screen is recommended.
Conclusion
The described protocol provides a reliable and effective method for synthesizing this compound on a laboratory scale. The procedure yields a high-purity product, confirmed by its melting point. For syntheses requiring milder conditions or for substrates sensitive to acid chlorides, the Steglich esterification presents a valuable alternative.
References
Greener Synthetic Routes for Phenyl Cinnamate and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenyl cinnamate (B1238496) and its derivatives, valuable compounds in the pharmaceutical, cosmetic, and fragrance industries, has traditionally involved methods that raise environmental and safety concerns. This document details greener, more sustainable synthetic alternatives that align with the principles of green chemistry by emphasizing the use of less hazardous solvents, milder reaction conditions, and energy-efficient technologies. These methods, including modified Steglich esterification, enzymatic catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis, offer significant advantages in terms of reduced environmental impact, increased safety, and improved efficiency.
Greener Modified Steglich Esterification
A significant improvement on the classic Steglich esterification involves the substitution of traditional chlorinated solvents with the greener alternative, acetonitrile (B52724).[1][2][3] This modified protocol is characterized by its mild reaction conditions, rapid conversion times, and high yields, often eliminating the need for extensive chromatographic purification.[2][4]
Application Notes: This method is particularly effective for the synthesis of a wide array of (E)-cinnamate derivatives from (E)-cinnamic acid and various alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, as well as phenols.[1][3] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent is a key feature of this greener approach.[1][3]
Experimental Protocol: Greener Steglich Esterification
Materials:
-
(E)-cinnamic acid (1.2 eq)
-
Alcohol (e.g., phenol (B47542) for phenyl cinnamate) (1.0 eq)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-dimethylaminopyridine (DMAP) (3.0 eq)[3]
Procedure:
-
In a round-bottom flask, dissolve (E)-cinnamic acid and the desired alcohol in acetonitrile.[2]
-
Add EDC and DMAP to the solution.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
The crude product can be further purified by extraction and washing with diethyl ether and 1 M hydrochloric acid, followed by washing with saturated sodium bicarbonate and brine.[2]
References
Application Notes: Phenyl Cinnamate in Liquid Crystal Formulations
Introduction
Phenyl cinnamate (B1238496) and its derivatives are key components in the formulation of liquid crystalline materials. Their rigid molecular structure, arising from the phenyl and cinnamate groups, contributes to the formation of anisotropic liquid crystal phases, primarily the nematic and smectic phases. These materials are of significant interest to researchers and professionals in materials science and drug development due to their potential applications in liquid crystal displays (LCDs), optical switching devices, and biosensors.[1][2] The cinnamate core also introduces photosensitive properties, allowing for photo-induced alignment and isomerization, which is valuable in the development of advanced optical materials.[3][4]
Key Advantages of Phenyl Cinnamate-Based Liquid Crystals:
-
Broad Mesophase Range: this compound derivatives can exhibit liquid crystalline properties over a wide range of temperatures.[5]
-
Tunable Properties: The mesomorphic and optical properties can be finely tuned by modifying the molecular structure, such as altering the length of terminal alkoxy chains or introducing lateral substituents like fluorine atoms.[1][6]
-
Thermal Stability: Many cinnamate-based liquid crystals exhibit good thermal stability, which is crucial for device applications.[3][7]
-
Photosensitivity: The cinnamate group can undergo [2+2] cycloaddition upon UV irradiation, which can be utilized for photoalignment technologies.[3]
Applications in Liquid Crystal Formulations:
This compound derivatives are primarily used to induce or modify the nematic and smectic phases in liquid crystal mixtures. The specific phase behavior depends on the molecular structure. For instance, increasing the length of the terminal alkoxy chain can promote the formation of smectic phases, while the introduction of a lateral fluorine atom can influence the nematic stability.[1][6] These materials are particularly relevant for:
-
Liquid Crystal Displays (LCDs): The tunable electro-optical properties of this compound-based liquid crystals make them suitable for use in various display modes.[8][9]
-
Optical Switching and Photonics: Their ability to respond to light makes them candidates for applications in optical switches and other photonic devices.[1]
-
Drug Delivery and Biosensors: While less common, the unique properties of liquid crystals are being explored for novel applications in drug delivery systems and as responsive materials in biosensors. The organization of liquid crystal molecules can be perturbed by biological events, leading to a detectable optical signal.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from cinnamic acid and phenol.
Materials:
-
Cinnamic acid (1 mole)
-
Thionyl chloride (1 mole, redistilled)
-
Phenol (1 mole)
-
500-ml Claisen flask
-
Reflux condenser
-
Gas-absorption trap
-
Steam bath
-
Sand bath
-
2% Sodium bicarbonate solution
Procedure:
-
Place 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride in a 500-ml Claisen flask fitted with a reflux condenser and a gas-absorption trap.[10]
-
Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).[10]
-
Allow the mixture to cool and then add 94 g (1 mole) of phenol.[10]
-
Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (about 1 hour).[10]
-
To complete the reaction and remove residual hydrogen chloride, heat the mixture to its reflux temperature on a sand bath.[10]
-
Cool the reaction mixture and distill it under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg.[10]
-
The distillate, a pale yellow solid, is purified by grinding it into a powder and washing it with 500 ml of cold 2% sodium bicarbonate solution.[10]
-
Recrystallize the washed product from 300 ml of 95% ethanol to obtain pure white crystals of this compound. The expected melting point is 75–76°C.[10]
Protocol 2: Characterization of Liquid Crystalline Properties
This protocol outlines the standard methods for characterizing the mesomorphic properties of this compound derivatives.
A. Polarized Optical Microscopy (POM)
Purpose: To visually identify and characterize the different liquid crystal phases based on their unique optical textures.
Equipment:
-
Polarizing optical microscope equipped with a hot stage and temperature controller.
-
Glass slides and coverslips.
-
Sample of the synthesized this compound derivative.
Procedure:
-
Place a small amount of the sample between a clean glass slide and a coverslip.
-
Heat the sample on the hot stage to its isotropic liquid state (above the clearing point).
-
Cool the sample slowly while observing it through the polarized microscope.
-
Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each mesophase (e.g., nematic droplets, schlieren texture for nematic phase; fan-shaped or focal-conic textures for smectic phases).[1]
B. Differential Scanning Calorimetry (DSC)
Purpose: To quantitatively determine the temperatures and enthalpy changes associated with phase transitions.
Equipment:
-
Differential scanning calorimeter.
-
Aluminum pans and lids.
-
Sample of the synthesized this compound derivative.
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its clearing point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Record the heat flow as a function of temperature for both the heating and cooling cycles.
-
Analyze the resulting thermogram to determine the peak temperatures of phase transitions (e.g., crystal to nematic, nematic to isotropic) and the associated enthalpy changes (ΔH).[1][6]
Quantitative Data
The following tables summarize the phase transition temperatures and enthalpies for a homologous series of 2-fluoro-4-(4-(alkoxy)phenyl)diazenyl)this compound (In), where 'n' is the number of carbon atoms in the alkoxy chain.[1]
Table 1: Phase Transition Temperatures (°C) for Compounds In
| Compound | n | Heating | Cooling |
| TCr-N | TN-I | ||
| I6 | 6 | 92.5 | 195.5 |
| I8 | 8 | 106.8 | 173.5 |
| I16 | 16 | 83.9 | 132.8 |
TCr-N: Crystal to Nematic transition; TN-I: Nematic to Isotropic transition; TI-N: Isotropic to Nematic transition; TN-SmA: Nematic to Smectic A transition; TSmA-Cr: Smectic A to Crystal transition.
Table 2: Enthalpy (ΔH, kJ/mol) and Entropy (ΔS/R) of Transition for Compounds In
| Compound | n | ΔHN-I | ΔSN-I/R |
| I6 | 6 | 0.81 | 0.21 |
| I8 | 8 | 0.76 | 0.20 |
| I16 | 16 | 0.69 | 0.19 |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for liquid crystal characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. dakenchem.com [dakenchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Phenyl Cinnamate as a Precursor for Bioactive Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignans (B1203133), a class of naturally occurring polyphenols, are synthesized in plants through the oxidative dimerization of two phenylpropanoid units. Their diverse chemical structures and significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties, have made them a focal point in drug discovery and development. Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, serves as a valuable and synthetically versatile precursor for the construction of various bioactive lignan (B3055560) scaffolds. Cinnamic acid itself is a key intermediate in the phenylpropanoid pathway, the biosynthetic route to lignans in plants. This document provides detailed application notes and protocols for the use of phenyl cinnamate in the synthesis of bioactive lignans, focusing on key examples such as enterolactone (B190478) and podophyllotoxin (B1678966) derivatives.
General Workflow for Lignan Synthesis from this compound
The general strategy for synthesizing bioactive lignans from this compound involves two main stages: the preparation of this compound and its subsequent oxidative coupling to form the characteristic dimeric lignan backbone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cinnamic acid and phenol.
Materials:
-
Cinnamic acid
-
Thionyl chloride
-
Phenol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine
-
Sodium bicarbonate solution (2%)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, a mixture of 1 mole of cinnamic acid and 1 mole of thionyl chloride is heated on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).[1]
-
The reaction mixture is then cooled, and 1 mole of phenol is added.[1]
-
The mixture is heated again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).[1]
-
The reaction mixture is then cooled and distilled under reduced pressure. The fraction boiling at 190–210°C at 15 mm Hg is collected.[2]
-
The solidified distillate is ground to a powder and washed with a 2% sodium bicarbonate solution.[2]
-
The crude product is recrystallized from 95% ethanol to yield pure this compound.[2]
Expected Yield: 63–75%[2]
Protocol 2: Oxidative Coupling of this compound Derivatives to Lignans (General Procedure)
This protocol outlines a general method for the oxidative coupling of this compound derivatives to form various lignan scaffolds. The choice of oxidant can influence the type of lignan produced.
Materials:
-
Substituted this compound
-
Oxidizing agent (e.g., Laccase from Trametes versicolor, Iron (III) chloride, Silver oxide, Manganese (III) acetate)
-
Appropriate solvent (e.g., acetone (B3395972), dichloromethane, aqueous buffer)
-
Silica (B1680970) gel for column chromatography
Procedure (Example with Laccase):
-
Dissolve the this compound derivative in a suitable buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.0).[3]
-
Add the laccase enzyme to the solution. The optimal enzyme concentration should be determined empirically.[3]
-
The reaction is stirred at room temperature for a specified period (e.g., 24-120 hours), and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to isolate the desired lignan.
Note: The specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific this compound derivative and the desired lignan product. For chemical oxidants like FeCl₃ or Ag₂O, the reaction is typically carried out in an organic solvent like acetone or dichloromethane.[4][5]
Bioactive Lignans Derived from this compound Precursors
Enterolactone
Enterolactone is a mammalian lignan produced by the gut microbiota from dietary lignan precursors. It exhibits a range of biological activities, including potential anticancer and cardioprotective effects. The synthesis of enterolactone can be achieved from precursors derived from the oxidative coupling of phenylpropanoid units.
Signaling Pathways of Enterolactone:
Enterolactone has been shown to modulate several key signaling pathways, including the PI3K/Akt and Erk1/2 pathways, which are crucial for cell proliferation, survival, and differentiation.[6]
Podophyllotoxin Derivatives
Podophyllotoxin is a potent aryltetralin lignan that acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis. Its derivatives, such as etoposide (B1684455) and teniposide, are clinically used anticancer drugs. The synthesis of the aryltetralin skeleton of podophyllotoxin can be achieved through the cyclization of dibenzylbutyrolactone lignans, which are accessible from this compound precursors.[7]
Signaling Pathways of Podophyllotoxin Derivatives:
Podophyllotoxin and its derivatives induce apoptosis through various signaling pathways, including the activation of caspases and modulation of the p38 MAPK pathway, often initiated by the generation of reactive oxygen species (ROS).[8][9]
Quantitative Data
The following tables summarize key quantitative data for the synthesis and biological activity of lignans derived from cinnamic acid precursors.
Table 1: Synthesis Yields of Lignans from Cinnamic Acid Derivatives
| Precursor | Oxidant/Method | Lignan Type | Yield (%) | Reference |
| Ferulic Acid | FeCl₃ and O₂ | Dilactone | 30 | [4] |
| Cinnamate Ester | Alkaline Potassium Ferricyanide | Bisquinonemethides | 72 | [4] |
| Eugenol | Laccase (enzymatic cascade) | Pinoresinol | 13 | [3] |
Table 2: Bioactivity of Podophyllotoxin Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Podophyllotoxin Derivative 12h | EC-9706 | 1.2 | [2] |
| Podophyllotoxin Derivative 12h | HeLa | 22.8 | [2] |
| Etoposide (Control) | EC-9706 | 8.4 | [2] |
| Etoposide (Control) | HeLa | 78.2 | [2] |
| Podophyllotoxin Sulfamate 3 | MCF7 | 0.150 | [10] |
| Podophyllotoxin Sulfamate 3 | A2780 | 0.220 | [10] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| Melting Point | 75-76 °C | [2] |
| Boiling Point | 190-210 °C at 15 mm Hg | [2] |
| ¹H NMR | --INVALID-LINK-- | [11] |
| ¹³C NMR | --INVALID-LINK-- | [12] |
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of a wide array of bioactive lignans. The oxidative coupling reaction is a key transformation in this process, which can be achieved through both chemical and enzymatic methods. The resulting lignans, such as enterolactone and podophyllotoxin derivatives, exhibit significant biological activities with potential applications in drug development. Further research into optimizing the synthesis protocols and exploring the structure-activity relationships of novel lignans derived from this compound will continue to be a promising area of investigation for the discovery of new therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmdb.ca [hmdb.ca]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Phenyl Cinnamate Using Lipase Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl cinnamate (B1238496) is an important aromatic ester with applications in the fragrance, cosmetic, and pharmaceutical industries. Traditional chemical synthesis of phenyl cinnamate often requires harsh reaction conditions, the use of hazardous catalysts, and can lead to the formation of unwanted byproducts. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and sustainable alternative. Lipases operate under mild conditions, exhibit high selectivity, and can be reused, making them attractive for industrial applications. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of this compound.
Principle of the Reaction
The enzymatic synthesis of this compound is typically achieved through the esterification of cinnamic acid with phenol (B47542). The reaction is catalyzed by a lipase (B570770), which facilitates the formation of an ester bond between the carboxyl group of cinnamic acid and the hydroxyl group of phenol, with the concomitant removal of a water molecule. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards product formation.
Data Presentation: Comparison of Lipase-Catalyzed Synthesis of Cinnamic Acid Esters
The following tables summarize quantitative data from various studies on the enzymatic synthesis of cinnamic acid esters. While specific data for this compound is limited, the data for structurally related esters like benzyl (B1604629) cinnamate and oleyl cinnamate provide valuable insights into catalyst selection and reaction optimization.
Table 1: Comparison of Different Lipases for Cinnamic Acid Ester Synthesis
| Lipase Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
| Lipozyme TL IM | Cinnamic acid, Benzyl alcohol | Isooctane | 40 | 27 | 97.3 | [1][2] |
| Novozym 435 | Cinnamic acid, Benzyl alcohol | Toluene | - | - | High | [1][2] |
| NS 88011 | Cinnamic acid, Benzyl alcohol | n-Heptane | 59 | 32 | 97.6 | [3] |
| Novozym 435 | Cinnamic acid, Oleyl alcohol | Isooctane/2-butanone (85:15 v/v) | 55 | 288 (12 days) | 100 | [4] |
| Lipozyme TL IM | Cinnamic acid, Ethanol | Isooctane | 40 | - | 86 | [5] |
| Novozym 435 | Cinnamic acid, Butanol | Hexane (B92381) | 30 | - | 46 | [5] |
Table 2: Effect of Reaction Parameters on Benzyl Cinnamate Synthesis using NS 88011 Lipase[3]
| Parameter | Condition | Yield (%) |
| Molar Ratio (Acid:Alcohol) | 1:3 | 97.6 |
| Temperature (°C) | 59 | 97.6 |
| Enzyme Concentration (mg/mL) | 4.4 | 97.6 |
| Reaction Time (h) | 32 | 97.6 |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound. The protocol is based on established methods for similar cinnamic acid esters and can be optimized for specific laboratory conditions.
Materials and Reagents
-
Cinnamic acid (≥99% purity)
-
Phenol (≥99% purity)
-
Immobilized lipase (e.g., Lipozyme TL IM, Novozym 435)
-
Organic solvent (e.g., Isooctane, n-Heptane, Toluene)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard this compound for analytical purposes
Equipment
-
Reaction vessel (e.g., screw-capped flasks)
-
Orbital shaker incubator or magnetic stirrer with heating
-
Rotary evaporator
-
Analytical balance
-
Filtration apparatus
-
Chromatography equipment (TLC, column chromatography, GC, or HPLC)
-
Spectroscopic instruments for product characterization (e.g., NMR, FT-IR, Mass Spectrometry)
Protocol for Enzymatic Synthesis of this compound
-
Substrate Preparation:
-
In a 50 mL screw-capped flask, dissolve cinnamic acid (e.g., 1 mmol, 148.16 mg) and phenol (e.g., 3 mmol, 282.33 mg) in 20 mL of a suitable organic solvent (e.g., isooctane). The molar ratio of phenol to cinnamic acid can be varied to optimize the reaction.
-
-
Enzyme and Water Removal:
-
Add the immobilized lipase (e.g., 10% w/w of total substrates) to the reaction mixture.
-
To remove the water formed during the reaction and shift the equilibrium towards the product, add activated molecular sieves (e.g., 1 g) to the flask.
-
-
Reaction Incubation:
-
Seal the flask tightly and place it in an orbital shaker incubator.
-
Incubate the reaction at a controlled temperature (e.g., 50-60 °C) with constant agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals (e.g., every 4-8 hours) and analyzing them by TLC, GC, or HPLC.
-
-
Reaction Termination and Enzyme Recovery:
-
Once the reaction reaches the desired conversion, terminate it by filtering the mixture to remove the immobilized lipase and molecular sieves.
-
The recovered lipase can be washed with fresh solvent, dried, and stored for reuse in subsequent reactions.
-
-
Product Purification:
-
Transfer the filtrate to a separatory funnel and wash it with a 5% sodium bicarbonate solution to remove any unreacted cinnamic acid.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purify the product by column chromatography using a silica (B1680970) gel column and an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
-
Product Characterization:
-
Confirm the identity and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Analytical Methods for Reaction Monitoring
-
Thin-Layer Chromatography (TLC):
-
Stationary phase: Silica gel 60 F₂₅₄ plates.
-
Mobile phase: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Visualization: UV light (254 nm).
-
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5).
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Oven Program: A suitable temperature gradient (e.g., starting from 100 °C and ramping up to 250 °C).
-
Quantification: Based on a calibration curve of a standard this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 280-310 nm).
-
Quantification: Based on a calibration curve of a standard this compound.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Logical Relationship of Reaction Components and Process
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. medcraveonline.com [medcraveonline.com]
Application Note and Protocol for the Quantification of Phenyl Cinnamate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl cinnamate (B1238496) is an aromatic ester with applications in the fragrance, cosmetic, and pharmaceutical industries. Accurate and precise quantification of phenyl cinnamate in various matrices is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method. The described method is suitable for the determination of this compound in raw materials and finished products.
Principle of the Method
The method utilizes a reversed-phase HPLC system with a C18 stationary phase. The separation is based on the partitioning of this compound between the nonpolar stationary phase and a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid to ensure good peak shape. Detection is performed using a UV-Vis detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or Formic acid, analytical grade)
-
0.45 µm syringe filters (PTFE or other compatible material)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A Phenyl column can also be used for alternative selectivity.[1][2][3][4] |
| Mobile Phase | A mixture of Acetonitrile and Water (acidified with 0.1% phosphoric acid or formic acid). A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and acidified water.[5] |
| Elution Mode | Isocratic or Gradient. A gradient elution may be necessary for complex samples. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 278 nm. A PDA detector can be used to scan from 200-400 nm to confirm peak purity and identity.[6][7] |
| Run Time | Approximately 10-15 minutes, depending on the exact conditions and sample matrix. |
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. A general procedure for a solid or semi-solid sample is as follows:
-
Accurately weigh a portion of the sample expected to contain a known amount of this compound into a suitable container.
-
Add a measured volume of methanol to dissolve the this compound.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.
HPLC Analysis Workflow
Figure 1. Experimental workflow for the HPLC quantification of this compound.
Data Presentation and System Suitability
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% |
Calibration Curve
The calibration curve is constructed by plotting the peak area of the this compound standards against their corresponding concentrations. The linearity of the method should be evaluated by the correlation coefficient (r²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Validation Parameters (Typical Expected Values)
A full method validation should be performed according to ICH guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from the matrix and any degradation products. |
| Linearity (r²) | ≥ 0.999 over the specified concentration range. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Precision (RSD) | Intraday and Interday RSD ≤ 2.0%. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions. |
Calculation of this compound Concentration
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of this compound in the sample
-
m = Slope of the calibration curve
-
x = Concentration of this compound in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The concentration in the original sample should be calculated by taking into account any dilution factors used during sample preparation.
Logical Relationship of Method Development
Figure 2. Logical steps in developing the HPLC method for this compound.
Conclusion
The described RP-HPLC method is a reliable and robust approach for the routine quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and can be validated to meet regulatory requirements. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific analytical needs.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 3-Phenylpropyl cinnamate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenyl Cinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl cinnamate (B1238496) is an organic compound, specifically the ester formed from phenol (B47542) and cinnamic acid. It is utilized in the fragrance and flavor industries and is studied for its potential biological activities. Accurate and reliable quantification of Phenyl cinnamate in various matrices, such as raw materials, finished products, and biological samples, is essential for quality control, research, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering the high sensitivity and selectivity required for the analysis of semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for its analysis.
Quantitative Data Summary
The following table summarizes the expected performance characteristics for a validated GC-MS method for the analysis of this compound. These values are based on typical performance for similar compounds analyzed by chromatographic methods and should be established for each specific instrument and matrix.[2]
| Parameter | Expected Performance for this compound (GC-MS) |
| Linearity Range | 0.1-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, typically in the low ng/mL to pg/mL range. |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Volatile organic solvent (e.g., Hexane, Dichloromethane, or Ethyl Acetate), GC-grade[3]
-
Helium (99.999% purity)
-
Calibrated Micropipettes and tips
-
Volumetric flasks (Class A)
-
GC vials with inserts[1]
-
Syringe filters (0.45 µm)
Standard Solution Preparation
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent like hexane. Mix thoroughly.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to cover the expected linear range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Sample Preparation
The appropriate sample preparation method depends on the complexity of the matrix.
-
Simple Dilution (for pure substances or simple mixtures): Dissolve the sample in a suitable volatile solvent to a final concentration estimated to be within the instrument's linear range (e.g., 10-100 µg/mL).[1] Filter the solution if particulates are present.
-
Extraction for Complex Matrices (e.g., biological fluids, plant extracts):
-
Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can be used to isolate and concentrate the analyte.[3][4]
-
For LLE, mix the sample with an immiscible organic solvent, vortex, and centrifuge to separate the layers.[2]
-
Collect the organic layer containing this compound.
-
The extract may be concentrated by gently evaporating the solvent under a stream of nitrogen.[5]
-
Reconstitute the residue in a known volume of a GC-compatible solvent for analysis.[5]
-
GC-MS Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC Column | A non-polar capillary column such as HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[1] |
| Injector Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or an appropriate split ratio (e.g., 50:1) depending on concentration.[2] |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5-10 minutes.[1] |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Mass Range | Scan from m/z 40 to 400.[1] |
| Solvent Delay | 4-6 minutes (to prevent solvent peak from damaging the detector). |
Data Analysis
-
Identification: The this compound peak is identified by its specific retention time, determined by injecting a pure standard. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a library (e.g., NIST) or the injected standard.[1][6]
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the unknown sample is then calculated from this curve.
Expected Mass Spectrum
The Electron Ionization (EI) mass spectrum of this compound is characterized by its molecular ion and several key fragment ions.
| m/z | Proposed Fragment Ion |
| 224 | [M]⁺ (Molecular Ion) |
| 131 | [C₆H₅CH=CHCO]⁺ (Cinnamoyl cation) |
| 103 | [C₆H₅CH=CH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Data derived from the structure of this compound and fragmentation patterns of similar compounds.[7]
Visualizations
Experimental and Data Workflow
The following diagrams illustrate the logical flow of the analytical process.
Caption: Workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols: Phenyl Cinnamate as a UV Absorber in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Phenyl cinnamate (B1238496) as an effective UV absorber for the stabilization of polymers. This document details the synthesis of Phenyl cinnamate, its mechanism of action, and protocols for its incorporation into polymer films and subsequent evaluation of its UV-shielding efficacy.
Introduction
Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, brittleness, and loss of mechanical strength.[1] The incorporation of UV absorbers is a common and effective strategy to enhance the photostability of polymeric materials.[2] this compound, an ester of phenol (B47542) and cinnamic acid, is a promising organic UV absorber due to its strong absorption in the UVB region (290-320 nm) and its ability to dissipate absorbed energy through photophysical processes.[3][4]
Mechanism of UV Absorption
The UV-absorbing properties of this compound are attributed to its molecular structure, which contains a conjugated system of double bonds in the cinnamate moiety and the phenyl group. This conjugation allows for the absorption of high-energy UV photons, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in a π-π* transition.[4]
Upon absorption of UV radiation, the this compound molecule is excited to a higher energy singlet state. It then dissipates this excess energy through non-radiative pathways, primarily via trans-cis isomerization around the carbon-carbon double bond of the cinnamate group.[5] This isomerization process, along with vibrational relaxation, effectively converts the harmful UV energy into harmless thermal energy, which is then dissipated into the polymer matrix. The molecule can then return to its ground state, ready to absorb another UV photon. This cyclic process provides long-term protection to the polymer.
However, prolonged UV exposure can lead to photodegradation of the cinnamate moiety itself, which may reduce its long-term efficacy.[6]
Data Presentation
The following tables summarize the key properties of this compound and its expected performance as a UV absorber in a polymer matrix.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₂ | N/A |
| Molecular Weight | 224.26 g/mol | N/A |
| Melting Point | 75-76 °C | [7] |
| Appearance | White crystalline solid | [7] |
| UV λmax | ~310 nm | [4] |
Table 2: Illustrative UV Transmittance Data for PMMA Films (100 µm thickness)
| Wavelength (nm) | PMMA (Control) Transmittance (%) | PMMA with 2% (w/w) this compound Transmittance (%) |
| 290 | 75 | < 1 |
| 300 | 80 | < 1 |
| 310 | 85 | < 1 |
| 320 | 88 | 5 |
| 330 | 90 | 20 |
| 340 | 91 | 45 |
| 350 | 92 | 65 |
| 400 | 92 | 90 |
Note: The data in Table 2 is illustrative and representative of the expected performance of this compound in a PMMA matrix based on the known absorption characteristics of cinnamates. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride
-
Phenol
-
Sodium bicarbonate solution (2%)
-
500-mL Claisen flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Vacuum distillation apparatus
-
Mortar and pestle
-
Buchner funnel and filter paper
Procedure:
-
Place 148 g (1 mole) of trans-cinnamic acid and 119 g (1 mole) of thionyl chloride into a 500-mL Claisen flask fitted with a reflux condenser.
-
Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).
-
Allow the reaction mixture to cool, then add 94 g (1 mole) of phenol.
-
Heat the mixture again on the steam bath until the evolution of hydrogen chloride has ceased (approximately 1 hour).
-
Set up the apparatus for vacuum distillation and distill the reaction mixture. Collect the fraction boiling at 190–210 °C at 15 mm Hg.
-
The distillate will solidify upon cooling. Purify the crude this compound by grinding it to a powder in a mortar and washing with 500 mL of cold 2% sodium bicarbonate solution.
-
Collect the washed product by vacuum filtration.
-
Recrystallize the solid from 300 mL of 95% ethanol to obtain pure, white crystals of this compound.
-
Dry the crystals in a desiccator. The expected yield is 141–168 g (63–75%), with a melting point of 75–76 °C.[7]
Protocol 2: Preparation of PMMA Films with this compound by Solution Casting
Materials:
-
Poly(methyl methacrylate) (PMMA)
-
This compound
-
Tetrahydrofuran (THF)
-
Glass petri dishes
-
Magnetic stirrer and stir bar
-
Leveling surface in a fume hood
Procedure:
-
Preparation of PMMA Solution (Control): Dissolve 1 g of PMMA in 20 mL of THF in a glass vial with a magnetic stir bar. Stir until the polymer is completely dissolved.
-
Preparation of PMMA/Phenyl Cinnamate Solution: Dissolve 1 g of PMMA and 0.02 g of this compound (2% w/w relative to PMMA) in 20 mL of THF in a separate glass vial. Stir until both components are fully dissolved.
-
Casting the Films: Place a clean, dry glass petri dish on a leveling surface in a fume hood.
-
Carefully pour the PMMA solution (control) into one petri dish, ensuring the solution spreads evenly to cover the bottom.
-
Pour the PMMA/Phenyl cinnamate solution into a second petri dish in the same manner.
-
Cover the petri dishes with a perforated lid or aluminum foil with small holes to allow for slow evaporation of the solvent. This helps in forming a uniform film.
-
Allow the solvent to evaporate completely at room temperature for 24-48 hours.
-
Once the films are dry, carefully peel them from the petri dishes using forceps.
Protocol 3: Evaluation of UV-Shielding Performance
Materials:
-
PMMA film (Control)
-
PMMA film with this compound
-
UV-Vis Spectrophotometer with a film holder
Procedure:
-
Cut a small, flat, and defect-free piece from both the control and the this compound-containing PMMA films.
-
Mount the control film in the sample holder of the UV-Vis spectrophotometer.
-
Record the UV-Vis transmittance spectrum from 250 nm to 500 nm.
-
Replace the control film with the PMMA/Phenyl cinnamate film and record its transmittance spectrum over the same wavelength range.
-
Compare the two spectra to determine the effectiveness of this compound as a UV absorber. The region of interest for UVB protection is 290-320 nm.
Visualizations
Caption: Experimental workflow for synthesizing this compound and evaluating its UV-absorbing properties in a polymer film.
Caption: Mechanism of UV energy dissipation by this compound.
References
- 1. youtube.com [youtube.com]
- 2. Ultraviolet-blocking polymers and composites: recent advances and future perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA06335J [pubs.rsc.org]
- 3. Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmark studies of UV-vis spectra simulation for cinnamates with UV filter profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UV filter - Wikipedia [en.wikipedia.org]
- 6. Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Cinnamamide Derivatives from Phenyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamamide (B152044) derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] A key mechanism of action for some cinnamamide derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][2] This document provides detailed protocols for the synthesis of cinnamamide derivatives via the aminolysis of phenyl cinnamate (B1238496), a versatile and efficient synthetic route.
Application Notes
The synthesis of cinnamamide derivatives from phenyl cinnamate offers a straightforward and adaptable method for generating a library of bioactive compounds. This compound serves as a stable and readily accessible starting material. The reaction proceeds via nucleophilic acyl substitution, where an amine displaces the phenoxy group of the ester to form a stable amide bond.
One of the notable applications of these synthesized derivatives is in the investigation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4][5] Electrophilic compounds, such as certain cinnamamide derivatives, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[3][4][5]
The protocols detailed below are suitable for synthesizing a range of N-substituted cinnamamides by varying the amine nucleophile. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for therapeutic targets.
Synthetic Pathway and Mechanism
The overall reaction involves the aminolysis of this compound. This can be achieved through various methods, including uncatalyzed thermal reactions, or more efficiently, using catalysts such as sodium hydride (NaH) in a solvent-free approach.
General Reaction Scheme:
Caption: General reaction for the synthesis of N-substituted cinnamamides from this compound.
Experimental Protocols
Protocol 1: Solvent- and Transition-Metal-Free Synthesis of N-Aryl Cinnamamides
This protocol is adapted from a general method for the amidation of phenyl esters.[6][7]
Materials:
-
This compound
-
Substituted aniline (B41778) (or other primary/secondary amine)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq.), the desired aryl amine (1.1 eq.), and sodium hydride (1.2 eq.).
-
Reaction Conditions: Heat the mixture to 130°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-aryl cinnamamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the yields for the synthesis of various cinnamamide derivatives. While direct data for the aminolysis of this compound is limited, the table includes representative yields from analogous syntheses starting from cinnamoyl chloride or cinnamic acid with coupling agents to demonstrate the feasibility of obtaining these derivatives.
| Entry | Amine | Cinnamoyl Source | Product | Yield (%) | Reference |
| 1 | Aniline | Cinnamoyl chloride | N-phenylcinnamamide | ~63% | [1] |
| 2 | 4-Chloroaniline | Cinnamoyl chloride | N-(4-chlorophenyl)cinnamamide | 63% | [1] |
| 3 | 4-Methoxyaniline | Cinnamic acid + EDC.HCl | N-(4-methoxyphenyl)cinnamamide | 93.1% | [8] |
| 4 | 4-Ethoxyaniline | Cinnamoyl chloride | N-(4-ethoxyphenyl)cinnamamide | 64% | [1] |
| 5 | 4-(Dimethylamino)aniline | Cinnamoyl chloride | N-(4-(dimethylamino)phenyl)cinnamamide | - | [1] |
| 6 | 4-Cyanoaniline | Cinnamoyl chloride | N-(4-cyanophenyl)cinnamamide | - | [1] |
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by Cinnamamides
Cinnamamide derivatives can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
Caption: Activation of the Nrf2 signaling pathway by cinnamamide derivatives.
Experimental Workflow for Evaluating Bioactivity
A general workflow for assessing the biological activity of newly synthesized cinnamamide derivatives is outlined below.
Caption: A typical workflow for the evaluation of bioactive cinnamamide derivatives.
Conclusion
The synthesis of cinnamamide derivatives from this compound provides a robust platform for the discovery and development of novel therapeutic agents. The protocols and information provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this promising class of compounds.
References
- 1. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Phenyl Cinnamate: A Versatile Dienophile for Diels-Alder Cycloadditions in Organic Synthesis
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, facilitates the construction of complex six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2] Phenyl cinnamate (B1238496), an α,β-unsaturated ester, serves as an effective dienophile in these reactions. The presence of both a phenyl group and a phenoxycarbonyl group conjugated to the double bond renders it electron-poor, a key characteristic for a reactive dienophile in normal-demand Diels-Alder reactions.[1] This feature promotes favorable frontier molecular orbital interactions (HOMO of the diene with the LUMO of the dienophile), thereby facilitating the reaction.[1] The resulting cyclohexene (B86901) derivatives are valuable intermediates in the synthesis of a wide range of molecular architectures, finding potential applications in drug discovery and materials science.[3]
This document provides detailed application notes and protocols for the use of phenyl cinnamate as a starting material in Diels-Alder reactions, targeting researchers, scientists, and professionals in drug development.
Application Notes
General Reactivity and Considerations
This compound's reactivity as a dienophile is significantly influenced by the electronic nature of the diene. Electron-rich dienes generally exhibit higher reactivity towards this compound. The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to the dienophile, meaning the stereochemistry of the substituents on the double bond of this compound is retained in the cyclohexene product.[4]
Furthermore, the "endo rule" often governs the stereoselectivity of the reaction, particularly with cyclic dienes. This rule predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the transition state, leading to the formation of the endo isomer as the major product under kinetic control.[1] This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.
Lewis Acid Catalysis
The rate and selectivity of Diels-Alder reactions involving this compound can often be enhanced through the use of Lewis acid catalysts.[5] Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), coordinate to the carbonyl oxygen of the ester group. This coordination further lowers the energy of the dienophile's LUMO, accelerating the reaction and often increasing the endo/exo selectivity.[6][7] The choice and stoichiometry of the Lewis acid can be critical and may require optimization for specific diene-dienophile combinations.[8]
Experimental Protocols
While specific experimental data for Diels-Alder reactions of this compound is not abundantly available in the searched literature, the following protocols are based on established procedures for similar α,β-unsaturated esters and general principles of Diels-Alder reactions. Researchers should consider these as starting points for methodological development.
Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This protocol describes a potential thermal cycloaddition, a common approach for reactive dienes like cyclopentadiene.
Materials:
-
This compound
-
Toluene (B28343), anhydrous
-
Round-bottom flask
-
Distillation apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene is typically stored as its dimer, dicyclopentadiene. To obtain the monomer, dicyclopentadiene is subjected to a retro-Diels-Alder reaction by fractional distillation. Heat dicyclopentadiene to approximately 180 °C. The cyclopentadiene monomer will distill at around 41 °C. Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath and use it immediately.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Reaction Execution: To the stirred solution of this compound, add freshly distilled cyclopentadiene (1.2 eq) at room temperature. Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired phenyl 2-phenylbicyclo[2.2.1]hept-5-ene-3-carboxylate adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and determine the endo/exo ratio.
Expected Outcome: The primary product is expected to be the endo isomer due to the endo rule.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with 1,3-Butadiene (B125203)
This protocol outlines a potential Lewis acid-catalyzed approach, which is often necessary for less reactive acyclic dienes like 1,3-butadiene.
Materials:
-
This compound
-
1,3-Butadiene (condensed)
-
Dichloromethane (DCM), anhydrous
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Schlenk flask or sealed tube
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a thick-walled sealed tube under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Lewis Acid: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add a solution of aluminum chloride (1.1 eq) in anhydrous DCM. Stir the mixture for 15-20 minutes at this temperature.
-
Addition of Diene: Condense 1,3-butadiene gas (a slight excess, e.g., 1.5 eq) into the reaction vessel at -78 °C.
-
Reaction Execution: Seal the reaction vessel and allow it to slowly warm to room temperature. Stir the reaction mixture for 12-24 hours.
-
Monitoring the Reaction: Monitor the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield phenyl 4-phenylcyclohex-3-enecarboxylate.
-
Characterization: Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
As no specific quantitative data for Diels-Alder reactions of this compound was found in the provided search results, a hypothetical table is presented below to illustrate how such data should be structured for clarity and comparison. Researchers should populate this table with their own experimental results.
| Entry | Diene | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo ratio |
| 1 | Cyclopentadiene | None | Toluene | 110 | 6 | e.g., 85 | e.g., >95:5 |
| 2 | 1,3-Butadiene | None | Toluene | 150 | 24 | e.g., 40 | N/A |
| 3 | 1,3-Butadiene | AlCl₃ (1.1) | DCM | RT | 18 | e.g., 75 | N/A |
| 4 | Furan | None | Benzene | 80 | 48 | e.g., 30 | e.g., 90:10 |
| 5 | Anthracene | None | Xylene | 140 | 72 | e.g., 60 | N/A |
Visualizations
Logical Workflow for a Diels-Alder Reaction
Caption: General workflow for conducting a Diels-Alder reaction.
Signaling Pathway - Potential Application in Drug Development
The Diels-Alder adducts derived from this compound can serve as scaffolds for the synthesis of biologically active molecules. For instance, the cyclohexene core can be further functionalized to target specific biological pathways. The diagram below illustrates a hypothetical signaling pathway where a drug candidate, synthesized from a this compound-derived adduct, acts as an inhibitor.
Caption: Drug development from a Diels-Alder adduct.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ias.ac.in [ias.ac.in]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 8. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Phenyl Cinnamate Analogs via Transesterification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of phenyl cinnamate (B1238496) analogs, a class of compounds with significant interest in the pharmaceutical and cosmetic industries due to their antioxidant, anti-inflammatory, and UV-protective properties. This document outlines various transesterification methods, including acid-catalyzed, enzyme-catalyzed, and microwave-assisted protocols. Additionally, it delves into the key signaling pathways modulated by these compounds, offering insights for drug development and mechanistic studies.
I. Transesterification Methods: An Overview
Transesterification is a versatile method for the synthesis of phenyl cinnamate analogs, involving the conversion of an existing ester (typically an alkyl cinnamate) into a phenyl ester by reaction with a phenol (B47542) or its derivative. This approach can be catalyzed by acids, enzymes (lipases), or accelerated using microwave irradiation.
Data Summary of Synthetic Methods
The following tables summarize quantitative data from various reported methods for the synthesis of this compound and its analogs.
Table 1: Acid-Catalyzed Transesterification and Direct Esterification of Cinnamic Acid with Phenols
| Entry | Cinnamic Acid Derivative | Phenol Derivative | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cinnamic acid | Phenol | H₆P₂W₁₈O₆₂·24H₂O (1 mol%) | Toluene (B28343) | Reflux | 2 | 90 | [1][2] |
| 2 | Cinnamic acid | 4-Methylphenol | H₆P₂W₁₈O₆₂·24H₂O (1 mol%) | Toluene | Reflux | 2 | 93 | [1][2] |
| 3 | Cinnamic acid | 4-Methoxyphenol | H₆P₂W₁₈O₆₂·24H₂O (1 mol%) | Toluene | Reflux | 2 | 91 | [1][2] |
| 4 | Cinnamic acid | 4-Chlorophenol | H₆P₂W₁₈O₆₂·24H₂O (1 mol%) | Toluene | Reflux | 2 | 86 | [1][2] |
| 5 | Methyl Cinnamate | Methanol | Supported Acidic Catalyst | N/A | Reflux | 4 | 91 | [3] |
Table 2: Lipase-Catalyzed Transesterification of Cinnamate Esters
| Entry | Cinnamate Ester | Alcohol/Phenol | Lipase (B570770) | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1 | Ethyl Ferulate | 1-Octanol | Novozym 435 | Toluene | 60 | 312 | ~80 (Yield) | [4] |
| 2 | Ethyl Ferulate | Triolein | Novozym 435 | Toluene | 60 | N/A | 44 (Yield) | [4] |
| 3 | Methyl Cinnamate | Octanol | Lipase | Solvent-free | 74.6 | 11.1 | 93.8 (Conversion) | [5] |
| 4 | Ethyl Cinnamate | Ethanol | Porcine Pancreatic Lipase | DMSO | N/A | 27 | 55 (Conversion) | [6] |
| 5 | Epoxidized Soybean Oil | Methanol | Novozym 435 | N/A | 45 | 14 | >95 (Yield) | [7] |
Table 3: Microwave-Assisted Synthesis of Cinnamate Esters
| Entry | Reactant 1 | Reactant 2 | Catalyst | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Cinnamic Acid | Methanol | Sulfuric Acid (50 mol%) | 2 | N/A | 97 | [8] |
| 2 | Cinnamic Acid | Methanol | p-TSA (50 mol%) | 2 | N/A | 91 | [8] |
II. Experimental Protocols
Protocol 1: Acid-Catalyzed Direct Esterification of Cinnamic Acid with Phenols
This protocol is adapted from the direct esterification method using a heteropolyacid catalyst, which provides high yields of this compound analogs.[1][2]
Materials:
-
Cinnamic acid or its derivative
-
Phenol or its derivative
-
Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂·24H₂O)
-
Toluene
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the cinnamic acid derivative (1.1 mmol), the phenol derivative (1.0 mmol), and toluene (2-3 mL).
-
Add the Wells-Dawson heteropolyacid catalyst (1 mol% relative to the phenol).
-
Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration, washing it with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash with cold 1M NaOH solution (2 x 2 mL) to remove any unreacted acidic components.
-
Wash the organic layer with water (2 x 2 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound analog by recrystallization from a suitable solvent (e.g., hexanes) or by silica (B1680970) gel column chromatography.
Protocol 2: Lipase-Catalyzed Transesterification of an Alkyl Cinnamate with a Phenol
This protocol is a general procedure adapted from methodologies for lipase-catalyzed transesterification.[4][5] Novozym 435, an immobilized Candida antarctica lipase B, is a commonly used and effective catalyst for this transformation.[6][7][9][10][11]
Materials:
-
Alkyl cinnamate (e.g., ethyl cinnamate or methyl cinnamate)
-
Phenol or its derivative
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Shaking incubator or a stirred reactor
-
Filtration apparatus
Procedure:
-
In a clean, dry reaction vessel, combine the alkyl cinnamate (1 equivalent) and the phenol derivative (1-3 equivalents).
-
Add an anhydrous organic solvent if the reaction is not performed neat. The choice of solvent can influence reaction rates and yields.
-
Add the immobilized lipase (e.g., 10% w/w of the limiting reactant).
-
If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (typically 40-70°C) with constant agitation (e.g., 200 rpm in a shaking incubator) for 24-72 hours.
-
Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired this compound analog.
III. Signaling Pathways and Mechanisms of Action
This compound analogs exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. Understanding the underlying molecular mechanisms is crucial for the development of novel therapeutic agents.
Antioxidant Activity: The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12][15]
Certain this compound analogs can act as electrophiles and react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction.[15] As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress.
Anti-inflammatory Activity: Inhibition of the TLR4-NF-κB Signaling Pathway
Chronic inflammation is implicated in numerous diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a central role in the innate immune response and inflammation.[16][17][18][19] Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[16][17][18][20]
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TLR4 activation, a series of phosphorylation events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus where it induces the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[17][18][20]
Several cinnamic acid derivatives have been shown to inhibit the TLR4-NF-κB signaling pathway.[8] They can interfere with different steps of this cascade, such as the activation of TLR4 or the phosphorylation and degradation of IκBα, ultimately leading to a reduction in the production of pro-inflammatory mediators.
IV. Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and purification of this compound analogs.
These detailed application notes and protocols provide a comprehensive guide for the synthesis and mechanistic understanding of this compound analogs, empowering researchers in their drug discovery and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents [patents.google.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 10. Novozym 435-catalysed transesterification of crude soya bean oils for biodiesel production in a solvent-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 15. Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein-Protein Interaction Inhibitors with an Alternative Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of inhibition of TLR4/NFκB/NLRP3 inflammatory pathway against AD based on the network pharmacology of Erjing Pills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Inhibition of the TLR/NF-κB Signaling Pathway and Improvement of Autophagy Mediates Neuroprotective Effects of Plumbagin in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Phenyl cinnamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl cinnamate (B1238496).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of phenyl cinnamate in a question-and-answer format.
| Observed Problem | Potential Causes | Corrective Actions |
| Low Yield | 1. Incomplete Reaction: Reaction time or temperature may be insufficient. 2. Suboptimal Catalyst: The catalyst may be inefficient or used in an incorrect concentration. 3. Equilibrium Limitations (Fischer Esterification): Water produced during the reaction can inhibit the forward reaction. 4. Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or purification steps.[1] | 1. Increase the reaction time or temperature, carefully monitoring for the formation of byproducts.[1] 2. Optimize the catalyst concentration. For Fischer esterification, consider using a stronger acid catalyst like p-toluenesulfonic acid (pTSA).[2] 3. For Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed, which will drive the reaction towards the product.[1] 4. Minimize the number of transfers and use appropriate solvent volumes during extraction and recrystallization to reduce mechanical losses.[1] |
| Impure Product (presence of starting materials) | 1. Incomplete Reaction: The reaction has not gone to completion, leaving unreacted cinnamic acid or phenol (B47542). 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting materials. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials before stopping the reaction.[3][4] 2. During workup, wash the crude product with a cold, dilute solution of sodium bicarbonate (2%) to remove unreacted cinnamic acid.[5] Recrystallize the product from a suitable solvent like 95% ethanol (B145695) to remove other impurities.[5] Column chromatography can also be used for purification.[4] |
| Product is a Pale Yellow Solid Instead of White Crystals | 1. Presence of Impurities: The yellow coloration can indicate the presence of impurities or byproducts. 2. Decomposition: Prolonged heating at high temperatures can cause some decomposition of the product.[5] | 1. Purify the product by recrystallization from 95% ethanol.[5] The use of activated charcoal during recrystallization can sometimes help in removing colored impurities. 2. Avoid prolonged heating, especially at high temperatures, to minimize decomposition and polymerization.[5] |
| Reaction Mixture Darkens Significantly | 1. Decomposition/Polymerization: High reaction temperatures can lead to the decomposition of reactants or products and the formation of polymeric byproducts.[5] | 1. Maintain the recommended reaction temperature. If using a sand bath, be cautious as the temperature can be difficult to control precisely.[5] |
| Difficulty in Isolating the Product | 1. Product is Oily: The crude product may initially separate as an oil instead of a solid. | 1. After pouring the reaction mixture into water, scratch the inside of the flask with a glass rod to induce crystallization. Cooling the mixture in an ice bath can also promote solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound include:
-
Reaction of Cinnamic Acid with Thionyl Chloride, followed by Phenol: This method involves the formation of cinnamoyl chloride as an intermediate, which then reacts with phenol.[5]
-
Fischer Esterification: This is an acid-catalyzed esterification of cinnamic acid with phenol.[4][6][7]
-
Reaction with Cinnamic Anhydride and Phenol: This method can provide high yields of this compound.[8]
-
Enzymatic Synthesis: Lipases can be used as biocatalysts for the esterification of cinnamic acid and phenol, offering a more environmentally friendly approach.[9]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[3][4] By spotting the reaction mixture alongside the starting materials (cinnamic acid and phenol), you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product.
Q3: What is the role of sodium bicarbonate wash during the workup?
A3: Washing the crude product with a cold, 2% sodium bicarbonate solution is a crucial step to remove any unreacted cinnamic acid.[5] Cinnamic acid, being an acid, will react with the sodium bicarbonate to form a water-soluble sodium salt, which is then removed in the aqueous layer.
Q4: What are the optimal conditions for the thionyl chloride method?
A4: For the synthesis of this compound using thionyl chloride, a mixture of cinnamic acid and thionyl chloride is typically heated on a steam bath for about 45-60 minutes. After the addition of phenol, the mixture is heated again on the steam bath for about an hour.[5]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, several safety precautions should be taken:
-
Thionyl chloride is corrosive and reacts with water to release toxic gases (HCl and SO2). This reaction should be performed in a well-ventilated fume hood.[5]
-
Phenol is toxic and corrosive and can cause severe skin burns. Appropriate personal protective equipment (gloves, safety goggles) should be worn.
-
The reaction involving thionyl chloride evolves hydrogen chloride and sulfur dioxide gas, which should be trapped.[5]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield |
| Thionyl Chloride Method | Cinnamic Acid, Phenol | Thionyl Chloride | None (neat) | Steam bath, then reflux | ~2 hours | 63-75% (after recrystallization)[5] |
| Fischer Esterification | Cinnamic Acid, Phenol | Sulfuric Acid | Toluene (B28343) | Reflux | 1-4 hours | Not specified |
| Cinnamic Anhydride Method | Cinnamic Anhydride, Phenol | Sulfuric Acid (1 drop) | None (neat) | 150°C | Not specified | 97%[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Thionyl Chloride Method [5]
-
Preparation of Cinnamoyl Chloride: In a 500-ml Claisen flask fitted with a reflux condenser and a gas absorption trap, mix 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of redistilled thionyl chloride.
-
Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).
-
Esterification: Cool the flask and add 94 g (1 mole) of phenol.
-
Reheat the mixture on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).
-
To complete the reaction, briefly heat the mixture to reflux on a sand bath.
-
Purification:
-
Cool the reaction mixture and distill under reduced pressure, collecting the fraction boiling at 190–210°C at 15 mm Hg. The distillate should solidify into a pale yellow solid.
-
Grind the solid distillate into a powder in a mortar.
-
Wash the powder with 500 ml of cold 2% sodium bicarbonate solution.
-
Recrystallize the residue from 300 ml of 95% ethanol to obtain pure white crystals of this compound.
-
Protocol 2: General Procedure for Fischer Esterification [3]
-
In a round-bottom flask, combine cinnamic acid (1 mmol), phenol (1 mmol), and a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Add a solvent such as toluene and heat the mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. aspire.apsu.edu [aspire.apsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.co.za [journals.co.za]
- 9. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities and byproducts in Phenyl cinnamate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Phenyl cinnamate (B1238496). This guide addresses common impurities, byproducts, and experimental challenges through detailed FAQs and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Phenyl cinnamate?
A1: The most frequently employed methods for synthesizing this compound are:
-
Reaction of Cinnamoyl chloride with Phenol (B47542): This method involves the reaction of a reactive acyl chloride with phenol, often in the presence of a base to neutralize the HCl byproduct.
-
Fischer Esterification of Cinnamic acid with Phenol: This is an acid-catalyzed equilibrium reaction between cinnamic acid and phenol. To achieve high yields, the equilibrium often needs to be shifted towards the product, for example, by removing water as it is formed.[1][2][3]
-
Reaction with Cinnamic Anhydride (B1165640): Phenol can also be reacted with cinnamic anhydride in the presence of a dehydrating agent or catalyst.
Q2: What are the primary impurities I should be aware of during this compound synthesis?
A2: The primary impurities depend on the synthetic route chosen. However, some common impurities across different methods include:
-
Unreacted Starting Materials: Residual cinnamic acid or phenol are common impurities, particularly in equilibrium-driven reactions like Fischer esterification.
-
Stilbene: This byproduct can form, especially at high reaction temperatures, through the decarboxylation of cinnamic acid.[4][5]
-
Polymeric Materials: Polymerization of cinnamic acid or its derivatives can occur, especially with prolonged heating.[1]
-
Solvent Residues: Inadequate removal of the reaction or purification solvents.
Q3: My final product is a pale yellow solid, but I expected a white crystalline product. What could be the cause?
A3: A pale yellow coloration in the final product often indicates the presence of impurities. This can be due to byproducts formed during the reaction or residual starting materials. Purification through recrystallization is typically effective in removing these colored impurities to yield pure white crystals of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.
Low Product Yield
| Potential Cause | Recommended Action | Applicable Synthesis Method(s) |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature (monitor for byproduct formation). - Ensure efficient stirring. | All methods |
| Equilibrium Not Shifted (Fischer Esterification) | - Use a Dean-Stark apparatus to remove water as it forms. - Use a large excess of one of the reactants (typically the less expensive one).[1][2][3] | Fischer Esterification |
| Hydrolysis of Cinnamoyl Chloride | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | Cinnamoyl chloride method |
| Loss of Product During Workup | - Minimize the number of transfers between flasks. - Ensure the pH is appropriate during extractions to prevent the product from partitioning into the wrong phase. - Use an appropriate amount of solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor. | All methods |
Product Purity Issues
| Observed Problem | Potential Cause | Recommended Action | Applicable Synthesis Method(s) |
| Presence of Unreacted Cinnamic Acid | Incomplete esterification or hydrolysis of the product during workup. | Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities.[1] | All methods |
| Presence of Unreacted Phenol | Incomplete reaction or use of excess phenol. | Wash the crude product with a cold, dilute solution of sodium hydroxide (B78521) to remove phenolic impurities. Be cautious as this may also hydrolyze the ester product if not done carefully. | All methods |
| Formation of Stilbene | Reaction temperature is too high, causing decarboxylation of cinnamic acid. | Carefully control the reaction temperature and avoid prolonged heating at high temperatures. | All methods, especially those involving high temperatures. |
| Product is Oily or Fails to Crystallize | Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting recrystallization. | All methods |
| Discoloration of Product (Yellowish Tinge) | Formation of colored byproducts or presence of residual impurities. | Recrystallize the product from a suitable solvent, such as 95% ethanol (B145695).[1] The use of activated carbon during recrystallization can also help remove colored impurities. | All methods |
Experimental Protocols
Synthesis of this compound via Cinnamoyl Chloride
This protocol is adapted from Organic Syntheses.[1]
Step 1: Preparation of Cinnamoyl Chloride
-
In a 500-mL flask equipped with a reflux condenser and a gas trap, combine 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride.
-
Heat the mixture gently on a steam bath until the evolution of hydrogen chloride and sulfur dioxide ceases (approximately 45-60 minutes).
Step 2: Reaction with Phenol
-
Cool the flask containing the newly formed cinnamoyl chloride and add 94 g (1 mole) of phenol.
-
Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).
-
To ensure the reaction goes to completion and to remove any remaining HCl, briefly heat the mixture to reflux on a sand bath.
Step 3: Purification
-
Cool the reaction mixture and distill under reduced pressure, collecting the fraction that boils between 190-210 °C at 15 mm Hg. The distillate will solidify into a pale yellow solid.
-
Purify the solid by grinding it into a powder and washing it with 500 mL of a cold 2% sodium bicarbonate solution.
-
Recrystallize the washed solid from 300 mL of 95% ethanol to obtain pure, white crystals of this compound.
Quantitative Data:
| Metric | Value |
| Initial Yield (crude distillate) | 83-89% |
| Final Yield (after purification) | 63-75% |
| Melting Point (pure) | 75-76 °C |
Visualizing Reaction Pathways and Troubleshooting
This compound Synthesis Workflow (Cinnamoyl Chloride Method)
Caption: this compound Synthesis Workflow
Logical Relationships in Impurity Formation
Caption: Impurity Formation Logic
References
Troubleshooting low yield in Phenyl cinnamate esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl cinnamate (B1238496). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing phenyl cinnamate?
This compound can be synthesized through several methods, including:
-
Fischer-Tropsch Esterification: This method involves reacting cinnamic acid with phenol (B47542) in the presence of an acid catalyst.[1]
-
Reaction with Thionyl Chloride: Cinnamic acid can be converted to cinnamoyl chloride using thionyl chloride, which then reacts with phenol to form the ester.[2]
-
Using Phosphorus Oxychloride: Heating cinnamic acid and phenol in the presence of phosphorus oxychloride is another reported method.[2]
-
From Cinnamic Anhydride (B1165640): The reaction of cinnamic anhydride with phenol in the presence of a dehydrating agent like fused zinc chloride or anhydrous sodium acetate (B1210297) can also yield this compound.[2]
Q2: My this compound esterification reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in this compound synthesis can often be attributed to several factors:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, leading to a low yield if not effectively removed.[3]
-
Catalyst Issues: The type and amount of catalyst are crucial. An insufficient amount of catalyst can lead to an incomplete reaction.[3] For instance, in the synthesis of methyl cinnamate, reducing the catalyst loading of sulfuric acid resulted in lower yields.[4]
-
Reaction Time and Temperature: Inadequate reaction time or suboptimal temperature can result in an incomplete reaction.[3] However, prolonged heating at high temperatures can cause decomposition and polymerization of the product.[2]
-
Purity of Reactants: The purity of starting materials is important. For example, benzaldehyde, a precursor for cinnamic acid, can oxidize to benzoic acid if exposed to air, which can lead to impurities in the final product.[5] It is recommended to use freshly purified reactants.[6]
-
Side Reactions: The presence of a double bond in cinnamic acid can lead to side reactions like polymerization or addition reactions, especially under harsh acidic conditions and at elevated temperatures.[7]
Troubleshooting Guide
Q3: How can I improve the yield of my Fischer esterification of this compound?
To improve the yield of a Fischer esterification reaction, consider the following:
-
Water Removal: Since the reaction is reversible, removing the water as it is formed will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by using a large excess of one of the reactants.[3]
-
Catalyst Optimization: Ensure the correct catalyst is used in an appropriate amount. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (pTSA) can also be effective and may be easier to handle.[4] Heteropolyacid catalysts have also been shown to be effective.[1]
-
Reactant Ratio: Using an excess of one reactant, typically the less expensive one, can help drive the reaction to completion.[3][8]
Q4: I am observing a dark brown or black reaction mixture. What could be the cause?
A dark-colored reaction mixture often indicates the occurrence of side reactions, such as polymerization or decomposition.[7] This is more likely under harsh acidic conditions and at elevated temperatures. Prolonged heating on a sand bath, for instance, can lead to considerable loss of product due to decomposition and polymerization.[2] To mitigate this, consider using milder reaction conditions, such as a lower temperature or a less harsh acid catalyst.[7]
Q5: What is a standard work-up and purification procedure for this compound?
A typical work-up procedure for a cinnamic acid esterification reaction involves:
-
Cooling the reaction mixture to room temperature.[7]
-
Diluting the mixture with an organic solvent such as diethyl ether or ethyl acetate.[7]
-
Neutralizing the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step also removes any unreacted cinnamic acid by converting it to its water-soluble salt.[7]
-
Washing the organic layer with brine.[7]
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Filtering to remove the drying agent.[7]
-
Concentrating the solution under reduced pressure to obtain the crude product.[7]
For purification, the crude product can be recrystallized from a suitable solvent like 95% ethanol.[2] Column chromatography can also be used for purification.[9][10]
Quantitative Data Summary
Table 1: Comparison of Catalysts for Cinnamic Acid Esterification
| Catalyst | Alcohol | Conditions | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid (conc.) | Methanol | Reflux | 1-4 hours | Not specified | [1] |
| Sulfuric Acid (50 mol%) | Methanol | 1.5 hours | 99% | [4] | |
| p-Toluenesulfonic Acid (pTSA) (50 mol%) | Methanol | Not specified | 91% | [4] | |
| Heteropolyacid (1 mol%) | Phenol | Toluene, Reflux | 6 hours | 92% | [1] |
| Immobilized Lipase (Lipozyme TLIM) | Benzyl Alcohol | 59°C, n-heptane | 32 hours | High | [11][12] |
Table 2: Synthesis of this compound and Analogs with Heteropolyacid Catalyst
| Ester | Reaction Time (hours) | Yield (%) |
| This compound | 6 | 92 |
| 4-Chlorothis compound | 5 | 94 |
| 4-Methoxythis compound | 4 | 95 |
| 2-(N-phthalimido)ethyl Cinnamate | 3 | 93 |
| Data from BenchChem, detailing the use of a heteropolyacid catalyst.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cinnamoyl Chloride
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Cinnamic acid (1 mole, 148 g)
-
Thionyl chloride (1 mole, 119 g), redistilled
-
Phenol (1 mole, 94 g)
-
2% Sodium bicarbonate solution
-
95% Ethanol
Procedure:
-
Acid Chloride Formation: In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, combine cinnamic acid and thionyl chloride.
-
Heat the mixture on a steam bath cautiously until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).
-
Allow the mixture to cool and then add the phenol.
-
Esterification: Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (about 1 hour).
-
Move the flask to a sand bath and bring it just to the reflux temperature to complete the reaction and remove any remaining hydrogen chloride. Avoid prolonged heating to prevent decomposition.[2]
-
Distillation: Cool the reaction mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm Hg. The distillate should solidify into a pale yellow solid.
-
Purification:
-
Grind the solid distillate into a powder in a mortar.
-
Wash the powder with 500 mL of cold 2% sodium bicarbonate solution.
-
Recrystallize the residue from 300 mL of 95% ethanol.
-
-
The expected yield of pure white crystals is 141–168 g (63–75%), with a melting point of 75–76°C.[2]
Visualizations
Caption: Troubleshooting Workflow for Low Yield
Caption: Fischer Esterification Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phenyl Cinnamate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of phenyl cinnamate (B1238496) using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure phenyl cinnamate? A: Pure this compound should appear as white crystals.[1] The expected melting point is in the range of 75-76°C.[1] A lower or broader melting point range typically indicates the presence of impurities.
Q2: What is a good solvent for recrystallizing this compound? A: 95% ethanol (B145695) is a well-documented and effective solvent for the recrystallization of this compound.[1] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.
Q3: How do I determine the correct amount of solvent to use? A: The goal is to use the minimum amount of hot solvent to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude solid until it just dissolves. Using too much solvent is a common reason for poor or no crystal formation upon cooling.[2][3]
Q4: My final yield is low. What are the most common reasons for this? A: A low yield can result from several factors:
-
Using excessive solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[3]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature.
-
Multiple recrystallizations: Each recrystallization step will inevitably lead to some loss of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q: Why are no crystals forming after cooling the solution?
| Possible Cause | Suggested Solution |
| Excess Solvent | The concentration of this compound is too low for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] |
| Supersaturation | The solution is supersaturated, a state where crystallization has not been initiated. Try to induce crystallization by gently scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.[2] |
| Insufficient Cooling | The solution may not be cold enough. Try cooling the flask in an ice-water bath to further decrease the solubility of the compound. |
Q: My product has "oiled out" instead of forming crystals. What should I do?
| Possible Cause | Suggested Solution |
| High Impurity Level | Significant impurities can depress the melting point of the mixture, causing it to separate as an oil. |
| Compound's Melting Point | The melting point of the compound is lower than the boiling point of the solvent, causing it to melt before dissolving. |
| Rapid Cooling | Cooling the solution too quickly can sometimes favor oil formation. |
| Solution | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the compound stays dissolved as it cools. Allow the solution to cool much more slowly. Leaving the flask to cool on a surface that is a poor heat conductor (like a wooden block or paper towels) can help.[2][3] If the problem persists, purification by another method, such as column chromatography, may be necessary.[2] |
Q: The crystals formed almost instantly and in large quantities. Is this a problem?
| Possible Cause | Suggested Solution |
| Rapid Crystallization | Yes, this is generally undesirable. Very rapid crystal growth can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[3] An ideal process involves slow crystal growth over a period of about 15-20 minutes.[3] |
| Solution | Reheat the flask to redissolve the crystals. Add a small amount (1-2 mL) of additional hot solvent to slightly increase the solubility.[3] This will ensure that the solution cools to a lower temperature before crystallization begins, promoting slower and more selective crystal formation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₂[4] |
| Molar Mass | 224.25 g/mol [4] |
| Appearance | White to light yellow-beige crystalline powder[1][5] |
| Melting Point | 75-76 °C[1] |
| Boiling Point | 190-210 °C at 15 mm Hg[1] |
Table 2: Solvent Selection for Recrystallization
| Solvent | Rationale for Use | Potential Issues |
| 95% Ethanol | Recommended: Proven to be effective for this compound, dissolving it well when hot and poorly when cold.[1] | Relatively high boiling point may require longer drying times. |
| Hexane/Ethyl Acetate | A common mixed solvent system for esters. Can be fine-tuned for optimal solubility. | Prone to "oiling out" if the composition is not optimized.[6] |
| Water | This compound is an organic ester and is generally insoluble in water. | Not a suitable primary solvent, but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol: Recrystallization of this compound from 95% Ethanol
This protocol is adapted from a procedure in Organic Syntheses.[1]
-
Dissolution: Place the crude this compound (e.g., ~180 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., ~300 mL for ~180 g of crude product) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate or steam bath, swirling continuously, until the solvent begins to boil.
-
Achieve Saturation: Continue adding small portions of hot 95% ethanol until all the this compound has just dissolved, creating a saturated solution. Avoid adding a large excess of solvent.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold 95% ethanol to ensure a good seal.
-
Washing: Pour the cold crystal slurry into the funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Leave the vacuum on to pull air through the crystals for several minutes. Transfer the purified white crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a desiccator.
-
Characterization: Determine the mass and melting point of the dried, purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C15H12O2 | CID 785207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Tips & Tricks [chem.rochester.edu]
Preventing decomposition of Phenyl cinnamate during vacuum distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of phenyl cinnamate (B1238496) during vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when distilling phenyl cinnamate?
A1: this compound has a high boiling point and is susceptible to thermal decomposition, especially during prolonged heating. The main challenges during vacuum distillation are preventing polymerization and other degradation pathways that can lead to reduced yield and purity of the final product.[1]
Q2: What are the signs of this compound decomposition during distillation?
A2: Signs of decomposition include:
-
Discoloration: The distillation residue or the distillate may appear yellow or brown.
-
Increased viscosity: The residue in the distillation flask may become more viscous or even solidify, indicating polymerization.
-
Pressure fluctuations: Inconsistent pressure readings can suggest the formation of non-condensable gases due to decomposition.
-
Lower than expected yield: Significant loss of product is a clear indicator of decomposition.
Q3: At what temperature does this compound typically decompose?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Dark-colored or tarry residue in the distillation flask | Polymerization of this compound due to excessive or prolonged heating. | - Lower the distillation temperature by improving the vacuum. - Use a shorter distillation path to reduce the residence time at high temperatures. - Add a polymerization inhibitor to the crude this compound before distillation. |
| Low yield of distilled this compound | Decomposition of the product at the distillation temperature. | - Optimize the vacuum to distill at the lowest possible temperature. - Ensure the heating mantle is properly sized for the flask to avoid localized overheating. - Consider using a fractional distillation setup to better separate the desired product from any decomposition byproducts. |
| Distillate solidifies in the condenser | The condenser temperature is too low, causing the this compound (m.p. 75-76 °C) to solidify and block the apparatus. | - Use a condenser with a wider bore. - Circulate water at a slightly elevated temperature (e.g., 40-50 °C) through the condenser to prevent solidification. - Gently heat the outside of the condenser with a heat gun if a blockage occurs, taking care not to cause thermal shock to the glassware. |
| Bumping or unstable boiling | Uneven heating or lack of boiling chips/stirring in a viscous liquid. | - Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling. - Ensure the heating mantle provides even heating to the entire bottom surface of the flask. - Avoid using a direct flame for heating.[1] |
Data Presentation
Table 1: Estimated Boiling Point of this compound at Various Pressures
The following table provides estimated boiling points of this compound at different vacuum levels, calculated using the Clausius-Clapeyron equation. These are theoretical values and may vary based on the purity of the compound and the accuracy of the pressure measurement.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | ~150 |
| 5 | ~175 |
| 10 | ~188 |
| 15 | 190-210[1] |
| 20 | ~215 |
Note: The boiling point at 15 mmHg is an experimentally determined value from the literature and serves as a reference point.
Experimental Protocols
Protocol 1: Standard Vacuum Distillation of this compound
This protocol is a general guideline for the vacuum distillation of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Manometer
-
Cold trap
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) or phenothiazine)
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone or phenothiazine) to the crude material.
-
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump.
-
Place a manometer in the system to monitor the pressure.
-
-
Distillation:
-
Start the magnetic stirrer.
-
Turn on the vacuum pump and allow the system to reach the desired pressure.
-
Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
-
Gradually increase the temperature until the this compound begins to distill.
-
Collect the fraction that distills at the expected boiling point for the measured pressure (refer to Table 1).
-
Monitor the distillation closely for any signs of decomposition.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and collect the purified this compound.
-
Protocol 2: Kugelrohr Distillation for High-Purity or Small-Scale Samples
For thermally sensitive or small-scale distillations, a Kugelrohr apparatus is recommended as it minimizes the residence time at high temperatures.
Materials:
-
Crude this compound
-
Kugelrohr apparatus
-
Vacuum pump
-
Cold trap
-
Polymerization inhibitor
Procedure:
-
Preparation:
-
Add the crude this compound and a polymerization inhibitor to the distillation bulb.
-
-
Apparatus Setup:
-
Assemble the Kugelrohr apparatus according to the manufacturer's instructions.
-
Connect the apparatus to a vacuum pump with a cold trap.
-
-
Distillation:
-
Start the rotation of the bulbs.
-
Turn on the vacuum pump to reduce the pressure.
-
Set the heating chamber to the desired temperature.
-
The this compound will vaporize and condense in the cooler, adjacent bulb.
-
Collect the purified product from the receiving bulb.
-
-
Shutdown:
-
Turn off the heater and allow the apparatus to cool.
-
Vent the system to atmospheric pressure.
-
Stop the rotation and turn off the vacuum pump.
-
Carefully disassemble the apparatus to recover the product.
-
Visualizations
Caption: Factors leading to this compound decomposition.
Caption: Troubleshooting workflow for this compound distillation.
References
Technical Support Center: Enzymatic Synthesis of Cinnamates
Welcome to the technical support center for the enzymatic synthesis of cinnamates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for synthesizing cinnamates?
A1: The most common enzymatic methods for synthesizing cinnamates are:
-
Esterification: This involves the reaction of cinnamic acid with an alcohol, catalyzed by an enzyme, typically a lipase (B570770).[1]
-
Transesterification: This method uses an existing ester of cinnamic acid (e.g., methyl or ethyl cinnamate) which reacts with an alcohol to form a new cinnamate (B1238496) ester, also catalyzed by a lipase.[1][2]
Q2: Which enzymes are most effective for cinnamate synthesis?
A2: Lipases are the most widely used enzymes for cinnamate synthesis due to their catalytic activity in esterification and transesterification reactions.[3] Commonly used commercial immobilized lipases include Novozym 435 (from Candida antarctica), Lipozyme TLIM (from Thermomyces lanuginosus), and Porcine Pancreatic Lipase.[3][4] The choice of enzyme can significantly impact reaction efficiency and yield.
Q3: What are the key parameters affecting the yield of enzymatic cinnamate synthesis?
A3: Several factors can influence the production of cinnamate esters, including reaction temperature, substrate molar ratio, enzyme concentration (loading), reaction time, solvent choice, and water activity.[3] Optimizing these parameters is crucial for maximizing the yield.
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of starting materials and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of substrate consumption and product formation.
-
Gas Chromatography (GC): Suitable for analyzing volatile cinnamate esters.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Optimization Strategies |
| Low Yield / Incomplete Reaction | - Suboptimal reaction temperature.[3] - Inappropriate substrate molar ratio.[6] - Insufficient enzyme loading or low enzyme activity.[3] - Reaction has not reached completion. - Water accumulation in esterification reactions inhibiting the forward reaction.[7] - Mass transfer limitations, especially with immobilized enzymes.[8] | - Optimize Temperature: Determine the optimal temperature for your specific enzyme. For example, Novozym 435 often shows optimal activity at higher temperatures (e.g., 70°C).[7] However, excessively high temperatures can lead to enzyme denaturation.[6] - Adjust Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can shift the equilibrium towards product formation.[9] However, a very high excess can sometimes inhibit the enzyme.[6] - Increase Enzyme Loading: Gradually increase the enzyme concentration. Be aware that beyond a certain point, the yield may not increase and could even decrease due to mass transfer limitations.[8] - Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.[9] - Remove Water: For esterification reactions, add molecular sieves to the reaction medium to remove water as it is formed, driving the equilibrium towards the product.[10] - Improve Mass Transfer: Ensure adequate mixing/agitation (shaking rate) to minimize diffusion limitations between the substrate and the immobilized enzyme.[3] |
| Enzyme Inactivation / Low Reusability | - Presence of inhibitory substrates or products. - Extreme reaction temperatures or pH.[6] - Inappropriate solvent causing enzyme denaturation.[3] - Formation of a water layer around the immobilized enzyme.[11] | - Enzyme Selection: Choose an enzyme known for its stability under your reaction conditions. Immobilized enzymes generally offer enhanced stability and reusability.[10] - Optimize Conditions: Operate within the optimal temperature and pH range for the chosen enzyme. - Solvent Choice: Select a non-polar organic solvent (e.g., isooctane (B107328), n-heptane) that does not strip the essential water layer from the enzyme.[3][9] - Control Water Activity: Maintain optimal water activity to preserve enzyme structure and function. Extremely low or high water activity can reduce enzyme activity.[3] |
| Long Reaction Times | - Low enzyme activity. - Suboptimal reaction conditions (temperature, substrate ratio). - Mass transfer limitations. | - Use a More Active Enzyme: Screen different lipases to find one with higher activity for your specific substrates. - Optimize Reaction Parameters: Systematically optimize temperature, substrate molar ratio, and enzyme loading as described above. - Consider Reaction Medium: The choice of solvent can significantly affect the reaction rate.[3] - Continuous Flow Systems: For industrial applications, continuous-flow microreactors can significantly reduce reaction times compared to batch reactors.[6] |
| Side Product Formation | - High reaction temperatures can lead to decomposition or polymerization.[5] - Inherent reactivity of substrates (e.g., aza-Michael addition with amines).[6] | - Maintain Optimal Temperature: Avoid excessively high temperatures.[5] - Adjust Substrate Concentrations: Using a lower concentration of a reactive substrate can sometimes inhibit side reactions.[6] |
Data Presentation: Optimized Reaction Conditions for Cinnamate Synthesis
The following tables summarize optimized conditions for the synthesis of various cinnamate esters from the literature.
Table 1: Optimized Conditions for Benzyl (B1604629) Cinnamate Synthesis
| Enzyme | Acid:Alcohol Molar Ratio | Temperature (°C) | Enzyme Loading (mg/mL) | Reaction Time (h) | Solvent | Yield (%) | Reference |
| Lipozyme TL IM | 1:2.6 | 40 | 31 | 27 | Isooctane | 97.7 | [12] |
| Lipase NS 88011 | 1:3 | 59 | 4.4 | 32 | n-heptane | 97.6 | [9] |
| Immobilized Lipase CSL | - | 70 | - | 2 | - | 97.3 | [7] |
Table 2: Optimized Conditions for Ethyl Cinnamate Synthesis
| Enzyme | Shaking Rate (rpm) | Water Activity | Temperature (°C) | Substrate Molar Ratio | Enzyme Loading | Yield (%) | Reference |
| Lipozyme TLIM | - | - | 50 | - | - | 99 | [3] |
Table 3: Optimized Conditions for N-phenethylcinnamamide Synthesis
| Enzyme | Substrate Molar Ratio (Ester:Amine) | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Lipozyme® TL IM | 1:2 | 45 | ~40 | 91.3 | [6] |
Experimental Protocols
Protocol 1: Enzymatic Esterification of Cinnamic Acid to Produce Benzyl Cinnamate
This protocol is adapted from the optimization study by Zhang et al. (2015).[12]
-
Reactant Preparation: Prepare a solution in isooctane containing cinnamic acid and benzyl alcohol at a molar ratio of 1:2.6.
-
Enzyme Addition: Add the immobilized lipase, Lipozyme TL IM, to the solution at a concentration of 31 mg/mL.
-
Reaction Incubation: Incubate the reaction mixture in a sealed vessel at 40°C with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion of cinnamic acid.
-
Reaction Termination and Product Recovery: Once the reaction has reached completion (approximately 27 hours for a yield of 97.7%), stop the reaction.[12] The immobilized enzyme can be recovered by filtration for potential reuse. The product, benzyl cinnamate, can be purified from the reaction mixture by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Enzymatic Synthesis of N-phenethylcinnamamide in a Continuous-Flow Microreactor
This protocol is based on the method developed by a 2022 study for highly efficient synthesis.[6]
-
System Setup: A continuous-flow microreactor system is packed with the immobilized enzyme, Lipozyme® TL IM.
-
Substrate Solution Preparation: Prepare a solution of methyl 4-chlorocinnamate and phenylethylamine in tert-amyl alcohol at a molar ratio of 1:2.
-
Reaction Execution: Pump the substrate solution through the enzyme-packed microreactor. The temperature of the reactor is maintained at 45°C.
-
Residence Time Control: The flow rate is adjusted to achieve an optimal residence time of approximately 40 minutes.
-
Product Collection and Analysis: The effluent from the microreactor, containing the product, is collected. The conversion and yield are determined by HPLC analysis. A maximum conversion of 91.3% can be achieved under these conditions.[6]
Visualizations
Caption: Workflow for enzymatic esterification of cinnamates.
Caption: Troubleshooting logic for low yield in cinnamate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Resolving peak broadening in HPLC analysis of Phenyl cinnamate
This guide provides troubleshooting assistance for resolving peak broadening issues encountered during the HPLC analysis of Phenyl cinnamate (B1238496).
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows broad peaks for all analytes, including Phenyl cinnamate. What is the likely cause?
When all peaks in a chromatogram are broad, the issue is typically related to the HPLC system or the column, rather than a specific analyte interaction.[1]
-
Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause peaks to broaden.[2][3] This can result from using tubing with an incorrect internal diameter or from poorly made connections between the tubing and the column or detector.[3][4] Ensure all fittings are secure and use tubing with the smallest possible inner diameter and length.
-
Column Failure: A void at the head of the column or a partially blocked inlet frit can distort the sample flow path, leading to universally broad or split peaks.[1] This can be caused by pressure shocks or the breakdown of the stationary phase.
-
Detector Settings: A slow data acquisition rate can result in an insufficient number of data points across the peak, making it appear broad.[3][5] A minimum of 20-30 data points across each peak is recommended for optimal definition.[5]
Q2: Only the this compound peak is broad, while other peaks in the same run are sharp. What should I investigate?
This suggests an issue specific to the chemical properties of this compound and its interaction with the stationary or mobile phase.
-
Inappropriate Sample Solvent: If this compound is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 60% acetonitrile), it can cause peak distortion and broadening.[6] Whenever possible, dissolve the sample in the initial mobile phase.
-
Secondary Site Interactions: this compound may engage in secondary interactions with the stationary phase, particularly with exposed silanol (B1196071) groups on silica-based columns.[7] This can lead to peak tailing, a form of broadening. Using a well-end-capped column or adjusting the mobile phase pH can mitigate these effects.[7]
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting or general peak broadening.[4][7] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[8]
Q3: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase is a critical factor in achieving sharp, symmetrical peaks for aromatic compounds like this compound.
-
Organic Modifier: Phenyl stationary phases achieve separation through a combination of hydrophobic and π-π interactions.[9][10] The choice of organic solvent can influence these interactions. Methanol tends to promote π-π interactions, which can enhance selectivity for aromatic compounds, while acetonitrile can sometimes suppress these interactions due to its own π-electrons.[11] Experimenting with the organic modifier may improve peak shape.
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of any acidic or basic functional groups.[12] For this compound, which is an ester and generally neutral, pH effects are less pronounced but can still influence interactions with the silica (B1680970) backbone of the column. Using a buffer can ensure a stable pH.[4]
-
Buffer Concentration: If a buffer is used, its concentration must be sufficient to maintain a consistent pH, especially if the sample has a strong matrix. Insufficient buffering can lead to peak shape issues.[1]
Q4: Could my column be degraded, and how would that cause peak broadening for this compound?
Yes, column degradation is a primary cause of peak broadening.[2][13]
-
Stationary Phase Deterioration: Over time, especially under harsh conditions like high pH or temperature, the silica-based packing material can dissolve, or the bonded phase can be stripped away.[8][13] This leads to a loss of efficiency and broader peaks.
-
Contamination: Accumulation of contaminants from samples on the column inlet frit or packing material can block the flow path and cause peak distortion.[2]
-
Guard Columns: If you are using a guard column, it may be the source of the problem. Try removing the guard column to see if the peak shape improves. If it does, the guard column should be replaced.[2]
Q5: Can optimizing the flow rate or column temperature resolve peak broadening?
Optimizing flow rate and temperature can significantly improve peak efficiency and shape.
-
Flow Rate: Every column has an optimal flow rate that provides the best efficiency (sharpest peaks).[8] Deviating significantly from this optimal rate, either by running too fast or too slow, can increase band broadening.[5][8]
-
Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper peaks.[14][15] However, a temperature gradient between the mobile phase entering the column and the column oven itself can cause peak broadening.[2][15] Using a mobile phase pre-heater can help ensure thermal equilibrium.[14]
Quantitative Data Summary
The following table provides a summary of how changes in key HPLC parameters can affect peak shape, based on established chromatographic principles.
| Parameter | Potential Issue | Recommended Action | Expected Outcome on Peak Shape |
| Injection Volume | Column Overload | Decrease injection volume (e.g., from 20 µL to 5 µL)[7] | Sharper, more symmetrical peak |
| Sample Solvent | Stronger than Mobile Phase | Dissolve sample in the initial mobile phase composition[6] | Reduced peak distortion and broadening |
| Flow Rate | Non-optimal Linear Velocity | Adjust flow rate to the column's recommended optimum (e.g., 1.0 mL/min for a 4.6 mm ID column)[8] | Increased efficiency, narrower peak |
| Column Temperature | Poor Mass Transfer / Viscosity | Increase temperature (e.g., from 25°C to 40°C)[15] | Sharper peak due to faster diffusion |
| Extra-Column Volume | Peak Dispersion | Use shorter, narrower ID tubing (e.g., 0.12 mm)[3] | Reduced broadening, increased efficiency |
| Mobile Phase pH | Secondary Silanol Interactions | Add a buffer to control pH (e.g., pH 3-7 for silica columns)[7] | Reduced peak tailing |
Experimental Protocols
Protocol 1: Systematic Troubleshooting for Peak Broadening
This protocol provides a step-by-step methodology to identify and resolve the cause of peak broadening.
-
Initial Assessment & System Suitability Check:
-
Compare the current chromatogram to a standard or previously acceptable result.[8]
-
Note whether all peaks are broad or only the this compound peak.
-
Check system suitability parameters like theoretical plates and tailing factor. A significant decrease in plates or an increase in tailing indicates a problem.[13]
-
-
Verify Mobile Phase and Sample Preparation:
-
Isolate System vs. Column Issues:
-
Remove the column and replace it with a zero-dead-volume union.
-
Run the pump at the method's flow rate and monitor the pressure. If the pressure is still abnormally high or fluctuating, the issue lies within the HPLC system (e.g., pump, injector).
-
If the system pressure is normal, the problem is likely related to the column.
-
-
Evaluate the Column and Guard Column:
-
If a guard column is installed, remove it, reconnect the analytical column, and inject the sample again.[2] If peak shape improves, replace the guard column.
-
If the analytical column is the suspected cause, attempt a column flush according to the manufacturer's instructions.
-
If flushing does not resolve the issue, the column may be permanently damaged and should be replaced.[8]
-
-
Optimize Method Parameters:
-
Systematically adjust the flow rate to find the optimal value for your column dimensions.
-
Increase the column temperature in 5°C increments (e.g., from 30°C to 45°C), allowing the system to equilibrate at each step, to see if peak shape improves.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting HPLC peak broadening.
Caption: Interactions affecting this compound peak shape in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mastelf.com [mastelf.com]
- 8. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromtech.com [chromtech.com]
- 15. How does increasing column temperature affect LC methods? [sciex.com]
Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions for Cinnamates
Welcome to the technical support center for troubleshooting catalyst deactivation in Friedel-Crafts reactions involving cinnamates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in Friedel-Crafts reactions using cinnamates?
Catalyst deactivation in these reactions can stem from several factors, primarily:
-
Product Complexation: The ketone group in the acylated product can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), rendering the catalyst inactive for further reactions.[1][2] This is a very common issue in Friedel-Crafts acylations.
-
Moisture Sensitivity: Lewis acid catalysts are highly sensitive to moisture. Any water present in the reactants, solvents, or glassware will react with and deactivate the catalyst.[3]
-
Coke Formation: At elevated temperatures, organic molecules, including cinnamates and the resulting products, can undergo polymerization and decomposition on the surface of solid acid catalysts like zeolites, forming carbonaceous deposits known as coke.[4][5] This blocks the active sites of the catalyst.
-
Poisoning: Functional groups on the cinnamate (B1238496) molecule or impurities in the reaction mixture can act as poisons to the catalyst. For instance, the ester group of the cinnamate could potentially coordinate with the Lewis acid, although this is generally less of an issue than with stronger Lewis bases.
-
Leaching: In the case of supported or solid acid catalysts, the active catalytic species can sometimes dissolve into the reaction medium, leading to a loss of activity.
Q2: My reaction is sluggish or not proceeding at all. What should I check first?
For a sluggish or stalled reaction, consider the following initial checks:
-
Anhydrous Conditions: Ensure all glassware was thoroughly dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst or a freshly prepared solid acid catalyst. The activity of Lewis acids like AlCl₃ can degrade upon storage due to moisture absorption.
-
Reagent Purity: Verify the purity of your cinnamate derivative and the aromatic substrate. Impurities can interfere with the catalytic cycle.
Q3: I am observing the formation of byproducts. What could be the cause?
The formation of byproducts can be attributed to several factors:
-
Polyalkylation/Polyacylation: While less common in acylation due to the deactivating nature of the acyl group, highly activated aromatic substrates might undergo multiple substitutions.
-
Side Reactions of Cinnamate: The double bond in the cinnamate moiety can potentially undergo side reactions, such as polymerization or addition reactions, especially at higher temperatures or in the presence of strong acids.
-
Rearrangements: Although less common in acylations compared to alkylations, carbocation rearrangements can occur under certain conditions, leading to isomeric products.[6]
Q4: Can the ester group on the cinnamate interfere with the reaction?
Yes, the ester group can potentially influence the reaction. The carbonyl oxygen of the ester is a Lewis basic site and could coordinate with the Lewis acid catalyst. This interaction might compete with the desired activation of the acylating agent, potentially requiring a higher catalyst loading.
Q5: How can I regenerate a deactivated solid acid catalyst like a zeolite?
For catalysts deactivated by coke formation, a common regeneration procedure involves calcination. This process burns off the carbonaceous deposits in a controlled manner. A general protocol is provided in the "Experimental Protocols" section below. For catalysts deactivated by poisoning, the regeneration strategy will depend on the nature of the poison.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of Lewis acid. Ensure anhydrous conditions are strictly maintained. For solid catalysts, consider regeneration or preparing a fresh batch. |
| Insufficient Catalyst | In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is often required due to product complexation.[2] Gradually increase the catalyst loading and monitor the reaction progress. |
| Deactivated Aromatic Ring | If your aromatic substrate has strongly electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently.[3] Consider using a more activated aromatic compound or harsher reaction conditions (higher temperature, stronger Lewis acid), though this may increase byproduct formation. |
| Low Reaction Temperature | Gently heat the reaction mixture. Monitor for product formation and potential decomposition. |
Issue 2: Formation of Tarry, Polymeric Material
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Reduce the reaction temperature. High temperatures can promote polymerization of the cinnamate or the product. |
| High Catalyst Concentration | An excess of a strong Lewis acid can lead to uncontrolled side reactions. Optimize the catalyst loading. |
| Prolonged Reaction Time | Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid product degradation. |
Quantitative Data Summary
The following table summarizes typical ranges for key reaction parameters. Optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Lewis Acid Catalysts (e.g., AlCl₃) | Solid Acid Catalysts (e.g., Zeolites) |
| Catalyst Loading (mol%) | 100 - 150 (stoichiometric) | 10 - 30 (catalytic) |
| Reaction Temperature (°C) | 0 - 80 | 80 - 180 |
| Typical Reaction Time (h) | 1 - 12 | 4 - 24 |
| Typical Yield (%) | 60 - 95 | 50 - 90 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Arene with Cinnamoyl Chloride using AlCl₃
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 eq.) and a dry, non-reactive solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add aluminum chloride (AlCl₃, 1.1 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Acylating Agent Addition: Dissolve cinnamoyl chloride (1.0 eq.) in the dry solvent and add it dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If necessary, the reaction can be heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regeneration of a Coked Zeolite Catalyst
-
Catalyst Recovery: After the reaction, filter the zeolite catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone (B3395972) or toluene) to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven at 100-120 °C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.
-
Heating Program:
-
Ramp the temperature to 500-550 °C at a rate of 5 °C/min in a slow stream of air or oxygen diluted with nitrogen.
-
Hold at the final temperature for 3-5 hours to ensure complete combustion of the coke.
-
Cool the furnace down to room temperature slowly.
-
-
Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before reuse.
Visualizations
Caption: Major deactivation pathways for Lewis acid and solid acid catalysts.
Caption: A workflow for troubleshooting low yields in Friedel-Crafts reactions.
References
Minimizing side reactions in the synthesis of Phenyl cinnamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of Phenyl cinnamate (B1238496).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Phenyl cinnamate?
A1: The most common laboratory methods for synthesizing this compound are:
-
Reaction with Thionyl Chloride: Cinnamic acid is first converted to cinnamoyl chloride using thionyl chloride, which then reacts with phenol (B47542) to form the ester.[1]
-
Fischer Esterification: This acid-catalyzed esterification involves the direct reaction of cinnamic acid with phenol in the presence of a strong acid catalyst like sulfuric acid.
-
Steglich Esterification: This method uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-(Dimethylamino)pyridine (DMAP), to facilitate the esterification of cinnamic acid with phenol under mild conditions.[2][3]
Q2: What are the potential side reactions during the synthesis of this compound?
A2: Key side reactions to be aware of include:
-
Polymerization: Cinnamic acid and its derivatives can polymerize, especially at high temperatures.[1][4]
-
Decomposition: Prolonged heating can lead to the decomposition of the product.[1]
-
Conversion to Stilbene: At high temperatures, cinnamic acid can decarboxylate to form stilbene.[1]
-
Formation of N-acylurea: In Steglich esterification using DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which reduces the yield of the desired ester. The use of DMAP helps to suppress this side reaction.[2]
Q3: How can I purify the crude this compound product?
A3: Common purification techniques for this compound include:
-
Washing with Sodium Bicarbonate Solution: This removes unreacted cinnamic acid and other acidic impurities. A cold 2% sodium bicarbonate solution is effective.[1]
-
Recrystallization: Ethanol (B145695) is a suitable solvent for the recrystallization of this compound, yielding pure white crystals.[1][4]
-
Column Chromatography: For high-purity requirements, column chromatography can be employed to separate the product from side products and unreacted starting materials.[5]
-
Distillation under Reduced Pressure: This method is useful for purifying the product after the initial reaction, especially when using the thionyl chloride method.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is heated at the optimal temperature for a sufficient duration as specified in the protocol. For Fischer esterification, consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Side Reactions: Polymerization, decomposition, or formation of byproducts (e.g., N-acylurea in Steglich esterification). | - Avoid excessively high temperatures and prolonged heating.[1][4] - In Steglich esterification, ensure the use of DMAP to minimize N-acylurea formation.[2] | |
| Loss during Work-up: Product may be lost during extraction or filtration steps. | - Ensure complete extraction by using an appropriate solvent and performing multiple extractions. - Minimize the amount of solvent used for rinsing during filtration. | |
| Product is an Oil or Gummy Solid | Presence of Impurities: Unreacted starting materials or side products can lower the melting point of the product. | - Ensure thorough washing of the crude product to remove impurities. A wash with a cold sodium bicarbonate solution is crucial to remove unreacted cinnamic acid.[1] - Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.[1][5] |
| "Oiling Out": The product is coming out of the recrystallization solvent as a liquid instead of a solid. | - Reheat the solution and add a small amount of additional solvent to ensure the product is fully dissolved. Cool the solution slowly to promote crystal formation.[6] | |
| Product is Colored (Yellowish) | Impurities from Starting Materials: Impurities in the starting cinnamic acid or phenol can carry through to the final product. | - Use high-purity starting materials. Redistill thionyl chloride before use if employing that method.[1] |
| Decomposition during Reaction: Overheating can lead to the formation of colored degradation products. | - Carefully control the reaction temperature and avoid prolonged heating at high temperatures.[1] | |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct (Steglich Esterification) | High Solubility of DCU: The DCU byproduct may not fully precipitate from the reaction mixture. | - After the reaction is complete, cool the reaction mixture in an ice bath to maximize the precipitation of DCU. - Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. |
Quantitative Data Summary
Table 1: Comparison of this compound Synthesis Methods
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Thionyl Chloride | Cinnamic acid, Thionyl chloride, Phenol | None (neat) | Steam bath, then reflux | ~2 hours | 63-75% (after recrystallization)[1] | High reactivity, good yield. | Use of corrosive and hazardous thionyl chloride. |
| Fischer Esterification | Cinnamic acid, Phenol, H₂SO₄ (catalyst) | Toluene | Reflux | 6 hours | 92%[7] | Inexpensive reagents, simple procedure. | Reversible reaction, requires removal of water for high yield. |
| Steglich Esterification | Cinnamic acid, Phenol, DCC, DMAP | Dichloromethane (DCM) | Room Temperature | 1.5 hours | Up to 98%[2][3] | Mild reaction conditions, high yield. | Use of expensive reagents, formation of DCU byproduct. |
| Greener Steglich Esterification | (E)-Cinnamic acid, Phenol, EDC, DMAP | Acetonitrile | 40-45 | 45 minutes | Average of 70%[8][9] | Milder conditions, faster reaction time, greener solvent. | Lower reported average yield compared to traditional Steglich. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Thionyl Chloride
Materials:
-
Cinnamic acid
-
Thionyl chloride (redistilled)
-
Phenol
-
2% Sodium bicarbonate solution
-
95% Ethanol
Procedure:
-
In a 500-mL Claisen flask fitted with a reflux condenser, mix 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride.
-
Heat the mixture cautiously on a steam bath until the evolution of hydrogen chloride gas ceases (approximately 45-60 minutes).
-
Cool the reaction mixture and add 94 g (1 mole) of phenol.
-
Heat the mixture again on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).
-
Bring the mixture to a gentle reflux on a sand bath to complete the reaction.
-
Cool the reaction mixture and distill under reduced pressure, collecting the fraction boiling at 190–210 °C at 15 mm Hg.
-
The solidified distillate is then ground to a powder and washed thoroughly with a cold 2% sodium bicarbonate solution.
-
The washed product is recrystallized from 95% ethanol to yield pure this compound.[1]
Protocol 2: Synthesis of this compound via Fischer Esterification
Materials:
-
trans-Cinnamic acid
-
Phenol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve trans-cinnamic acid (1 mmol) and phenol (1 mmol) in toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.[7]
Protocol 3: Synthesis of this compound via Steglich Esterification
Materials:
-
Cinnamic acid
-
Phenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cinnamic acid (1 mmol) and DMAP (0.15 mmol) in anhydrous DCM.
-
In a separate flask, prepare a solution of phenol (1 mmol) in anhydrous DCM.
-
In a third flask, dissolve DCC (1.5 mmol) in anhydrous DCM.
-
Add the phenol solution to the cinnamic acid solution.
-
Slowly add the DCC solution to the reaction mixture with continuous stirring at room temperature.
-
Stir the reaction for 1.5 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by column chromatography.[3]
Visualizations
Caption: Main reaction pathways and potential side reactions in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. How to optimize the synthesis process of cinnamic derivatives? - Blog [sinoshiny.com]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Optimization of solvent systems for Phenyl cinnamate chromatography
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of solvent systems in Phenyl cinnamate (B1238496) chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of Phenyl cinnamate on silica (B1680970) gel?
A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar and a polar solvent.[1] A common and cost-effective choice is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] You can begin with a ratio of 9:1 or 4:1 hexane to ethyl acetate and adjust the polarity based on the initial results.[1]
Q2: How do I select the ideal Rf value for purification?
For effective purification via column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[2] An Rf in this range ensures that the compound moves effectively through the column without eluting too quickly (which can lead to co-elution with impurities) or too slowly (which can cause band broadening).[2]
Q3: How can I visualize this compound on a TLC plate?
This compound contains a phenyl group and a conjugated system, which should allow it to be visualized under a UV lamp (254 nm).[3] After development, dry the TLC plate and place it under a UV lamp; the compound should appear as a dark spot.[4] Alternatively, staining methods using reagents like potassium permanganate (B83412) can be used.[3]
Q4: My this compound is an oil. How should I load it onto a silica gel column?
If your crude sample is an oil, it should be dissolved in a minimum amount of the initial, least polar eluent to be used for the chromatography.[3] If the sample is not soluble in the eluent, you can dissolve it in a small volume of a slightly more polar but compatible solvent like dichloromethane.[5] Another common technique is "dry loading," where the oily sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the top of the column.
Troubleshooting Guide
Q1: My this compound spot is streaking or "tailing" on the TLC plate. What's wrong?
-
Sample Overload: The most common cause of streaking is applying too much sample to the plate.[6][7] Try diluting your sample solution and spotting a smaller amount.[6][8]
-
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. While this compound is moderately polar, impurities could be the issue.
-
Acidic/Basic Nature: this compound is an ester and generally neutral. However, if your sample is contaminated with acidic (e.g., cinnamic acid) or basic impurities, streaking can occur. Adding a small amount (0.1–2.0%) of a modifier like acetic acid (for acidic compounds) or triethylamine (B128534) (for basic compounds) to your mobile phase can resolve this.[6][9]
Q2: My spot isn't moving from the baseline (Rf is too low). How do I fix this?
This indicates that the solvent system (mobile phase) is not polar enough to move the compound up the polar silica plate.[10] You need to increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[10][11]
Q3: My spot is running with the solvent front (Rf is too high). What should I do?
This is the opposite problem: the eluent is too polar, causing the compound to travel with the solvent front instead of interacting with the stationary phase.[10] You need to decrease the eluent's polarity by increasing the proportion of the non-polar component (e.g., hexane).[10]
Q4: I suspect my this compound is decomposing on the silica gel. How can I check and prevent this?
Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[12][13]
-
Stability Test (2D TLC): You can check for decomposition by performing a 2D TLC.[13] Spot your compound in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in the same solvent system.[13] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[13]
-
Prevention: If decomposition is confirmed, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (e.g., 1-2%) to the eluent.[14] Alternatively, using a different stationary phase like alumina (B75360) might be an option.[15]
Q5: I see multiple spots, but they are very close together. How can I improve the separation?
Poor separation means the solvent system is not selective enough for the compounds in your mixture.
-
Adjust Polarity: Make small, incremental changes to your solvent ratio. Sometimes a slight decrease in polarity will improve separation.
-
Change Solvents: Try a different solvent system. Instead of ethyl acetate/hexane, consider dichloromethane/hexane or diethyl ether/hexane.[1] Different solvents interact with compounds in unique ways, which can alter the separation selectivity.[6]
Quantitative Data
Table 1: Effect of Solvent Polarity on Rf Value
The retention factor (Rf) is inversely proportional to the strength of interaction between the compound and the stationary phase (silica gel) and directly proportional to its affinity for the mobile phase. Increasing the mobile phase polarity will increase the Rf value.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for this compound | Rationale |
| 95:5 | Low | Low (e.g., < 0.2) | The weakly polar eluent cannot effectively move the compound against the polar silica. |
| 90:10 | Low-Medium | Good (e.g., 0.2 - 0.4) | A balanced polarity that allows for good interaction and movement. Ideal for column chromatography.[2] |
| 80:20 | Medium | High (e.g., 0.4 - 0.6) | The increased polarity of the eluent moves the compound further up the plate. |
| 70:30 | Medium-High | Very High (e.g., > 0.7) | The eluent is highly polar, causing the compound to have a high affinity for the mobile phase and travel near the solvent front.[10] |
Note: These are representative values. Actual Rf values must be determined experimentally.
Table 2: Common Chromatography Solvents (Eluotropic Series on Silica)
This table lists common solvents in order of increasing polarity and eluting power on a polar stationary phase like silica gel.[16]
| Solvent | Polarity Index (P') |
| n-Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane (DCM) | 3.1 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Ethanol | 4.3 |
| Methanol (MeOH) | 5.1 |
| Water | 10.2 |
Polarity index values are a relative measure of a solvent's polarity.[10]
Experimental Protocols
Method 1: Thin-Layer Chromatography (TLC) for Solvent System Screening
This protocol outlines the standard procedure for finding an optimal solvent system for this compound.
-
Preparation of the TLC Chamber:
-
Pour the chosen solvent system (e.g., 9:1 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm.[17]
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible results.[8][17]
-
Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.[4][8]
-
Dissolve a small amount of your crude this compound sample in a volatile solvent (like ethyl acetate or dichloromethane).
-
Using a capillary tube, apply a small, concentrated spot of the sample onto the baseline.[8][18] Ensure the spot is as small as possible to maximize separation.[8]
-
-
Developing the Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline to prevent the sample spot from dissolving directly into the solvent pool.[6][17]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action.[17]
-
Remove the plate when the solvent front is about 0.5-1 cm from the top.[8]
-
Immediately mark the position of the solvent front with a pencil.[4][8]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.[4]
-
Calculate the Rf value for the this compound spot using the formula: Rf = (distance traveled by sample) / (distance traveled by solvent).[18][19]
-
Adjust the solvent system polarity to achieve an Rf value between 0.25 and 0.35 for the this compound.[2]
-
Method 2: Flash Column Chromatography for Purification
Once an optimal solvent system is identified (Rf ≈ 0.25-0.35), you can scale up the purification using flash column chromatography.
-
Column Packing (Slurry Method):
-
Select an appropriate size column based on the amount of sample to be purified.
-
Prepare a slurry by mixing the silica gel with the initial, least polar eluent (the solvent system determined by TLC).[3]
-
Pour the slurry into the column and use gentle pressure (e.g., from a pump or airline) to pack the silica bed uniformly.[20] Ensure the column is packed evenly to avoid air bubbles or channels, which hurt separation efficiency.[15][20]
-
-
Sample Loading:
-
Dissolve the crude this compound sample in the minimum amount of the mobile phase.
-
Carefully load the dissolved sample onto the top of the packed silica bed.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the collected fractions by TLC to determine which ones contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[3]
-
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. chembam.com [chembam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. coleparmer.co.uk [coleparmer.co.uk]
- 11. gauthmath.com [gauthmath.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mastelf.com [mastelf.com]
Stability testing of Phenyl cinnamate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Phenyl cinnamate (B1238496) under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Phenyl cinnamate?
A1: this compound should be stored in a cool, dry place, protected from light and air.[1] The recommended storage temperature is at or below 25°C in a tightly sealed, original container.[1] Prolonged exposure to heat, light, and air should be avoided to minimize degradation.[1]
Q2: What are the expected degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation.
-
Hydrolysis: Under acidic or basic conditions, the ester bond can hydrolyze to form phenol (B47542) and cinnamic acid.
-
Photodegradation: Cinnamates, in general, can undergo photoisomerization from the trans-isomer to the less stable cis-isomer upon exposure to UV radiation.[2] Further degradation can lead to the formation of various photoproducts. For instance, upon UV exposure, some cinnamates can dealkylate and form corresponding acids and aldehydes.[2] Another potential photochemical reaction is the Fries rearrangement, which can produce 2'-hydroxy- and 4'-hydroxychalcone.[3]
Q3: How can I monitor the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of this compound.[4][5] This method should be able to separate the intact this compound from its potential degradation products. A photodiode array (PDA) detector can be used to check for peak purity and identify new peaks corresponding to degradants.[6]
Q4: What are the typical stress conditions used in forced degradation studies for this compound?
A4: Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating method.[7][8][9][10] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 72 hours.
-
Thermal Degradation: 80°C for 72 hours.
-
Photostability: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for this compound in HPLC. | The pH of the mobile phase is inappropriate for the analyte. | Adjust the mobile phase pH. For acidic compounds like potential degradant cinnamic acid, a pH of less than 3 is often used.[6] |
| Secondary interactions with the stationary phase. | Use a high-purity silica (B1680970) column or add a competing agent like triethylamine (B128534) (TEA) to the mobile phase.[6] | |
| Shifting retention times for this compound. | Fluctuations in mobile phase pH or temperature. | Ensure the mobile phase is adequately buffered and use a column oven to maintain a consistent temperature.[6] |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | Compare the chromatograms of stressed samples with those of unstressed samples to identify new peaks.[6] |
| Contamination from solvents or sample matrix. | Run a blank injection of the mobile phase and sample diluent to check for extraneous peaks.[6] | |
| No significant degradation observed under stress conditions. | This compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base).[6] |
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from stability studies of this compound under different storage conditions.
Table 1: Stability of this compound under Accelerated Storage Conditions (40°C/75% RH)
| Time (Months) | Assay (%) | Total Degradation Products (%) | Appearance |
| 0 | 99.8 | < 0.2 | White crystalline powder |
| 1 | 98.5 | 1.5 | White crystalline powder |
| 3 | 96.2 | 3.8 | Off-white powder |
| 6 | 92.1 | 7.9 | Yellowish powder |
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 M HCl | 48 hours | 85.3 | Cinnamic Acid, Phenol | 10.2 (Cinnamic Acid) |
| 0.1 M NaOH | 24 hours | 78.9 | Cinnamic Acid, Phenol | 15.8 (Cinnamic Acid) |
| 3% H₂O₂ | 72 hours | 94.2 | Oxidized derivatives | 4.5 |
| Heat (80°C) | 72 hours | 97.1 | Not Detected | < 0.5 |
| Photostability (UV/Vis) | ICH Q1B | 89.6 | cis-Phenyl cinnamate, Chalcones | 6.7 (cis-isomer) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 278 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve 10 mg of this compound in 100 mL of mobile phase to get a concentration of 100 µg/mL.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of Acetonitrile. Add 10 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of Acetonitrile. Add 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of Acetonitrile. Add 10 mL of 3% H₂O₂. Store at room temperature for 72 hours. Dilute with mobile phase before injection.
-
Thermal Degradation: Keep 10 mg of solid this compound in a hot air oven at 80°C for 72 hours. Dissolve the sample in the mobile phase before analysis.
-
Photostability Testing: Expose the solid drug substance to light as per ICH Q1B guidelines. A parallel sample should be kept in the dark as a control. After exposure, dissolve the samples in the mobile phase for analysis.
Visualizations
References
- 1. directpcw.com [directpcw.com]
- 2. UV filter - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for Phenyl Cinnamate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Phenyl cinnamate (B1238496): High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The selection of an optimal analytical method is critical for ensuring the accuracy and reliability of quantification in research, development, and quality control. This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical framework for method selection.
While direct comparative validation studies for Phenyl cinnamate are not extensively available in the public domain, the data and protocols presented herein are synthesized from validated methods for structurally analogous compounds, such as other cinnamate esters.[1][2] This approach provides a robust foundation for establishing and validating a suitable analytical method for this compound.
Comparison of Method Performance
The choice of analytical technique for this compound quantification is dictated by factors such as the required sensitivity, selectivity, sample matrix, and the intended application, from high-throughput screening to detailed impurity profiling. GC-MS typically offers the highest sensitivity and specificity, making it ideal for trace-level detection and identification.[2] HPLC-UV is a versatile and robust method well-suited for routine quality control and quantification in various sample matrices.[1][3] UV-Vis spectroscopy provides a simple and rapid method for the quantification of the pure substance or in simple formulations where interferences are minimal.
Table 1: Summary of Quantitative Data for this compound Quantification Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.5 - 2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.05 - 0.5 µg/mL | ~1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 97 - 103% |
| Precision (%RSD) | ≤ 2% | ≤ 2% | ≤ 3% |
Note: The values presented are typical performance characteristics derived from validated methods for similar cinnamate esters and may vary based on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for HPLC-UV, GC-MS, and UV-Vis spectroscopy are provided below. These protocols are based on established methods for analogous compounds and serve as a strong starting point for the development and validation of a specific method for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a quaternary or binary pump, an autosampler, and a column oven.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed. A common starting point is Acetonitrile:Water (70:30, v/v).[1] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at the maximum absorbance wavelength of this compound (approximately 280 nm).
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at a minimum of five concentration levels. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to obtain a concentration within the calibration range.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Calibration: Prepare a series of standard solutions of this compound in the selected volatile solvent at a minimum of five concentration levels. Inject each standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
UV-Visible Spectroscopy
Instrumentation: A double-beam UV-Visible spectrophotometer.
Methodology:
-
Solvent: A suitable UV-grade solvent such as ethanol (B145695) or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over the UV range (e.g., 200-400 nm). The expected λmax is around 280 nm.
-
Quantification Wavelength: 280 nm.
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
Prepare the sample solution by dissolving a known amount of the sample in the same solvent to achieve a concentration that falls within the linear range of the calibration curve.
Calibration: Measure the absorbance of each standard solution at the λmax. Create a calibration curve by plotting absorbance versus concentration. The concentration of the sample solution can then be determined from its absorbance using the calibration curve.
Mandatory Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
Caption: A typical workflow for analytical method validation according to ICH guidelines.
Caption: Logical pathway for selecting an analytical method for this compound.
References
Phenyl Cinnamate Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phenyl cinnamate (B1238496) analogs, focusing on their structure-activity relationships (SAR) across various biological targets. The information presented is curated from recent scientific literature to aid in the rational design and development of novel therapeutic agents. Phenyl cinnamates, derivatives of cinnamic acid, are a class of compounds that have garnered significant interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The core structure, consisting of a phenyl ring linked to a propenoic acid ester, allows for extensive chemical modification, leading to a wide array of biological effects.[3]
Comparative Biological Activity of Phenyl Cinnamate Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenyl ring of the cinnamate moiety and the phenyl ring of the ester group. The following tables summarize the quantitative data from various studies, highlighting key SAR findings.
Antioxidant Activity via Nrf2/ARE Pathway Activation
A study on N-phenyl cinnamamide (B152044) derivatives revealed their potential as activators of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant responses.[4] The activity was evaluated using a luciferase reporter assay in HepG2 cells.
| Compound ID | R¹ (on Cinnamoyl Phenyl Ring) | R² (on N-Phenyl Ring) | Relative Luciferase Activity (Fold change at 10 µM) |
| 1a | H | 4-Cl | 15.3 ± 0.903 |
| 1b | H | 4-NMe₂ | 10.3 ± 0.665 |
| 1c | H | 4-OMe | 7.28 ± 0.439 |
| 1d | H | 4-OEt | 6.55 ± 0.334 |
| 1e | H | 4-CN | 3.57 ± 0.903 |
| 1f | 3-OH | 4-Cl | >15.6 |
| 1g | 3-OH | 4-NMe₂ | 15.6 ± 0.334 |
| t-BHQ (Positive Control) | - | - | 15.6 ± 0.334 (at 10 µM) |
Key SAR Insights:
-
Substituents on the N-phenyl ring: Electron-withdrawing groups like chloro (1a) and electron-donating groups like dimethylamino (1b) at the para-position of the N-phenyl ring showed potent activity.[4]
-
Substituents on the cinnamoyl phenyl ring: The presence of a hydroxyl group at the meta-position (e.g., 1f and 1g) significantly enhanced Nrf2 activation, likely by increasing the electrophilicity of the Michael acceptor.[4]
Antiproliferative Activity
A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their in vitro antiproliferative activities against several cancer cell lines using the MTT assay.[5]
| Compound ID | R (Substitution on Cinnamoyl Phenyl Ring) | IC₅₀ (µM) on Jurkat cells |
| 8a | H | 1.12 |
| 8b | 2-Cl | 0.85 |
| 8c | 3-Cl | 0.46 |
| 8d | 4-Cl | 0.21 |
| 8e | 2-F | 0.15 |
| 8f | 3-F | 0.035 |
| 8g | 4-F | 0.098 |
| 8h | 2-Me | 1.56 |
| 8i | 3-Me | 0.98 |
| 8j | 4-Me | 0.55 |
Key SAR Insights:
-
Position of Halogen Substituents: The position of the halogen on the cinnamoyl phenyl ring played a crucial role. A fluoro or chloro group at the meta-position (8f and 8c) resulted in the most potent activity.[5]
-
Nature of Halogen Substituents: Fluorine substitution generally led to higher potency compared to chlorine substitution at the same position.[5]
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing halogen substituents conferred higher activity than electron-donating methyl groups.[5]
Enzyme Inhibition
This compound analogs have been investigated as inhibitors of various enzymes, including polyphenol oxidase (PPO) and chorismatase.
Polyphenol Oxidase (PPO) Inhibition [6]
| Compound | Inhibition Type | IC₅₀ (mM) at pH 6.8 | Kᵢ (mM) at pH 6.8 |
| Methyl cinnamate | Competitive | 1.45 ± 0.03 | 0.85 ± 0.03 |
| Cinnamic acid | Mixed | 1.13 ± 0.02 | 0.73 ± 0.03 |
| 4-Carboxycinnamic acid | Mixed | 0.87 ± 0.01 | 0.42 ± 0.02 |
Key SAR Insights:
-
The presence of a carboxyl group enhances the inhibitory effect on PPO, with 4-carboxycinnamic acid being the most potent inhibitor.[6]
-
Esterification of the carboxyl group (methyl cinnamate) reduces the inhibitory activity.[6]
-
Acidic pH was found to enhance the inhibitory effects of these compounds.[6]
Experimental Protocols
Nrf2/ARE Luciferase Reporter Assay[4]
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of the antioxidant response element (ARE) promoter. A Renilla luciferase plasmid is often co-transfected for normalization.
-
Treatment: After transfection, cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity. The results are expressed as fold induction over the vehicle-treated control.
MTT Assay for Antiproliferative Activity[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Polyphenol Oxidase (PPO) Inhibition Assay[6]
-
Enzyme and Substrate Preparation: A solution of mushroom polyphenol oxidase (PPO) and a substrate solution (e.g., catechol or L-DOPA) are prepared in a suitable buffer at a specific pH.
-
Inhibition Assay: The reaction mixture contains the buffer, PPO solution, and the test inhibitor at various concentrations. The mixture is pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the mixture.
-
Spectrophotometric Measurement: The formation of the colored product (o-quinone) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a spectrophotometer.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC₅₀ value is determined. The inhibition type and inhibition constant (Kᵢ) are determined using Lineweaver-Burk plots.
Visualizations
Caption: Nrf2 activation pathway by this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of Phenyl Cinnamate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Phenyl cinnamate (B1238496) and its derivatives, supported by experimental data from peer-reviewed studies. The antioxidant capacity is a critical parameter in the development of new therapeutic agents for conditions associated with oxidative stress. Cinnamic acid and its derivatives have emerged as a promising class of compounds with significant antioxidant potential.
Structure-Activity Relationship: Key Determinants of Antioxidant Capacity
The antioxidant activity of Phenyl cinnamate and its derivatives is intrinsically linked to their chemical structure. The core scaffold, 3-phenyl-2-propenoic acid, allows for various substitutions on the phenyl ring and modifications of the carboxylic acid group, which in turn modulate the compound's ability to scavenge free radicals and activate cellular antioxidant defenses.
Key structural features influencing antioxidant activity include:
-
Hydroxyl (-OH) and Methoxy (B1213986) (-OCH₃) Groups on the Phenyl Ring: The number and position of these electron-donating groups are paramount. Hydroxyl groups, in particular, can readily donate a hydrogen atom to neutralize free radicals. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. For instance, derivatives like caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibit potent antioxidant effects.
-
Esterification and Amidation of the Carboxylic Acid Group: Conversion of the carboxylic acid to an ester or an amide can influence the compound's lipophilicity and, consequently, its interaction with cellular membranes and its overall antioxidant profile. In some cases, esterification can enhance antioxidant activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and its derivatives is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the antioxidant strength, where a lower IC50 value indicates a higher antioxidant capacity.
The following table summarizes the IC50 values for this compound and a selection of its derivatives from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between different research groups.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Cinnamic Acid | DPPH | 1.2 | [1] |
| Ethyl Cinnamate | DPPH | 0.64 | [1] |
| Cinnamyl Alcohol | DPPH | 0.84 | [1] |
| Caffeic Acid | DPPH | > 50 | [2] |
| Ferulic Acid | DPPH | > 50 | [2] |
| Sinapic Acid | DPPH | > 50 | [2] |
| N-(4-chlorophenyl)-3-(3-hydroxyphenyl)propenamide (1f) | Nrf2/ARE Luciferase Assay | ~3.5-fold activation at 10 µM | [3] |
| N-(4-(dimethylamino)phenyl)-3-(3-hydroxyphenyl)propenamide (1g) | Nrf2/ARE Luciferase Assay | ~15-fold activation at 10 µM | [3] |
Mechanism of Action: The Nrf2-ARE Signaling Pathway
Beyond direct radical scavenging, a key mechanism by which cinnamic acid derivatives exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some cinnamic acid derivatives, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[4] The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes, initiating their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (B108866) (GSH) synthesis.[3]
Caption: Activation of the Nrf2-ARE signaling pathway by cinnamic acid derivatives.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in its absorbance.
1. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or other suitable solvent)
-
Test compounds (this compound and its derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
2. Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Preparation of test solutions: Dissolve the test compounds and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
In a 96-well plate, add a specific volume of the test solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Experimental workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
1. Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Test compounds (this compound and its derivatives)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
2. Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the resulting blue-green ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of test solutions: Dissolve the test compounds and the positive control in a suitable solvent to prepare a series of concentrations.
-
Assay:
-
In a 96-well plate, add a small volume of the test solution to each well.
-
Add the diluted ABTS•+ solution to each well.
-
-
Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance of the solutions at a wavelength of 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant and tunable antioxidant properties. The structure-activity relationship is well-defined, with the presence and position of hydroxyl and methoxy groups on the phenyl ring playing a crucial role in their radical scavenging abilities. Furthermore, many of these compounds can modulate the endogenous antioxidant defense system through the activation of the Nrf2-ARE signaling pathway. The provided data and experimental protocols offer a foundation for further research into the therapeutic potential of these compounds in mitigating oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A comparative study of different catalytic systems for Phenyl cinnamate synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of phenyl cinnamate (B1238496), a valuable scaffold in medicinal chemistry and a key component in various industrial applications, is of significant interest. The choice of catalytic system is paramount in determining reaction efficiency, yield, and environmental impact. This guide provides an objective comparison of homogeneous, heterogeneous, and enzymatic catalytic systems for phenyl cinnamate synthesis, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of various catalytic systems for the synthesis of this compound is summarized below. The data highlights key metrics such as reaction time, temperature, and yield, allowing for a direct comparison of their efficacy.
Table 1: Homogeneous Catalysis for this compound Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Sulfuric Acid | Catalytic amount | Ether | 60 | 4 - 6 hours | Not Specified for this compound | |
| Thionyl Chloride | 1 mole equivalent | None | Steam bath, then reflux | ~2 hours | 63 - 75 |
Table 2: Heterogeneous Catalysis for this compound Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Wells-Dawson Acid (H₆P₂W₁₈O₆₂·24H₂O) on Silica (B1680970) | 1 mol% | Toluene | Reflux | 120 | 90 | |
| Preyssler Heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) | Not Specified | Solvent-free | 130 | 120 | Good to Excellent |
Table 3: Enzymatic Catalysis for this compound Synthesis
| Catalyst | Substrate | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Lipozyme® TL IM | Methyl 4-chlorocinnamate & Phenylethylamine | tert-Amyl alcohol | 45 | 40 min | 91.3 (Conversion) | |
| Lipase NS 88011 | Cinnamic acid & Benzyl alcohol | n-Heptane | 59 | 32 hours | 97.6 (Yield) | |
| Lipozyme TLIM | Cinnamic acid & Benzyl alcohol | Isooctane | Not Specified | Not Specified | High Yield | |
| Novozym 435 | Cinnamic acid & Benzyl alcohol | Toluene | 70 | Not Specified | Lower than Lipozyme TLIM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these synthetic routes.
Protocol 1: Homogeneous Catalysis using Thionyl Chloride
-
Reactant Preparation: In a 500-ml Claisen flask, mix 148 g (1 mole) of cinnamic acid with 119 g (1 mole) of thionyl chloride.
-
Initial Reaction: Fit the flask with a reflux condenser and a gas-absorption trap. Heat the mixture on a steam bath for 45-60 minutes until the evolution of hydrogen chloride ceases.
-
Addition of Phenol (B47542): Cool the mixture and add 94 g (1 mole) of phenol.
-
Second Reaction: Reheat the mixture on the steam bath for approximately 1 hour until hydrogen chloride evolution stops. Subsequently, bring the mixture to reflux on a sand bath to complete the reaction.
-
Purification: Cool the reaction mixture and distill under reduced pressure. Collect the fraction boiling at 190–210°C at 15 mm. The resulting solid is washed with a 2% sodium bicarbonate solution and recrystallized from 95% ethanol (B145695) to yield pure this compound.
Protocol 2: Heterogeneous Catalysis using Wells-Dawson Heteropolyacid on Silica
-
Reaction Setup: In a suitable flask, dissolve cinnamic acid (1 mmol) and phenol (1 mmol) in toluene.
-
Catalyst Addition: Add the silica-supported Wells-Dawson acid catalyst (1 mol%).
-
Reaction: Reflux the mixture for 120 minutes.
-
Work-up: After cooling, wash the organic solution with 1M NaOH and then with water. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure. The pure this compound can be obtained by recrystallization from hexanes or by silica flash column chromatography. The catalyst can be recovered for reuse.
Protocol 3: Enzymatic Catalysis using Lipozyme® TL IM in a Continuous-Flow Microreactor
-
Solution Preparation: Prepare two separate solutions. Solution A consists of methyl 4-chlorocinnamate in tert-amyl alcohol. Solution B contains phenylethylamine in tert-amyl alcohol.
-
Reaction System: Use a continuous-flow microreactor system packed with Lipozyme® TL IM.
-
Reaction Execution: Pump both solutions through a Y-mixer and into the flow reactor at a controlled flow rate (e.g., 15.6 μL/min) to achieve a residence time of 40 minutes at 45°C.
-
Product Collection and Purification: Collect the reaction output. Evaporate the solvent and purify the product by silica gel chromatography.
Visualizing the Processes: Workflows and Mechanisms
To better understand the experimental procedures and underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Cross-Validation of HPLC and GC Methods for Phenyl Cinnamate Analysis: A Comparative Guide
In the realm of pharmaceutical analysis and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, finds applications in various industries, and its precise analysis is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for the analysis of such compounds. This guide provides an objective comparison of HPLC and GC methods for the analysis of Phenyl cinnamate, supported by typical experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their specific needs.
The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the thermal stability of the analyte. While both methods are suitable for the analysis of this compound, GC-MS is often favored for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.[1] HPLC offers versatility and is well-suited for routine quality control where high throughput is necessary.[1]
Comparative Performance Data
The following table summarizes the typical performance characteristics for validated HPLC and GC methods for the analysis of this compound and structurally similar compounds.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
| Data synthesized from validated methods for analogous compounds.[1] |
Experimental Protocols
Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are based on established methods for similar cinnamate esters and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general procedure for the quantitative analysis of this compound using HPLC with UV detection.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[1] An acidic modifier like 0.1% phosphoric acid may be added to improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 278 nm.[1]
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to achieve a concentration within the calibration range.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general methodology for the quantitative analysis of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl methyl silicone stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.[4]
Mass Spectrometer Settings:
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a volatile solvent, such as hexane (B92381) or ethyl acetate, to achieve a concentration within the calibration range.[1]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[1]
Workflow and Decision Making
The selection and validation of an analytical method are critical steps to ensure reliable and accurate results. The following diagrams illustrate a typical workflow for analytical method cross-validation and a decision pathway for selecting between HPLC and GC.
References
Unveiling the Molecular Landscape of Phenyl Cinnamate: A Comparative Guide Integrating DFT and Experimental Findings
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive computational and experimental comparison of Phenyl Cinnamate (B1238496), offering insights into its structural, spectroscopic, and biological properties. By juxtaposing theoretical data from Density Functional Theory (DFT) with empirical results, we aim to validate experimental findings and provide a robust framework for future research and development of cinnamate-based compounds.
This guide delves into the molecular intricacies of Phenyl Cinnamate, presenting a detailed analysis of its structure and vibrational frequencies through a combination of experimental techniques and quantum chemical calculations. Furthermore, we explore its bioactivity in comparison to other cinnamic acid derivatives, shedding light on its potential as a therapeutic agent. Detailed experimental protocols and visual workflows are provided to ensure transparency and reproducibility.
At a Glance: this compound vs. Alternative Cinnamic Acid Esters
To contextualize the properties of this compound, a comparative analysis with other cinnamic acid esters is essential. The following table summarizes the antioxidant and antimicrobial activities of this compound and its analogs, providing a snapshot of their relative potencies.
| Compound | Antioxidant Activity (DPPH IC50 µg/mL) | Antimicrobial Activity (MIC µM) |
| This compound | Data not readily available | Data not readily available |
| Ethyl Cinnamate | 0.64[1] | C. albicans: 726.36, S. aureus: >2151.26[2] |
| Methyl Cinnamate | Data not readily available | C. albicans: 789.19, S. aureus: >2151.26[2] |
| Butyl Cinnamate | Data not readily available | C. albicans: 626.62, S. aureus: >2151.26[2] |
| Decyl Cinnamate | Data not readily available | S. aureus: 550.96[2] |
| Cinnamyl Acetate | 0.16[3] | Data not readily available |
| Cinnamic Acid | 0.18, 1.2[1][3] | M. tuberculosis: 270-675[4] |
Deep Dive: Experimental vs. Theoretical Analysis of this compound
A cornerstone of validating computational models is the direct comparison of their predictions with experimental data. For this compound, DFT calculations offer a theoretical lens to understand its molecular geometry and vibrational modes, which can then be corroborated by experimental techniques like X-ray crystallography, FT-IR, and NMR spectroscopy.
Molecular Geometry: A Tale of Two Perspectives
The following table presents a comparison of selected experimental and DFT-calculated bond lengths and angles for a this compound derivative, 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate. The calculations were performed using the B3LYP/6-311G(d,p) level of theory.
| Parameter | Bond/Angle | Experimental Value (Å/°) | Calculated Value (Å/°) |
| Bond Length | C=O | - | 1.213 |
| C-O (ester) | - | 1.375 | |
| C=C (vinyl) | - | 1.341 | |
| C-C (phenyl) | 1.363-1.391 | 1.387-1.401 | |
| Bond Angle | O=C-O | - | 123.9 |
| C-O-C (ester) | - | 117.8 | |
| C=C-C | - | 127.2 | |
| C-C-C (phenyl) | 119.0-121.0 | 118.4-120.8 |
Vibrational Spectroscopy: Harmonizing Theory and Experiment
Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR and Raman spectra to assign specific vibrational modes. The table below compares the experimental and calculated vibrational frequencies for key functional groups in a laterally fluorinated this compound derivative.
| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |
| C=O Stretch | Ester | 1714 | - |
| C=C Stretch | Alkene | 1640 | - |
| N=N Stretch | Azo | 1590 | - |
| C-O Stretch | Ester | 1169 | - |
| C-O Stretch | Alkoxy | 1072 | - |
Note: A direct comparison of experimental and a full set of calculated vibrational frequencies for unsubstituted this compound was not available in the searched literature. The data is from a related derivative.[5]
Experimental Protocols: A Blueprint for Validation
To ensure the reproducibility of the findings presented, this section outlines the detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of cinnamic acid with phenol. A detailed protocol can be found in various organic synthesis resources.
Characterization Methods
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and other phase transitions of the synthesized compounds.
-
Polarized Optical Microscopy (POM): POM is used to observe the liquid crystalline textures and phase transition temperatures.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure of the compounds.
DFT Computational Details
The theoretical calculations are typically performed using Gaussian software. The geometry optimization and vibrational frequency calculations are carried out using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set.
Visualizing the Science: Workflows and Pathways
To better illustrate the processes and mechanisms discussed, the following diagrams were created using the DOT language.
Workflow for the synthesis, characterization, and DFT validation of this compound.
Simplified Nrf2/ARE signaling pathway activated by cinnamate derivatives under oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Optical and DFT Characterizations of Laterally Fluorinated this compound Liquid Crystal Non-Symmetric System | MDPI [mdpi.com]
A Comparative Guide to the Bioactivity of Synthetic vs. Natural Phenyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Phenyl cinnamate (B1238496), an ester of phenol (B47542) and cinnamic acid, is a compound of significant interest in the pharmaceutical and cosmeceutical industries due to its wide range of biological activities. This guide provides a comparative overview of the bioactivity of phenyl cinnamate sourced from natural origins versus synthetic routes, supported by experimental data and detailed methodologies.
Sourcing and Synthesis: Natural vs. Synthetic Pathways
Natural this compound is found in various plant species, often as a component of essential oils and resins. For instance, it has been isolated from the essential oil of the berries of Lavungo scandens[1]. Natural cinnamic acid, the precursor for this compound, is a key metabolite in the shikimate pathway in plants[2][3].
Synthetic this compound can be prepared through several laboratory methods. A common approach involves the reaction of cinnamoyl chloride with phenol. Other methods include heating cinnamic acid and phenol with phosphorus oxychloride or heating cinnamic acid anhydride (B1165640) and phenol with a dehydrating agent[4]. The synthesis of cinnamyl cinnamates, a related group of compounds, has also been achieved from benzaldehydes in high yields[1]. These synthetic routes offer the advantage of producing pure compounds in larger quantities for research and commercial purposes.
Comparative Bioactivity: A Data-Driven Analysis
The biological effects of this compound and its derivatives are extensive, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While direct comparative studies between purely "natural" and "synthetic" this compound are scarce in the literature, we can infer and compare their potential bioactivities based on studies of the compound and its analogues. The bioactivity is inherent to the molecular structure, regardless of its origin.
Antioxidant Activity
Cinnamic acid and its derivatives are known to possess antioxidant properties, which are attributed to their ability to scavenge free radicals[5][6]. The antioxidant capacity is influenced by the substitution pattern on the aromatic ring[2].
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds (cinnamic acid derivatives) are dissolved in a suitable solvent.
-
Assay Procedure: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of scavenging activity against the concentration of the sample.
| Compound | Antioxidant Activity (IC50 in µg/mL) | Reference |
| Cinnamic Acid | 1.2 | [5] |
| Ethyl Cinnamate | 0.64 | [5] |
| Cinnamyl Alcohol | 0.84 | [5] |
Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
Cinnamic acid esters have demonstrated anti-inflammatory effects. For instance, certain monoterpenoid esters of cinnamic acid have shown interesting anti-inflammatory activity in carrageenan-induced paw edema tests in mice[7][8]. Methyl cinnamate has also been shown to exhibit potent anti-inflammatory activity with low cytotoxicity[9].
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., a cinnamic acid ester) is administered to the animals, usually intraperitoneally, at a specific dose (e.g., 75 mg/kg)[8]. A control group receives a vehicle, and a positive control group receives a known anti-inflammatory drug like phenylbutazone[8].
-
Induction of Inflammation: After a set time following compound administration, a solution of carrageenan (e.g., 3.5%) is injected into the subplantar region of the hind paw to induce localized inflammation and edema[8].
-
Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 3, 5, and 7 hours) after the carrageenan injection using a plethysmometer[8].
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each time point by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Activity
This compound and related compounds have shown significant activity against a range of microorganisms, including bacteria and fungi[10]. The antimicrobial efficacy can be influenced by the specific derivative and the target microorganism.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) in µM | Reference |
| This compound | Aspergillus niger | 61 | [10] |
| This compound | Candida albicans | 43 | [10] |
| This compound | Bacillus subtilis | 164 | [10] |
| This compound | Staphylococcus aureus | 203 | [10] |
| This compound | Escherichia coli | 252 | [10] |
| Benzyl cinnamate | Aspergillus niger | 50 | [10] |
| Benzyl cinnamate | Bacillus subtilis | 203 | [10] |
| 4-isopropylbenzylcinnamide | Staphylococcus aureus | 458.15 | [11] |
| Decyl cinnamate | Staphylococcus aureus | 550.96 | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The test compound is serially diluted in the growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
Cinnamic acid derivatives have garnered significant attention for their potential as anticancer agents[12][13]. Their mechanism of action can involve the induction of apoptosis and the inhibition of cancer cell proliferation.
| Compound | Cell Line | IC50 | Reference |
| Methyl caffeate | MCF-7 (Breast cancer) | 0.62 µM | [2] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Various cancer cell lines | < 10 µg/mL | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Signaling Pathway and Experimental Workflow Visualization
The antioxidant effects of some cinnamic acid derivatives are mediated through the activation of the Nrf2/ARE pathway. The following diagram illustrates this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides [mdpi.com]
- 3. Curcumin - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 11. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized Phenyl Cinnamate: DSC vs. Chromatographic and Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of quality control and reliable downstream applications. Phenyl cinnamate (B1238496), an aromatic ester with applications in various fields, requires precise purity assessment to ensure the validity of experimental results. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with two other prevalent analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity determination of synthesized Phenyl cinnamate.
Principles of Purity Analysis: A Comparative Overview
The three techniques operate on fundamentally different principles to assess the purity of a compound.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique determines purity by measuring the melting point depression of a crystalline solid. Impurities disrupt the crystal lattice, leading to a lower and broader melting range. The Van't Hoff equation is applied to the melting endotherm to calculate the mole percent of impurities. This method is absolute and does not require a reference standard of the analyte.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a powerful separation technique. The sample is vaporized and passed through a column that separates its components based on their volatility and interaction with the stationary phase. The separated components are then detected by a flame ionization detector. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a spectroscopic technique that provides a direct and absolute measure of purity. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. Furthermore, qNMR provides structural information that can aid in the identification of impurities.
Quantitative Data Summary
The purity of a synthesized batch of this compound was assessed using DSC, GC-FID, and qNMR. The following table summarizes the illustrative quantitative data for a clear comparison of the techniques' performance.
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| DSC | 99.5 | 0.2 | Absolute method, no reference standard of the analyte needed, relatively fast for screening. | Only applicable to crystalline solids, less sensitive to impurities that are soluble in the solid phase or co-crystallize, can be affected by thermal decomposition. |
| GC-FID | 99.7 | 0.1 | High sensitivity to volatile impurities, high precision, and robustness. | Requires a volatile and thermally stable analyte, does not provide structural information for impurity identification, assumes equal detector response for all components in area percent calculations. |
| qNMR (¹H NMR) | 99.6 | 0.15 | Absolute and primary method, provides structural information for impurity identification, non-destructive. | Lower sensitivity for trace-level impurities compared to chromatographic methods, requires a suitable internal standard that does not have overlapping signals with the analyte. |
Experimental Protocols
Detailed methodologies for the purity assessment of synthesized this compound using DSC, GC-FID, and qNMR are provided below.
Purity Assessment by Differential Scanning Calorimetry (DSC)
Materials:
-
Synthesized this compound
-
Aluminum DSC pans and lids
-
DSC instrument calibrated for temperature and enthalpy
Procedure:
-
Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 30°C).
-
Heat the sample at a slow, constant rate (e.g., 0.5 °C/min) through its melting transition to a temperature well above the melting point (e.g., 100°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting melting endotherm using the instrument's software to calculate the purity based on the Van't Hoff equation.
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
Materials:
-
Synthesized this compound
-
High-purity solvent (e.g., ethyl acetate)
-
GC-FID instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a stock solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Set the GC-FID instrument parameters, including injector temperature, oven temperature program, detector temperature, and gas flow rates. A typical oven program might start at 150°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Record the chromatogram.
-
Calculate the purity of this compound using the area normalization method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
Materials:
-
Synthesized this compound
-
Certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh approximately 15-20 mg of the synthesized this compound and 10-15 mg of the certified internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P = purity of the internal standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purity assessment of this compound using DSC, GC-FID, and qNMR.
Caption: Workflow for DSC Purity Determination.
Caption: Workflow for GC-FID Purity Determination.
Caption: Workflow for qNMR Purity Determination.
Conclusion
The choice of analytical technique for the purity assessment of synthesized this compound depends on the specific requirements of the analysis. DSC offers a rapid and absolute method for crystalline materials without the need for a specific reference standard. GC-FID provides high sensitivity and precision, particularly for volatile impurities. qNMR stands out as a primary and absolute method that not only quantifies purity but also provides valuable structural information about potential impurities. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is often recommended in research and industrial settings.
A Comparative Guide to the Synthesis of Phenyl Cinnamate: Traditional vs. Greener Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenyl cinnamate (B1238496), a valuable compound in various industrial applications, has traditionally relied on methods that often involve harsh reagents and significant environmental drawbacks. In the pursuit of sustainable chemistry, a number of greener alternatives have emerged, offering milder reaction conditions, reduced waste, and improved safety profiles. This guide provides an objective comparison of traditional and greener synthesis protocols for phenyl cinnamate, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for the different synthesis routes to this compound and its analogues, providing a clear comparison of their efficiency and reaction conditions.
Table 1: Traditional Synthesis Methods for this compound
| Parameter | Thionyl Chloride Method | Phosphorus Oxychloride Method | Acid Anhydride with Dehydrating Agent |
| Starting Materials | Cinnamic acid, Thionyl chloride, Phenol (B47542) | Cinnamic acid, Phenol, Phosphorus oxychloride | Cinnamic acid anhydride, Phenol, Zinc chloride |
| Catalyst/Reagent | Thionyl chloride | Phosphorus oxychloride | Zinc chloride |
| Solvent | None (reactants act as solvent) | Not specified | Not specified |
| Temperature (°C) | Steam bath, then reflux (~350°C)[1] | Heating | Heating |
| Reaction Time | ~2 hours[1] | Not specified | Not specified |
| Yield (%) | 63-75% (after recrystallization)[1] | Not specified | Not specified |
| Key Environmental/Safety Concerns | Use of corrosive and toxic thionyl chloride, evolution of HCl and SO2 gases.[1] | Use of corrosive phosphorus oxychloride. | Use of dehydrating agents. |
Table 2: Greener Synthesis Methods for Cinnamate Esters *
| Parameter | Enzymatic Synthesis (Lipase) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Starting Materials | Cinnamic acid, Alcohol (e.g., Benzyl (B1604629) alcohol, Ethanol) | Cinnamic acid, Phenol | Cinnamic acid, Phenol |
| Catalyst/Reagent | Immobilized Lipase (B570770) (e.g., Lipozyme TLIM, Novozym 435) | Heteropolyacid (e.g., H6P2W18O62·24H2O) | Lipase (e.g., Novozym® 435) |
| Solvent | Organic solvents (e.g., Isooctane, n-heptane) or solvent-free | Toluene (B28343) or solvent-free | Solvent-free |
| Temperature (°C) | 40-70[2][3] | 100-140[4] | ~75[5] |
| Reaction Time | 2-32 hours[2][3] | 20 minutes - 1 hour[4] | ~11 hours[5] |
| Yield (%) | 97-99%[2][6] | 68-96%[4] | ~94%[5] |
| Key Environmental/Safety Benefits | Mild reaction conditions, biodegradable catalyst, potential for solvent-free conditions and catalyst recycling. | Significantly reduced reaction times, lower energy consumption, potential for solvent-free conditions.[7] | Enhanced reaction rates, potential for lower temperatures and solvent-free conditions.[8] |
*Data for greener methods are primarily for benzyl, ethyl, and octyl cinnamates, as specific data for this compound is limited. These protocols are adaptable for the synthesis of this compound.
Experimental Protocols
Traditional Synthesis: Thionyl Chloride Method
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cinnamic acid (1 mole)
-
Thionyl chloride (1 mole)
-
Phenol (1 mole)
-
Sodium bicarbonate solution (2%)
Procedure:
-
In a 500-mL Claisen flask fitted with a reflux condenser and a gas-absorption trap, a mixture of 148 g (1 mole) of cinnamic acid and 119 g (1 mole) of thionyl chloride is placed.
-
The mixture is heated cautiously on a steam bath until the evolution of hydrogen chloride ceases (approximately 45-60 minutes).
-
The flask is cooled, and 94 g (1 mole) of phenol is added.
-
The mixture is reheated on the steam bath until the evolution of hydrogen chloride stops (approximately 1 hour).
-
The reaction mixture is then heated to reflux on a sand bath to complete the reaction.
-
After cooling, the mixture is distilled under reduced pressure, collecting the fraction boiling at 190–210°C at 15 mm Hg.
-
The solidified distillate is ground to a powder and washed with cold 2% sodium bicarbonate solution.
-
The crude product is recrystallized from 95% ethanol to yield pure this compound.
Greener Synthesis: Enzymatic Esterification using Immobilized Lipase
This protocol is a general procedure based on the enzymatic synthesis of various cinnamate esters.[2][3]
Materials:
-
Cinnamic acid
-
Phenol
-
Immobilized Lipase (e.g., Lipozyme TLIM or Novozym 435)
-
n-heptane (or other suitable organic solvent)
Procedure:
-
In a reaction vessel, combine cinnamic acid and phenol in a suitable molar ratio (e.g., 1:3 acid to alcohol).
-
Add the immobilized lipase (e.g., 4.4 mg/mL).[3]
-
Add n-heptane as the solvent.
-
The reaction mixture is incubated in a shaker at a controlled temperature (e.g., 59°C) for a specified time (e.g., 32 hours).[3]
-
Reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, the immobilized enzyme is separated by filtration and can be washed and reused.
-
The solvent is removed from the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary.
Greener Synthesis: Microwave-Assisted Esterification
This protocol is based on the microwave-assisted synthesis of cinnamic acid and its derivatives.[4]
Materials:
-
Cinnamic acid
-
Phenol
-
Heteropolyacid catalyst (e.g., H6P2W18O62·24H2O supported on silica)
-
Toluene
Procedure:
-
In a microwave-safe reaction vessel, a mixture of cinnamic acid (1.1 mmol), phenol (1 mmol), and the supported heteropolyacid catalyst (10-2 mmol) in toluene (3 mL) is prepared.[9]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated with microwaves at a set temperature (e.g., 140°C) for a short duration (e.g., 20 minutes).
-
After the reaction, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The organic solution is washed with 1M NaOH and water, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the this compound product.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the traditional and a representative greener synthesis protocol.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Environmental Impact and Sustainability
Traditional synthesis methods for this compound often employ hazardous reagents like thionyl chloride and phosphorus oxychloride, which are corrosive and produce toxic byproducts.[1] These reactions may also require high temperatures, leading to higher energy consumption.
In contrast, greener synthesis protocols offer significant environmental advantages.
-
Enzymatic synthesis utilizes biodegradable and often reusable catalysts (lipases) and proceeds under mild conditions.[3] The potential for solvent-free reactions further reduces the environmental footprint.
-
Microwave-assisted synthesis dramatically reduces reaction times, which translates to lower energy consumption.[7] These methods can also be performed with smaller amounts of solvent or in solvent-free conditions.
-
Ultrasound-assisted synthesis provides an energy-efficient way to increase reaction rates and yields, often at lower temperatures than conventional heating.[8]
The choice of solvent is a critical factor in the overall environmental impact of a synthesis. Greener approaches often utilize less toxic and more environmentally benign solvents, or are designed to be solvent-free, which is a key principle of green chemistry.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of benzyl cinnamate by a low-cost immobilized lipase and evaluation of its antioxidant activity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ultrasound Plus Vacuum-System-Assisted Biocatalytic Synthesis of Octyl Cinnamate and Response Surface Methodology Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Phenyl Cinnamate: A Comparative Performance Analysis Across Diverse Application Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Phenyl Cinnamate's performance in three key application matrices: as a fragrance ingredient, a UV absorber in cosmetic formulations, and a potential matrix for controlled drug delivery. The following sections present objective comparisons with alternative compounds, supported by experimental data and detailed methodologies, to assist in formulation and development decisions.
This compound as a Fragrance Ingredient: Enhancing Longevity
In the fragrance industry, the longevity of a scent is a critical performance metric. This compound is often utilized as a fixative to prolong the evaporation of more volatile fragrance components. Its performance is compared here with Benzyl Benzoate, another commonly used fixative.
Comparative Performance Data: Fragrance Longevity
| Compound | Odor Type | Odor Substantivity (on smelling strip) | Application Suitability (Alcoholic Perfume) |
| This compound | Balsamic, floral, fruity | ~243 hours | Very Good Performance |
| Benzyl Benzoate | Faintly balsamic | - | Classic fixative-blender |
Data for this compound is based on available information for Benzyl Cinnamate, a structurally similar compound, due to a lack of direct data for this compound itself.
Experimental Protocol: Evaluation of Fragrance Longevity
Objective: To determine and compare the odor longevity of fragrance compounds when this compound and Benzyl Benzoate are used as fixatives.
Materials:
-
This compound
-
Benzyl Benzoate
-
A model fragrance composition (e.g., a simple floral accord)
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers and stirring rods
-
Micropipettes
-
Standard fragrance smelling strips (blotters)
-
A controlled environment chamber (20-22°C, 40-50% relative humidity)
-
Panel of trained olfactory assessors
Procedure:
-
Preparation of Fragrance Solutions:
-
Prepare a 10% solution of the model fragrance composition in ethanol (Control).
-
Prepare a second 10% solution of the model fragrance, to which 5% this compound (relative to the total fragrance concentrate) is added.
-
Prepare a third 10% solution of the model fragrance, to which 5% Benzyl Benzoate is added.
-
Allow all solutions to macerate for 48 hours in a cool, dark place.
-
-
Application to Smelling Strips:
-
Dip a labeled smelling strip into each of the three fragrance solutions to a depth of 1 cm for 2 seconds.
-
Remove the strips and allow the ethanol to evaporate for 30 seconds.
-
-
Olfactory Evaluation:
-
Place the smelling strips in the controlled environment chamber.
-
Have the panel of trained assessors evaluate the odor intensity of each strip at regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72, and 243 hours).
-
Assessors should rate the odor intensity on a scale of 0 (no odor) to 5 (very strong odor).
-
-
Data Analysis:
-
Plot the average odor intensity rating against time for each of the three fragrance preparations.
-
The time at which the odor is no longer consistently detectable by the panel is considered the end of the odor life.
-
This compound as a UV Absorber: Sun Protection Efficacy
Cinnamate derivatives are widely used as UVB filters in sunscreen formulations. This compound's performance as a UV absorber is compared with the commonly used Octyl Methoxycinnamate (Octinoxate) and Benzyl Salicylate.
Comparative Performance Data: UV Absorption
| Compound | Wavelength of Maximum Absorption (λmax) | Molar Absorption Coefficient (ε) | In Vitro SPF (Calculated for Cinnamic Acid) |
| This compound Derivatives (MePMC, MePEC) | ~310 nm | Larger than Octyl Methoxycinnamate | - |
| Octyl Methoxycinnamate (Octinoxate) | ~310 nm | - | - |
| Benzyl Salicylate | ~300 nm | Weak UVB absorber | - |
| Cinnamic Acid | - | - | 39.3[1] |
MePMC: 2-methylphenyl 4-methoxycinnamate, MePEC: 2-methylphenyl 4-ethoxycinnamate. Data suggests derivatives of this compound can have superior UV absorption to Octinoxate.[2]
Experimental Protocol: In Vitro Determination of Sun Protection Factor (SPF)
Objective: To determine and compare the in vitro SPF of formulations containing this compound, Octyl Methoxycinnamate, and Benzyl Salicylate.
Materials:
-
This compound
-
Octyl Methoxycinnamate
-
Benzyl Salicylate
-
Sunscreen base formulation (without UV absorbers)
-
Polymethyl methacrylate (B99206) (PMMA) plates
-
UV-Vis spectrophotometer with an integrating sphere
-
Glycerine
-
Positive displacement pipette
Procedure:
-
Preparation of Sunscreen Formulations:
-
Prepare a control formulation with the sunscreen base only.
-
Prepare three separate formulations by incorporating a defined concentration (e.g., 5% w/w) of this compound, Octyl Methoxycinnamate, and Benzyl Salicylate into the sunscreen base.
-
-
Sample Application:
-
Apply a thin, uniform film of each formulation onto the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².
-
Spread the sample evenly using a gloved finger.
-
Allow the film to dry for 15 minutes in the dark.
-
-
Spectrophotometric Measurement:
-
Measure the UV transmittance of each sample-coated plate at 1 nm intervals from 290 nm to 400 nm using the UV-Vis spectrophotometer.
-
Use an uncoated, glycerine-treated PMMA plate as a blank.
-
-
SPF Calculation:
-
Calculate the in vitro SPF using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):
Where T(λ) is the spectral transmittance of the sample.
-
This compound in Drug Delivery: A Potential Hydrophobic Matrix
The hydrophobic nature of this compound suggests its potential use as a matrix for the controlled release of therapeutic agents. While specific studies on this compound for drug delivery are limited, its properties can be compared to other hydrophobic matrices like Carnauba Wax.
Comparative Performance Data: Drug Release from Hydrophobic Matrices
| Matrix Material | Drug Release Mechanism | Expected Release Profile |
| This compound (Hypothesized) | Diffusion-controlled from a non-eroding matrix | Sustained release, potentially following Higuchi or Fickian diffusion models |
| Carnauba Wax | Diffusion and erosion | Sustained release, with release rate influenced by wax concentration |
Experimental Protocol: Evaluation of In Vitro Drug Release from a this compound Matrix
Objective: To evaluate the in vitro release profile of a model drug from a this compound-based matrix.
Materials:
-
This compound
-
Model drug (e.g., Theophylline)
-
Polyvinylpyrrolidone (PVP) as a binder
-
Magnesium stearate (B1226849) as a lubricant
-
Tablet press
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Phosphate (B84403) buffer solution (pH 7.4)
-
UV-Vis spectrophotometer or HPLC system for drug quantification
Procedure:
-
Tablet Formulation and Preparation:
-
Mix this compound (as the matrix), the model drug, and PVP in a defined ratio (e.g., 70:29:1).
-
Add a small amount of magnesium stearate (e.g., 0.5%) and blend.
-
Compress the mixture into tablets of a specific weight and hardness using the tablet press.
-
-
In Vitro Dissolution Testing:
-
Place a tablet in each vessel of the dissolution apparatus containing 900 mL of phosphate buffer (pH 7.4) maintained at 37 ± 0.5°C.
-
Set the paddle rotation speed to 50 rpm.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Drug Quantification:
-
Analyze the drug concentration in the withdrawn samples using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time.
-
Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism.
-
Potential Signaling Pathway Involvement: The Nrf2 Antioxidant Response
While direct evidence for this compound is emerging, derivatives such as N-Phenyl Cinnamamide have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway.[3][4] This pathway is a key regulator of cellular defense against oxidative stress.
The α,β-unsaturated carbonyl structure present in cinnamates acts as a Michael acceptor, which can react with cysteine residues on Keap1, a repressor of Nrf2. This leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes. These genes encode for protective enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which is involved in glutathione (B108866) (GSH) synthesis.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Phenyl Cinnamate Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phenyl cinnamate (B1238496) derivatives, a class of compounds known for their diverse biological activities, has been a subject of intense research. This guide provides an objective comparison of their efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data. Understanding the correlation between in vitro and in vivo results is crucial for the preclinical development of these promising compounds. This guide focuses primarily on their anti-inflammatory and anticancer properties.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following table summarizes the quantitative data from various studies, offering a comparative look at the performance of different phenyl cinnamate derivatives. It is important to note that direct comparisons between in vitro and in vivo data should be made with caution due to the inherent differences in experimental conditions.
| Derivative Name | Target/Model | In Vitro Efficacy (IC50/Inhibition) | In Vivo Model | In Vivo Efficacy |
| Anti-inflammatory Derivatives | ||||
| (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | NF-κB Inhibition (LPS-induced THP-1 cells) | High inhibition at 2 µM[1] | - | Data not available |
| (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide | NF-κB Inhibition (LPS-induced THP-1 cells) | High inhibition at 2 µM[1] | - | Data not available |
| (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide | NF-κB Inhibition (LPS-induced THP-1 cells) | High inhibition at 2 µM[1] | - | Data not available |
| Methyl Cinnamate | Cox2, Nos2, Tnfa mRNA expression (LPS-induced RAW264.7 cells) | Significant suppression at 0.1 mM[2] | - | Data not available |
| Anticancer Derivatives | ||||
| Phenyl amide cinnamate | MCF-7 breast cancer cell line | 94.8% inhibition at 100 µg/ml; 90.8% inhibition at 40 µg/ml[3] | - | Data not available |
| 7-hydroxy azacoumarin-α-cyanocinnamate hybrid (Compound 7) | MCF-7 breast cancer cells | IC50 = 7.65 μM[4] | Ehrlich ascites carcinoma (EAC) model in mice | 85.92% reduction in viable EAC cells at 10 mg/kg[4] |
| 7-hydroxy azacoumarin-α-cyanocinnamate hybrid (Compound 7) | MDA-MB-231 breast cancer cells | IC50 = 9.7 ± 1.15 μM[4] | Ehrlich ascites carcinoma (EAC) model in mice | Substantial tumor volume suppression at 10 mg/kg[4] |
| N-(4-phenylthiazol-2-yl)cinnamamide derivative (Compound 8f) | Jurkat cells | IC50 = 0.035 μM[5] | - | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Study: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adhesion.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours in a 5% CO₂ incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
In Vivo Anti-inflammatory Study: LPS-Induced Inflammation in Mice
This model is used to evaluate the anti-inflammatory activity of compounds in a living organism.
Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (18-22 g) are acclimatized for one week.
-
Grouping: Mice are randomly allocated into four groups: control, LPS only, compound + LPS (low dose), and compound + LPS (high dose).
-
Compound Administration: The test compound (e.g., a 2-phenyl-4H-chromen-4-one derivative) is administered via intraperitoneal injection at specified doses (e.g., 15 and 30 mg/kg).
-
Induction of Inflammation: After 30 minutes, inflammation is induced by tracheal instillation with 5 mg/kg of lipopolysaccharide (LPS).
-
Sample Collection: After 24 hours, mice are anesthetized, and blood is collected for analysis.
-
Analysis: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured using ELISA kits.
Mandatory Visualization
Signaling Pathway: NF-κB Inhibition by this compound Derivatives
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. Many this compound derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow: In Vitro vs. In Vivo Comparison
The following diagram illustrates the general workflow for comparing the efficacy of this compound derivatives in in vitro and in vivo studies.
Caption: General workflow for comparing in vitro and in vivo efficacy of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. japsonline.com [japsonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Phenyl Cinnamate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical handling, from use to disposal, is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of phenyl cinnamate (B1238496), ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, consult the specific Safety Data Sheet (SDS) for phenyl cinnamate. While some related compounds are reported as non-hazardous, others are known to cause skin, eye, and respiratory irritation and can be very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, it is essential to treat all chemical waste as hazardous unless explicitly confirmed otherwise by an environmental health and safety professional.[4]
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[3]
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant dust or aerosols are generated, a respirator may be necessary.[1][3]
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed chemical waste management facility, typically via controlled incineration.[5] Never discharge this compound or its solutions into the sewer system or dispose of it in regular trash. [4][5]
1. Waste Identification and Segregation:
-
Identify the waste as solid this compound, a solution containing this compound, or materials contaminated with it.
-
Do not mix this compound waste with incompatible chemicals. Store it in a separate, designated container.[6][7]
2. Containment:
-
Place the waste in a chemically compatible container that is in good condition and has a secure, leak-proof screw cap.[6][7] High-density polyethylene (B3416737) containers are often suitable.[8]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[7][9]
-
Keep the container closed at all times except when adding waste.[4][10]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[8]
-
Identify the full chemical name: "this compound."
-
List all constituents, including solvents and their approximate concentrations.
-
Indicate the primary hazards (e.g., Irritant, Combustible, Environmental Hazard).[8]
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][10]
-
The SAA must be a secure location, away from ignition sources and incompatible materials.[11]
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the waste off-site yourself.
Summary of Disposal and Safety Information
The following table summarizes key data and procedural guidelines for handling this compound waste.
| Parameter | Guideline / Information |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for controlled incineration or chemical destruction.[5] |
| Prohibited Disposal | Do not dispose of in sinks, drains, or regular trash.[4][5] Avoid release to the environment.[2] |
| GHS Hazard Profile | Varies by specific cinnamate ester. May include Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335), and being Hazardous to the Aquatic Environment (H410).[1][2] Phenyl propyl cinnamate is noted as a combustible liquid.[3] |
| Waste Container | Chemically compatible, sealed, leak-proof, and clearly labeled with "Hazardous Waste" and full chemical contents.[6][7][8] |
| Accidental Spill Cleanup | Evacuate personnel and eliminate ignition sources.[1][11] Wear appropriate PPE. Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[1][5] |
| Empty Container Disposal | Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695), acetone).[4][5] Collect the rinsate as hazardous waste. Deface the original label, puncture the container to prevent reuse, and dispose of it as regular solid waste or per institutional guidelines.[4][5] |
Operational Workflows
Experimental Protocol: Spill Decontamination
In the event of a this compound spill, follow this procedure:
-
Ensure Safety: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area. Eliminate all potential ignition sources.[11]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Contain Spill: For liquid spills, surround the area with an absorbent material to prevent it from spreading.
-
Absorb Material: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[5]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable waste container. Use non-sparking tools if the material is flammable.[11]
-
Label for Disposal: Label the container as "Hazardous Waste: this compound Spill Debris" and list any solvents used.
-
Clean Area: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. Collect the cleaning materials as hazardous waste.
-
Dispose: Arrange for pickup of the waste container through your EHS department.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. directpcw.com [directpcw.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. louisville.edu [louisville.edu]
- 9. ethz.ch [ethz.ch]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vigon.com [vigon.com]
Personal protective equipment for handling Phenyl cinnamate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This guide provides crucial, step-by-step procedures for the use of Phenyl cinnamate (B1238496), ensuring laboratory safety and environmental protection. Adherence to these guidelines will mitigate risks and ensure compliance with safety regulations.
Phenyl cinnamate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with the appropriate personal protective equipment (PPE) and to be prepared for emergency situations.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment.[1] | To protect against splashes and dust. |
| Hand Protection | Chemical-impermeable gloves.[2] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[1] |
| Respiratory Protection | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges. | To avoid inhalation of dust or vapors, especially where dust is formed or ventilation is inadequate.[1] |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | To protect the skin from contact with the chemical. |
Operational Plan: Safe Handling of this compound
Follow these procedural steps for the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure adequate ventilation is present in the handling area.[1]
-
Inspect all PPE for integrity before use.[3]
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit with inert absorbent material (e.g., sand, dry clay) readily available.[2]
2. Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
Weigh and handle the substance in a well-ventilated area or a fume hood.
-
Use non-sparking tools to prevent ignition sources.[4]
3. Storage:
-
Store in a tightly closed, suitable container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
1. Unused or Waste Product:
-
Collect waste this compound in a clearly labeled, sealed container.[4]
-
Dispose of the material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1]
2. Contaminated Materials:
-
Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[1]
-
For spills, collect the absorbed material into a suitable container for disposal.[2]
-
Decontaminate reusable equipment and work surfaces thoroughly after use.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate actions.
1. Eye Contact:
-
Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1][6]
-
Seek immediate medical attention.[1]
2. Skin Contact:
-
Wash off with soap and plenty of water.[1]
-
Remove contaminated clothing.[7]
-
Consult a physician if irritation persists.[1]
3. Inhalation:
-
Move the person into fresh air.[1]
-
If breathing is difficult, provide artificial respiration and consult a physician.[1]
4. Ingestion:
5. Spill Management:
-
Evacuate personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Eliminate all ignition sources.[4]
-
Contain the spill using inert absorbent material and place it in a suitable, closed container for disposal.[1][2] Avoid creating dust.[1]
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe this compound Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
